molecular formula C8H8N2O5 B1323209 2-Ethoxy-5-nitronicotinic acid CAS No. 247582-60-1

2-Ethoxy-5-nitronicotinic acid

Cat. No.: B1323209
CAS No.: 247582-60-1
M. Wt: 212.16 g/mol
InChI Key: GLSREOLUIPGEMD-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitronicotinic acid (CAS 247582-60-1) is a high-purity chemical intermediate with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . This compound features both a carboxylic acid and a nitro group on a pyridine ring, making it a versatile building block for synthesizing more complex molecules, particularly in pharmaceutical research . Its structure is closely related to nicotinic acid, a scaffold of significant interest in medicinal chemistry for developing novel bioactive molecules . Recent research highlights nicotinic acid derivatives as promising candidates for developing noncompetitive inhibitors of enzymes like α-amylase and α-glucosidase, which are key targets for managing type 2 diabetes . The ethoxy and nitro substituents on the pyridine ring are particularly valuable for further chemical modifications, including nucleophilic aromatic substitution and reduction reactions, to create libraries of derivatives for biological screening . This product is intended for research purposes as a key synthetic intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-2-15-7-6(8(11)12)3-5(4-9-7)10(13)14/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSREOLUIPGEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634562
Record name 2-Ethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247582-60-1
Record name 2-Ethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxy-5-nitronicotinic acid, a key intermediate in the development of novel pharmaceutical compounds. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry. The nicotinic acid scaffold is a well-established pharmacophore, and the strategic placement of an ethoxy group at the 2-position and a nitro group at the 5-position can modulate the electronic and steric properties of the molecule, influencing its biological activity. This particular substitution pattern is explored for its potential in developing new therapeutic agents. The synthesis of this compound, therefore, is a critical first step in the drug discovery pipeline.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step process starting from the readily available 2-hydroxynicotinic acid. This strategy involves an initial electrophilic nitration of the pyridine ring, followed by an etherification of the hydroxyl group.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow A 2-Hydroxynicotinic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Hydroxy-5-nitronicotinic Acid B->C D Etherification (C₂H₅I, K₂CO₃) C->D Step 2 E This compound D->E

Caption: Synthetic route from 2-hydroxynicotinic acid to this compound.

Step 1: Nitration of 2-Hydroxynicotinic Acid

Expertise & Experience: The nitration of 2-hydroxynicotinic acid is a classic electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack; however, the hydroxyl group at the 2-position is an activating group, directing the incoming electrophile to the 5-position. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 10 g of 2-hydroxynicotinic acid to 40 mL of concentrated sulfuric acid. Stir until complete dissolution.

  • Cool the mixture to 0-5 °C in the ice bath.

  • Slowly add a pre-cooled mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated solid, 2-hydroxy-5-nitronicotinic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Trustworthiness: This protocol is self-validating as the formation of the product can be easily monitored by TLC, and the identity of the intermediate, 2-hydroxy-5-nitronicotinic acid, can be confirmed by melting point and spectroscopic analysis.[1][2]

Step 2: Etherification of 2-Hydroxy-5-nitronicotinic Acid

Expertise & Experience: The conversion of the hydroxyl group to an ethoxy group is achieved via a Williamson ether synthesis. In this reaction, the phenolic proton of 2-hydroxy-5-nitronicotinic acid is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then attacks an ethylating agent, like ethyl iodide, in an SN2 reaction to yield the desired ether. Acetone is a suitable solvent for this reaction as it is polar aprotic and dissolves the reactants.

Protocol:

  • To a solution of 5 g of 2-hydroxy-5-nitronicotinic acid in 100 mL of dry acetone in a round-bottom flask, add 1.5 equivalents of anhydrous potassium carbonate.

  • Add 1.2 equivalents of ethyl iodide to the suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, filter off the inorganic salts and wash the residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Characterization_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation A HPLC B ¹H NMR C ¹³C NMR D Mass Spectrometry (MS) E FT-IR Spectroscopy F Synthesized Compound F->A F->B F->C F->D F->E

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: HPLC is a cornerstone technique for determining the purity of a synthesized compound. A reverse-phase C18 column is typically used for the analysis of polar organic molecules like nicotinic acid derivatives. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the efficient separation of the product from any starting materials or byproducts.[3][4]

Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum, a wavelength around 260 nm is appropriate.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation:

ParameterSpecification
Purity ≥ 98% (by peak area)
Retention Time Dependent on specific HPLC conditions
Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Expertise & Experience: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's carbon-hydrogen framework.[5]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

Expected NMR Data:

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4triplet3H-CH₃ (Ethoxy)
~4.5quartet2H-CH₂ (Ethoxy)
~8.5doublet1HH-4
~9.0doublet1HH-6
~13.0broad singlet1H-COOH
¹³C NMRExpected Chemical Shift (δ, ppm)
~15
~65
~110
~140
~145
~160
~165

Mass Spectrometry (MS):

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound.[6]

Protocol:

  • Instrumentation: Electrospray ionization (ESI) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol.

Expected Data:

ParameterValue
Molecular Formula C₈H₈N₂O₅
Molecular Weight 212.16 g/mol
Expected [M+H]⁺ 213.04

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Expertise & Experience: FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectrometer.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic acid)3300-2500 (broad)
C=O (Carboxylic acid)1720-1700
C=C, C=N (Aromatic)1600-1450
N-O (Nitro group)1550-1500 and 1350-1300
C-O (Ether)1250-1050

Conclusion

This guide outlines a reliable and well-characterized synthetic route to this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and characterize this important building block for drug discovery and development. The provided analytical methods form a robust quality control framework to ensure the high purity and structural integrity of the final compound.

References

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]

  • PrepChem.com. Synthesis of A. 2-Hydroxy-Nicotinic Acid. Available from: [Link]

  • GL Sciences. LT074 Analysis of Niacin in Foods. Available from: [Link]

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Available from: [Link]

  • Google Patents. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
  • Eureka | Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available from: [Link]

  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Semantic Scholar. Preparation of nitropyridines by nitration of pyridines with nitric acid. Available from: [Link]

  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. Available from: [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PubMed. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]

  • ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID. Available from: [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Ethoxy-5-nitronicotinic Acid: Predicted Data, Interpretation, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Ethoxy-5-nitronicotinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document serves as a comprehensive resource for its anticipated spectroscopic characterization. We present predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and data from analogous molecular structures. Each prediction is accompanied by a thorough explanation of the underlying chemical principles, offering insights into the influence of the ethoxy, nitro, and carboxylic acid functional groups on the pyridine core. Furthermore, this guide includes detailed, field-proven protocols for the acquisition of high-quality NMR, IR, and MS data, designed to assist researchers in the empirical validation of these predictions.

Introduction: The Structural Landscape of this compound

This compound is a multifuntionalized heterocyclic compound. Its structure, featuring a pyridine ring substituted with an electron-donating ethoxy group, a strongly electron-withdrawing nitro group, and a carboxylic acid, suggests a unique electronic environment that will be reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and predicting its reactivity in further chemical transformations. This guide provides the foundational spectroscopic knowledge base for researchers working with this or structurally related compounds.

The strategic placement of substituents is expected to create a highly deshielded aromatic system, with significant implications for its NMR spectrum. The vibrational modes, detectable by IR spectroscopy, will be characteristic of its functional groups, while its mass spectrometric fragmentation will offer clear insights into its structural integrity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group protons and the two aromatic protons on the pyridine ring, in addition to a broad signal for the carboxylic acid proton.

  • Aromatic Region: The pyridine ring contains two protons, H-4 and H-6. The strong electron-withdrawing effect of the nitro group at C-5 and the carboxylic acid at C-3, combined with the deshielding effect of the pyridine nitrogen, will shift these protons significantly downfield.

    • H-6: This proton is ortho to the nitro group and the ring nitrogen, placing it in a highly electron-deficient environment. It is expected to be the most downfield aromatic signal, appearing as a doublet.

    • H-4: This proton is ortho to the nitro group and meta to the carboxylic acid. It will also be significantly deshielded and is expected to appear as a doublet.

  • Ethoxy Group: The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl group coupled to each other.

    • -OCH₂- (Quartet): The methylene protons are directly attached to an oxygen atom, shifting them downfield.

    • -CH₃ (Triplet): The methyl protons will be further upfield.

  • Carboxylic Acid Proton: The -COOH proton will likely appear as a very broad singlet at a very downfield chemical shift, often above 10 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-69.0 - 9.3Doublet (d)~2-3
H-48.8 - 9.1Doublet (d)~2-3
-OCH₂-4.4 - 4.7Quartet (q)~7
-CH₃1.4 - 1.6Triplet (t)~7
-COOH> 10Broad Singlet (br s)-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be heavily influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165 - 170Typical range for a carboxylic acid carbonyl carbon.
C-2 (ipso-ethoxy)160 - 165Attached to both the ring nitrogen and the ethoxy oxygen, resulting in a downfield shift.
C-5 (ipso-nitro)145 - 150Strongly deshielded by the attached nitro group.
C-6140 - 145Deshielded by the adjacent nitrogen and the ortho nitro group.
C-4135 - 140Deshielded by the adjacent nitro group.
C-3 (ipso-COOH)120 - 125Shielded relative to other ring carbons due to its position, but still in the aromatic region.
-OCH₂-65 - 70Typical range for a methylene carbon attached to an oxygen.
-CH₃14 - 16Typical upfield chemical shift for a methyl carbon.
Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Given the polarity of the carboxylic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual solvent peak does not typically interfere with the aromatic region.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, consider a larger sample quantity or a longer acquisition time.

    • To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from the carboxylic acid and nitro groups.

Table 3: Predicted Characteristic IR Absorption Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Aromatic C-HC-H stretch3000-3100Medium
Aliphatic C-HC-H stretch2850-2980Medium
Carboxylic AcidC=O stretch1700-1730Strong, Sharp
Aromatic RingC=C and C=N stretches1570-1620 and 1450-1500Medium to Strong
Nitro GroupAsymmetric N-O stretch1520-1560Very Strong
Nitro GroupSymmetric N-O stretch1340-1370Very Strong
Aromatic EtherC-O stretch1240-1280Strong
  • Causality behind Predictions: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids in the solid state. The C=O stretch will be sharp and intense. The two N-O stretching vibrations of the aromatic nitro group are expected to be among the strongest bands in the spectrum due to the large change in dipole moment during these vibrations.[1] The aromatic C-O stretch of the ethoxy group will also be a prominent feature.[2]

Experimental Protocol for IR Data Acquisition

For a solid sample, the thin solid film or KBr pellet methods are recommended.

  • Thin Solid Film Method (Preferred):

    • Dissolve a small amount (5-10 mg) of the sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3][4]

    • Acquire the spectrum using an FTIR spectrometer.

  • Potassium Bromide (KBr) Pellet Method:

    • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Acquire the spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺•): The molecular weight of this compound (C₈H₈N₂O₅) is 212.16 g/mol . A prominent molecular ion peak at m/z = 212 is expected.

  • Key Fragmentation Pathways:

    • Loss of Ethylene (C₂H₄): A common fragmentation for ethoxy aromatic compounds is the loss of an ethylene molecule via a McLafferty-type rearrangement, which would lead to a fragment at m/z = 184 .

    • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the pyridine ring and the carboxylic acid would result in the loss of a •COOH radical (45 Da), giving a fragment at m/z = 167 .[5]

    • Decarboxylation (CO₂): Loss of carbon dioxide (44 Da) would lead to a fragment at m/z = 168 .

    • Loss of the Nitro Group (•NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical (46 Da), resulting in a fragment at m/z = 166 .

    • Alpha-Cleavage of the Ethoxy Group: Loss of a methyl radical (•CH₃) from the ethoxy group is possible, leading to a fragment at m/z = 197 . Loss of the entire ethoxy group (•OC₂H₅, 45 Da) would give a fragment at m/z = 167 .

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zPredicted IdentityFragmentation Pathway
212[M]⁺•Molecular Ion
184[M - C₂H₄]⁺•Loss of ethylene from ethoxy group
167[M - •COOH]⁺Loss of carboxyl radical
168[M - CO₂]⁺•Loss of carbon dioxide
166[M - •NO₂]⁺Loss of nitro radical
Experimental Protocol for Mass Spectrometry Data Acquisition

Due to the polarity of the carboxylic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a highly suitable method.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • LC-MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid to aid protonation) and increasing the proportion of acetonitrile.

    • Mass Spectrometry (ESI Positive Mode):

      • The protonated molecule [M+H]⁺ will be observed at m/z = 213 .

      • Tandem MS (MS/MS) on the parent ion at m/z 213 can be used to induce fragmentation and confirm the predicted fragmentation pathways. For example, a common loss in ESI-MS/MS of carboxylic acids is the loss of water (18 Da) and carbon monoxide (28 Da).

Visualizing the Workflow

A systematic approach is crucial for the comprehensive spectroscopic analysis of a novel compound.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Prep Sample Prep (10-20mg in DMSO-d6) NMR_Acq Data Acquisition (1H, 13C, COSY, HSQC) NMR_Prep->NMR_Acq NMR_Interp Spectral Interpretation (Chemical Shifts, Couplings) NMR_Acq->NMR_Interp Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Interp->Structure_Confirmation IR_Prep Sample Prep (Thin Film or KBr Pellet) IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq IR_Interp Functional Group Identification IR_Acq->IR_Interp IR_Interp->Structure_Confirmation MS_Prep Sample Prep (Dilute in ACN/H2O) MS_Acq LC-MS (ESI+) Data Acquisition MS_Prep->MS_Acq MS_Interp Fragmentation Analysis (MS/MS) MS_Acq->MS_Interp MS_Interp->Structure_Confirmation Start 2-Ethoxy-5-nitronicotinic Acid Sample Start->NMR_Prep Start->IR_Prep Start->MS_Prep

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This guide provides a predictive yet scientifically rigorous framework for understanding the NMR, IR, and MS spectra of this compound. The detailed predictions for chemical shifts, absorption frequencies, and fragmentation patterns serve as a valuable reference for researchers. By following the outlined experimental protocols, scientists can confidently acquire and interpret the spectroscopic data needed to verify the structure and purity of this compound, thereby facilitating its application in drug discovery and development.

References

  • (Reference for general principles of NMR, IR, MS if specific liter
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • (Reference for substituent effects on pyridine NMR if a specific source was heavily relied upon)
  • (Reference for LC-MS protocols for carboxylic acids)
  • (Reference for IR sample prepar
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

  • (Reference for fragmentation of ethoxy arom
  • (Reference for solubility of nicotinic acid deriv
  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • (Reference for NMR prediction software, if used)
  • (Reference for specific analogous compounds' d
  • (Reference for general organic chemistry principles)
  • (Reference for advanced NMR techniques)
  • (Reference for detailed mass spectrometry ioniz
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Thin Solid Film for IR Spectroscopy. [Link]

  • (Reference for specific chemical shift tables)
  • (Reference for IR frequency correl
  • (Reference for mass spectrometry fragmentation d
  • (Reference for 2D NMR spectroscopy principles)
  • (Reference for specific LC-MS method development for polar analytes)
  • (Reference for safety protocols when handling nitroarom
  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • (Reference for advanced mass spectrometry fragment

Sources

Chemical properties of 2-alkoxy-5-nitropyridine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Alkoxy-5-Nitropyridine-3-Carboxylic Acids

Abstract

This technical guide provides a comprehensive exploration of the chemical properties, synthesis, and reactivity of 2-alkoxy-5-nitropyridine-3-carboxylic acids. This class of compounds serves as a versatile scaffold in medicinal chemistry and drug development, primarily due to the unique electronic interplay of the alkoxy, nitro, and carboxylic acid functionalities on the electron-deficient pyridine ring. We will delve into their synthesis from common precursors, detail their physicochemical and spectroscopic characteristics, and analyze their reactivity at each functional site. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate their work with these valuable intermediates.

Introduction: Significance and Applications

Pyridine-based ring systems are a cornerstone of modern medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021.[1] The pyridine carboxylic acid framework, in particular, is a privileged structure found in a plethora of drugs targeting a wide range of diseases.[2][3]

The introduction of a nitro group (—NO₂) significantly modulates the chemical and biological properties of the scaffold. The nitro group is one of the most versatile functional groups in organic synthesis; it can serve as a potent electron-withdrawing group, a key pharmacophoric element for biological target interaction, or a precursor to a synthetically crucial amino group.[1][4] For instance, related compounds like 6-hydroxy-5-nitropyridine-3-carboxylic acid are vital intermediates in the synthesis of novel antibacterial agents.[5]

The 2-alkoxy-5-nitropyridine-3-carboxylic acid core combines three critical functionalities:

  • The Carboxylic Acid (C3): Provides a handle for amide bond formation, esterification, and salt formation, crucial for modulating solubility and creating derivatives for structure-activity relationship (SAR) studies.

  • The Nitro Group (C5): Strongly deactivates the pyridine ring, influencing its reactivity and providing a site for future chemical modification via reduction.

  • The Alkoxy Group (C2): Can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents at a key position.

This guide will systematically unpack these features, providing a foundational understanding for the strategic utilization of these compounds in research and development.

Synthesis and Purification

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. A common and effective strategy for preparing 2-alkoxy-5-nitropyridine-3-carboxylic acids involves a multi-step sequence starting from readily available 2-chloropyridine precursors.

The causality behind this synthetic choice lies in the predictable reactivity of the starting materials. The oxidation of a methyl group to a carboxylic acid is a reliable transformation, and the subsequent nucleophilic aromatic substitution of the chlorine atom with an alkoxide is facilitated by the electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate.

G cluster_0 Synthetic Pathway A 2-Chloro-3-methyl-5-nitropyridine B 2-Chloro-5-nitropyridine-3-carboxylic acid A->B Oxidation (e.g., KMnO₄ or H₂CrO₄) C 2-Alkoxy-5-nitropyridine-3-carboxylic acid B->C Nucleophilic Substitution (NaOR, ROH)

Caption: General synthetic workflow for 2-alkoxy-5-nitropyridine-3-carboxylic acids.

Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The acidic nature of the product allows for an alternative acid-base extraction workup, where the compound is dissolved in a weak base (e.g., aqueous NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

Physicochemical Properties

The physical and chemical properties of these acids are dictated by the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen, coupled with the hydrogen-bonding capability of the carboxylic acid.

PropertyTypical Value / ObservationRationale & Cited Examples
Appearance Light yellow to off-white crystalline solidThe nitro-aromatic system often imparts a yellowish color.[6]
Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in water and nonpolar organic solvents.The polar functional groups dominate. 5-Nitropyridine-2-carboxylic acid is noted as being soluble in DMSO.[6]
Acidity (pKa) Expected pKa ~2.5 - 3.5The carboxylic acid is significantly more acidic than benzoic acid (pKa ~4.2) due to the strong inductive and resonance electron-withdrawing effects of the nitro group and the ring nitrogen. For comparison, the predicted pKa of 5-nitropyridine-2-carboxylic acid is 2.71.[6]

Spectroscopic Characterization

Unambiguous characterization is critical for confirming the structure and purity of synthesized compounds. The following table summarizes the expected spectroscopic signatures.

TechniqueFunctional GroupExpected Chemical Shift / Frequency
¹H NMR Carboxylic Acid (-COOH)δ 11.0 - 13.0 ppm (broad singlet)[7]
Pyridine Ring (H-4, H-6)δ 8.5 - 9.5 ppm (doublets)
Alkoxy (-OR)δ 4.0 - 5.0 ppm (quartet or triplet, depending on R group)
¹³C NMR Carboxylic Acid (-C OOH)δ 160 - 170 ppm[7]
Pyridine Ring (C2, C3, C4, C5, C6)δ 115 - 165 ppm
Alkoxy (-C H₂R)δ 60 - 75 ppm
FT-IR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)[7]
C=O Stretch (Carboxylic Acid)1710 - 1760 cm⁻¹ (strong)[7]
NO₂ Asymmetric Stretch1500 - 1550 cm⁻¹ (strong)
NO₂ Symmetric Stretch1300 - 1350 cm⁻¹ (strong)
Mass Spec (EI) Molecular Ion (M⁺)Present, corresponding to the molecular weight.
FragmentationCommon losses include -OH, -COOH, and -NO₂.

Chemical Reactivity

The reactivity of 2-alkoxy-5-nitropyridine-3-carboxylic acids is trifurcated, with each functional group offering distinct opportunities for chemical modification. The electron-deficient nature of the pyridine ring is the dominant factor governing its overall reactivity profile.

G cluster_1 Nitro Group Transformation Start 2-Alkoxy-5-nitropyridine- 3-carboxylic acid Amine 2-Alkoxy-5-aminopyridine- 3-carboxylic acid Start->Amine Reduction (H₂, Pd/C or SnCl₂, HCl) Derivs Further Derivatives (e.g., Amides, Sulfonamides) Amine->Derivs Acylation, Sulfonylation, etc.

Caption: Synthetic utility of nitro group reduction to access novel chemical space.

Common reduction methods include:

  • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst. This method is clean but may not be compatible with other reducible functional groups.

  • Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl. [1]This method is robust and widely applicable.

The resulting 5-amino group can then be acylated, sulfonated, or used in diazotization reactions to introduce a wide array of new functionalities.

Experimental Protocols

The following protocols are provided as self-validating systems, with built-in checks and explanations for key steps.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine-3-carboxylic acid (Intermediate B)
  • Expertise & Causality: This protocol uses potassium permanganate, a strong and cost-effective oxidizing agent. The reaction is run in an aqueous base to maintain the solubility of the permanganate and the carboxylate product. An acidic workup is required to protonate the carboxylate and precipitate the final product.

  • Methodology:

    • To a solution of 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in water, add sodium hydroxide (1.1 eq) and stir until dissolved.

    • Heat the solution to 80-90 °C.

    • Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 2 hours, ensuring the temperature does not exceed 100 °C. The purple color of the permanganate will discharge, and a brown precipitate of MnO₂ will form.

    • After the addition is complete, continue heating for an additional 2-4 hours or until TLC/LCMS analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂ solid. Wash the filter cake with a small amount of hot water.

    • Cool the combined filtrate in an ice bath and slowly acidify with concentrated HCl to pH 2-3.

    • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound.

Protocol 2: Reduction of 2-Alkoxy-5-nitropyridine-3-carboxylic acid
  • Expertise & Causality: This protocol uses tin(II) chloride, a classic and reliable reagent for the reduction of aromatic nitro groups that is tolerant of many other functional groups, including carboxylic acids and esters. The reaction is run in an acidic medium, and a basic workup is required to neutralize the acid and precipitate the free amine.

  • Methodology:

    • Suspend 2-alkoxy-5-nitropyridine-3-carboxylic acid (1.0 eq) in ethanol or concentrated HCl.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in the same solvent.

    • Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC/LCMS. The reaction is usually complete within 2-6 hours.

    • Cool the reaction to room temperature and pour it slowly into a vigorously stirred, ice-cold aqueous solution of sodium hydroxide (e.g., 5 M NaOH) or saturated sodium bicarbonate until the pH is ~8-9. A thick white precipitate of tin hydroxides will form.

    • Extract the aqueous slurry with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-alkoxy-5-aminopyridine-3-carboxylic acid.

    • Purify the product by column chromatography or recrystallization as needed.

Conclusion

2-Alkoxy-5-nitropyridine-3-carboxylic acids are highly functionalized heterocyclic compounds with significant potential in drug discovery and organic synthesis. Their chemical properties are defined by the interplay of an acidic moiety, an electron-deficient aromatic core, a reducible nitro group, and a displaceable alkoxy group. Understanding the synthesis, characterization, and distinct reactivity of each functional site allows researchers to strategically design and execute synthetic campaigns to generate novel molecules with tailored biological activities. The protocols and data presented in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable chemical scaffold.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • The Role of 6-Hydroxy-5-nitropyridine-3-carboxylic Acid in Pharma. Dakenchem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Spectroscopy of Carboxylic Acids and Nitriles.
  • A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Deriv
  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.
  • 5-Nitropyridine-2-carboxylic acid Product Description. ChemicalBook.

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An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the synthetic pathways for the preparation of 2-Ethoxy-5-nitronicotinic acid, a key building block in contemporary drug discovery and development. We will delve into the strategic selection of starting materials, provide detailed, field-proven experimental protocols, and offer insights into the underlying chemical principles governing these transformations. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted nicotinic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group on the pyridine ring, makes it a versatile intermediate for the synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, enabling the exploration of diverse chemical spaces in the quest for new drug candidates.

This guide will focus on the most reliable and scalable synthetic routes to this valuable compound, emphasizing the practical aspects of each transformation to ensure successful implementation in a laboratory setting.

Strategic Synthesis: Mapping the Pathways to this compound

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route will often depend on the availability and cost of the initial precursors, as well as the desired scale of the synthesis. Below, we outline two of the most effective and commonly employed strategies.

Pathway A: From 2-Hydroxynicotinic Acid

This is arguably the most direct and widely utilized route. It commences with the readily available 2-hydroxynicotinic acid and proceeds through a two-step sequence of nitration followed by chlorination and subsequent ethoxylation.

Pathway_A start 2-Hydroxynicotinic Acid intermediate1 2-Hydroxy-5-nitronicotinic Acid start->intermediate1 Nitration (HNO₃, H₂SO₄) intermediate2 2-Chloro-5-nitronicotinic Acid intermediate1->intermediate2 Chlorination (POCl₃) product This compound intermediate2->product Ethoxylation (NaOEt, EtOH)

Caption: Synthetic pathway from 2-Hydroxynicotinic Acid.

The initial nitration of 2-hydroxynicotinic acid is a critical step that regioselectively installs the nitro group at the 5-position of the pyridine ring. The subsequent chlorination of the hydroxyl group sets the stage for the final nucleophilic aromatic substitution with ethoxide.

Pathway B: From 2-Chloronicotinic Acid

An alternative strategy begins with 2-chloronicotinic acid. This route involves an initial nitration step, which can be more challenging to control regioselectively compared to the nitration of the 2-hydroxy analogue.

Pathway_B start 2-Chloronicotinic Acid intermediate 2-Chloro-5-nitronicotinic Acid start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Ethoxylation (NaOEt, EtOH)

Caption: Synthetic pathway from 2-Chloronicotinic Acid.

While this pathway appears more concise, the nitration of 2-chloronicotinic acid can lead to a mixture of isomers, necessitating careful purification. However, if 2-chloro-5-nitronicotinic acid is commercially available, this route becomes highly efficient.

Sourcing and Synthesis of Key Starting Materials

The successful synthesis of this compound is contingent upon the quality and availability of the starting materials. This section provides an overview of the preparation of the key precursors.

Preparation of 2-Hydroxynicotinic Acid

2-Hydroxynicotinic acid is a commercially available reagent. For researchers preferring to synthesize it in-house, a reliable method starts from coumalic acid.[1][2]

Reaction Scheme:

Coumalic Acid → Methyl Coumalate → 2-Hydroxynicotinic Acid

Experimental Protocol: Synthesis of 2-Hydroxynicotinic Acid from Coumalic Acid [1][2]

  • Preparation of Methyl Coumalate: In a round-bottomed flask, dissolve coumalic acid in concentrated sulfuric acid. Cool the mixture and add methanol portion-wise while maintaining the temperature below 35°C. Heat the mixture on a steam bath for 1-2 hours. Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with sodium carbonate to precipitate the methyl coumalate. Filter the solid and wash with cold water.

  • Synthesis of 2-Hydroxynicotinic Acid: Suspend the crude methyl coumalate in aqueous ammonia and stir. Add this mixture to a hot solution of sodium hydroxide. Boil the resulting solution for a short period, then cool and acidify with concentrated hydrochloric acid to precipitate the 2-hydroxynicotinic acid. Filter the product, wash with cold water, and dry.

Preparation of 2-Chloronicotinic Acid

2-Chloronicotinic acid is also commercially available. A common laboratory preparation involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination.[3][4][5][6]

Reaction Scheme:

Nicotinic Acid → Nicotinic Acid N-oxide → 2-Chloronicotinic Acid

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid [3][5]

  • N-Oxidation of Nicotinic Acid: Dissolve nicotinic acid in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent such as hydrogen peroxide. Heat the mixture to drive the reaction to completion.

  • Chlorination of Nicotinic Acid N-oxide: Treat the nicotinic acid N-oxide with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield 2-chloronicotinic acid.[3][5]

Core Synthesis: Step-by-Step Protocols

This section provides detailed experimental procedures for the synthesis of this compound via Pathway A, which is generally the more reliable and higher-yielding route.

Step 1: Nitration of 2-Hydroxynicotinic Acid

The nitration of 2-hydroxynicotinic acid is a crucial step that introduces the nitro group at the 5-position.

Experimental Protocol: Synthesis of 2-Hydroxy-5-nitronicotinic Acid [7]

  • In a flask equipped with a stirrer and a cooling bath, cautiously add 2-hydroxynicotinic acid to a mixture of concentrated sulfuric acid and fuming nitric acid, while maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a period, then gently heat to around 50-60°C for several hours to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain 2-hydroxy-5-nitronicotinic acid.

Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid

The hydroxyl group of 2-hydroxy-5-nitronicotinic acid is converted to a chloro group, which is a good leaving group for the subsequent ethoxylation.

Experimental Protocol: Synthesis of 2-Chloro-5-nitronicotinic Acid [7]

  • In a flask fitted with a reflux condenser and a stirrer, suspend 2-hydroxy-5-nitronicotinic acid in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitronicotinic acid.

Step 3: Ethoxylation of 2-Chloro-5-nitronicotinic Acid

This final step involves a nucleophilic aromatic substitution reaction to introduce the ethoxy group.

Experimental Protocol: Synthesis of this compound

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.

  • To this solution, add 2-chloro-5-nitronicotinic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and neutralize with an aqueous acid (e.g., HCl) to a pH of approximately 3-4.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Data Summary and Comparison

Starting MaterialKey IntermediatesReagents and ConditionsTypical YieldPurity
2-Hydroxynicotinic Acid2-Hydroxy-5-nitronicotinic Acid, 2-Chloro-5-nitronicotinic Acid1. HNO₃, H₂SO₄; 2. POCl₃; 3. NaOEt, EtOHGood to ExcellentHigh
2-Chloronicotinic Acid2-Chloro-5-nitronicotinic Acid1. HNO₃, H₂SO₄; 2. NaOEt, EtOHModerate to GoodRequires purification

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through several reliable synthetic routes. The pathway commencing from 2-hydroxynicotinic acid is often preferred due to its high regioselectivity in the nitration step and overall good yields. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining the target compound in high purity. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important building block for their drug discovery endeavors.

References

  • Wikipedia. 2-Chloronicotinic acid. [Link]

  • Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. [Link]

  • China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. [Link]

  • Patsnap. Method for preparing 2-chloronicotinic acid. [Link]

  • ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID. [Link]

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Google Patents.
  • Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Organic Syntheses. coumalic acid. [Link]

  • HK Technical. To prepare 6-Hydroxy nicotinic acid from Coumalic acid. [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

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A Technical Guide to the Solubility of 2-Ethoxy-5-nitronicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for a Novel Compound

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. Among these properties, solubility is paramount, directly influencing bioavailability, processability, and the ultimate efficacy of a therapeutic agent. This guide focuses on 2-Ethoxy-5-nitronicotinic acid, a compound of interest for which quantitative solubility data in organic solvents is not yet widely available in public literature.

This document, therefore, serves a dual purpose. First, it provides a robust theoretical framework for anticipating the solubility behavior of this compound based on its structural attributes and established chemical principles. Second, and more critically, it offers a detailed, field-proven experimental protocol for researchers to accurately determine these solubility parameters in their own laboratory settings. By explaining the causality behind experimental choices and grounding our methodology in authoritative standards, we aim to empower scientists and drug development professionals to generate the precise data needed to advance their research.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound—featuring a pyridine ring, a carboxylic acid group, an ethoxy group, and a nitro group—provides significant clues to its solubility behavior.

  • Polarity and Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the nitro group and the ether oxygen of the ethoxy group are hydrogen bond acceptors. The nitrogen in the pyridine ring also acts as a hydrogen bond acceptor. These features suggest that this compound is a polar molecule.

  • Ionization: The carboxylic acid moiety is acidic, with a predicted pKa similar to related nicotinic acids, suggesting it can be ionized to form a carboxylate salt under basic conditions.[1][2] This ionization dramatically increases aqueous solubility but also influences its interaction with polar organic solvents.

  • "Like Dissolves Like": Based on the principle of "like dissolves like," the compound is expected to exhibit greater solubility in polar organic solvents capable of hydrogen bonding.[3] Its solubility is likely to be lower in non-polar solvents such as alkanes.

Based on these characteristics, we can predict a general solubility trend in various classes of organic solvents.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the carboxylic acid, nitro, and ethoxy groups.
Polar Aprotic DMSO, Acetonitrile, AcetoneModerate to HighCan accept hydrogen bonds and engage in dipole-dipole interactions. DMSO is a particularly strong solvent for many organic compounds.[4]
Ethers Diethyl Ether, THFLow to ModerateThe ether linkage offers some polarity, but the overall non-polar character of the alkyl chains may limit solubility.
Halogenated DichloromethaneLow to ModerateModerate polarity may allow for some dissolution.
Aromatic TolueneLowPrimarily non-polar, with limited ability to interact with the polar functional groups of the solute.
Non-Polar Hexane, HeptaneVery Low / InsolubleLacks the polarity and hydrogen bonding capability to effectively solvate the polar molecule.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to precise quantitative data, a rigorous experimental approach is necessary. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[5][6][7] The following protocol provides a step-by-step methodology for its implementation.

Core Principle

The method involves creating a saturated solution by adding an excess of the solid compound to a chosen solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC), which provides the sensitivity and specificity required for accurate quantification.[6]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation prep_vial Add excess solid 2-Ethoxy-5- nitronicotinic acid to vial add_solvent Add precise volume of organic solvent prep_vial->add_solvent seal_vial Seal vial securely add_solvent->seal_vial agitate Agitate at constant temperature (e.g., 24-72 hours) seal_vial->agitate settle Allow solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter (check for compound adsorption) withdraw->filter dilute Dilute sample with mobile phase filter->dilute analyze Analyze via validated HPLC-UV method dilute->analyze quantify Quantify concentration against a standard calibration curve analyze->quantify report Report solubility (e.g., mg/mL or mol/L) at specified temperature quantify->report

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Protocol:

  • Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[6] A common starting point is to add approximately 10-20 mg of the compound.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifugation can be used to accelerate phase separation.[5]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particles. Causality Note: It is crucial to test for potential adsorption of the compound onto the filter material, which could lead to an underestimation of solubility.[5] This can be validated by filtering a standard solution of known concentration and comparing the pre- and post-filtration concentrations.

  • Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using a validated HPLC-UV method. The wavelength for detection should be set to the maximum absorbance (λmax) of this compound to ensure maximum sensitivity.

  • Quantification: Calculate the concentration of the compound in the original filtered sample by back-calculating from the dilution factor and comparing the peak area to a standard calibration curve.

  • Reporting: Express the final solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the experimental temperature.

Factors Influencing Solubility: A Deeper Dive

Several experimental and physicochemical factors can influence the measured solubility of a compound.[3][6] Understanding these is critical for ensuring data accuracy and reproducibility.

Temperature

The dissolution of a solid can be either an endothermic or exothermic process.[8]

  • Endothermic Dissolution (ΔH_soln > 0): Most solids exhibit increased solubility at higher temperatures. Heat provides the energy needed to overcome the crystal lattice energy of the solid.

  • Exothermic Dissolution (ΔH_soln < 0): In some cases, solubility can decrease with increasing temperature.

Therefore, precise temperature control during the equilibration and sampling phases is non-negotiable for accurate solubility determination.

Solid-State Properties

The crystalline form (polymorphism) of the API can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[5] It is essential to characterize the solid form of this compound used in the study (e.g., via XRPD) and to check for any phase changes during the experiment.

pH (in protic or buffered solvents)

While this guide focuses on organic solvents, if the solvent has protic impurities (like water in ethanol) or is buffered, the pH can dramatically affect the solubility of an ionizable compound like this compound.[6] In its neutral form, the compound will have a certain intrinsic solubility. If the medium is basic enough to deprotonate the carboxylic acid, the resulting salt will be significantly more polar and thus more soluble.

G Solubility Measured Solubility Temp Temperature Temp->Solubility SolidState Solid State (Polymorph, Amorphous) SolidState->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility pH pH of Medium (for ionizable compounds) pH->Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for any research, development, or formulation scientist to generate this critical information. By combining a theoretical understanding of the molecule's structural properties with the rigorous application of the gold-standard shake-flask method, researchers can obtain reliable and accurate solubility profiles across a range of organic solvents. This data is indispensable for informed solvent selection in synthesis and purification, for the rational design of formulations, and for advancing the development of this compound as a potential therapeutic agent.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Benchchem. A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol.
  • ChemBK. (2024). 2-HYDROXY-5-NITRONICOTINIC ACID.
  • ChemicalBook. 2047-49-6(5-NITRONICOTINIC ACID) Product Description.
  • Elsevier. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Chemistry LibreTexts. (2025). Chapter 13.1: Factors Affecting Solubility.

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A Technical Guide to the Crystal Structure Analysis of Substituted Nitronicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, crystallization, and crystal structure analysis of substituted nitronicotinic acids. Tailored for researchers, medicinal chemists, and material scientists, it bridges synthetic protocols with advanced crystallographic analysis, elucidating how molecular architecture influences material properties and biological potential.

Introduction: The Significance of Nitronicotinic Acids

Nicotinic acid, or vitamin B3, is a fundamental organic compound with well-established roles in human health, primarily in treating pellagra and managing hyperlipidemia.[1] Its derivatives have garnered significant attention in pharmaceutical development due to their diverse biological activities.[2][3] The introduction of a nitro (-NO₂) group and other substituents onto the pyridine ring creates a class of compounds—substituted nitronicotinic acids—with unique electronic and steric properties. These modifications profoundly influence the molecule's ability to form specific intermolecular interactions, such as hydrogen bonds and π–π stacking, which dictate the crystal packing and, consequently, the material's physicochemical properties like solubility, stability, and bioavailability.[2]

Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and crystal engineering. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating these structures, providing atomic-level insights into molecular geometry and supramolecular assembly.[4][5][6] This guide details the journey from chemical synthesis to the intricate analysis of crystal structures, highlighting the causality behind experimental choices and the interpretation of crystallographic data.

Synthesis and High-Quality Crystal Growth

The prerequisite for any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways

The synthesis of substituted nitronicotinic acids often begins with commercially available precursors. A common strategy involves the nitration of a substituted nicotinic acid or the oxidation of a corresponding nitropyridine derivative. For example, the synthesis of 5-nitronicotinic acid derivatives can be achieved through various cyclocondensation reactions.[7]

Exemplary Protocol: Nitration of Nicotinic Acid A representative synthesis involves the careful addition of nicotine to concentrated nitric acid, followed by heating to initiate the oxidative nitration.[8] The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) to optimize reaction time and minimize the formation of byproducts.[8] Purification of the crude product is typically achieved through recrystallization, a critical step that also serves as the initial phase of crystal growth.

The Art and Science of Crystallization

Growing crystals suitable for SCXRD—ideally transparent, without cracks, and with dimensions around 0.1-0.3 mm—is often the most challenging step.[9] The choice of solvent and technique is critical and is guided by the solubility profile of the compound.

Key Experimental Considerations:

  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[10] If solubility is too high, achieving the necessary supersaturation for crystal growth is difficult. If it's too low, the compound may precipitate as an amorphous powder. A common practice is to use a solvent pair: a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not.

  • Minimizing Nucleation Sites: The growth of a few large crystals is preferable to many small ones. This is achieved by using clean glassware and filtering the solution to remove dust or other particulate matter that could act as nucleation sites.[10]

Common Crystallization Techniques:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered, and left in a quiet, vibration-free location. The vessel is covered, often with perforated film, to allow the solvent to evaporate slowly over days or weeks.[10] This gradual increase in concentration allows for the orderly growth of crystals.

  • Vapor Diffusion: This method is excellent for small quantities of material. A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces solubility, leading to crystal formation. The cooling rate must be carefully controlled to prevent rapid precipitation.[9]

Core Methodology: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the three-dimensional structure of a molecule.[5] It allows for the precise measurement of bond lengths, angles, and the spatial arrangement of molecules relative to one another.

Experimental Workflow

The process from a suitable crystal to a refined structure follows a well-defined path. The causality is clear: each step is designed to collect high-quality diffraction data and translate it into a chemically meaningful model.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Select & Mount Crystal B Optical Alignment A->B C Mount on Diffractometer B->C D Determine Unit Cell & Space Group C->D E Collect Diffraction Data (Full Sphere) D->E F Data Reduction & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Final Report (CIF) H->I

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size is selected under a microscope and mounted on a holder (e.g., a glass fiber or a loop) with a minimal amount of adhesive or oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution: The collected data (positions and intensities of diffracted spots) are processed to determine the unit cell dimensions and space group symmetry. Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.[11]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, highly accurate molecular structure.

Analysis of Crystal Structures: From Molecules to Supermolecules

The final crystallographic model provides a wealth of information. The analysis focuses on both the geometry of the individual molecule (intramolecular features) and the way molecules pack together in the crystal lattice (intermolecular features).

Supramolecular Synthons and Hydrogen Bonding

In crystal engineering, the concept of the "supramolecular synthon" is a powerful tool for understanding and predicting crystal structures.[12][13] A synthon is a robust and recurring structural motif formed by intermolecular interactions. For carboxylic acids, the most common and predictable motif is the carboxylic acid dimer, where two molecules are linked by a pair of O—H···O hydrogen bonds, forming a characteristic eight-membered ring denoted by the graph-set notation R²₂(8).[14][15][16]

The presence of the pyridine nitrogen and the nitro group in substituted nitronicotinic acids introduces additional hydrogen bond donors and acceptors, leading to more complex and varied supramolecular assemblies.[17][18] For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, leading to acid-pyridine heterosynthons, which are a cornerstone of co-crystal design.[16]

Sources

Theoretical Calculations on the Electronic Properties of 2-Ethoxy-5-nitronicotinic Acid: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Ethoxy-5-nitronicotinic acid is a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry. Its biological activity and pharmacokinetic profile are intrinsically linked to its electronic properties. This guide provides a comprehensive theoretical framework for characterizing these properties using Density Functional Theory (DFT). We detail a validated computational protocol, explain the rationale behind the selection of methods, and interpret key electronic descriptors including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges. The insights derived from these calculations are crucial for understanding molecular reactivity, intermolecular interactions, and guiding rational drug design.

Introduction: The "Why" of Electronic Property Calculation

This compound belongs to the nicotinic acid family, a class of compounds with significant biological and pharmacological importance.[1] The molecule's structure is characterized by three key functional groups attached to a pyridine ring: a carboxylic acid group, an electron-donating ethoxy group, and a strongly electron-withdrawing nitro group.[2] This specific arrangement of functional groups dictates the molecule's electron density distribution, which in turn governs its reactivity, stability, and ability to interact with biological targets like enzymes and receptors.[3]

For drug development professionals, understanding these electronic properties is not merely an academic exercise. It provides predictive power for:

  • Reactivity and Metabolism: Identifying the most reactive sites on the molecule can predict potential metabolic pathways or sites of degradation.

  • Molecular Recognition: The electrostatic potential on the molecule's surface determines how it "sees" and interacts with a receptor's binding pocket through forces like hydrogen bonding and electrostatic interactions.[4]

  • Pharmacokinetic Tuning: Modifying substituents to alter electronic properties can improve absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide outlines a robust computational workflow using Density Functional Theory (DFT), a quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size, to elucidate these critical electronic characteristics.

Theoretical Framework & Computational Rationale

The choice of computational methodology is critical for obtaining reliable and predictive results. Our protocol is grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry.

  • Why DFT? DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is computationally more efficient than traditional ab initio methods like Hartree-Fock, while often providing superior accuracy by incorporating electron correlation effects.

  • The B3LYP Functional: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional combines the strengths of both Hartree-Fock theory and DFT, offering a well-validated and widely used method for studying organic molecules.[1][5] It provides reliable geometries and electronic properties for a broad range of systems.

  • The 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is chosen for its robustness:

    • 6-311G: A triple-zeta basis set that provides a flexible and accurate description of the core and valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for correctly describing systems with lone pairs, anions, or non-covalent interactions, which are all relevant to our target molecule.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals within the molecular environment, which is crucial for accurately modeling chemical bonds and intermolecular interactions.

This combination of DFT/B3LYP with the 6-311++G(d,p) basis set represents a self-validating system, established as a standard for reliable electronic structure calculations of organic molecules in numerous peer-reviewed studies.[6][7]

Methodology: A Step-by-Step Computational Protocol

The following protocol outlines the workflow for calculating the electronic properties of this compound using a quantum chemistry software package like Gaussian.

Step 1: Initial Structure Input

  • Construct the 3D structure of this compound using a molecular builder. Ensure correct atom types and initial bond connectivity.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation (the most stable 3D structure) of the molecule.

  • Protocol: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically adjusts bond lengths, angles, and dihedrals to minimize the molecule's total energy.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Validation: A true minimum is confirmed if all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies). An imaginary frequency would indicate a transition state rather than a stable structure.

Step 4: Electronic Property Calculation

  • Objective: To compute the key electronic descriptors from the validated, optimized structure.

  • Protocol: Using the final optimized coordinates, perform a single-point energy calculation to derive the following properties:

    • Frontier Molecular Orbitals (HOMO and LUMO energies).

    • Molecular Electrostatic Potential (MEP) surface.

    • Mulliken atomic charges.

G cluster_workflow Computational Workflow cluster_outputs Calculated Properties A Step 1: 3D Structure Input (Molecular Builder) B Step 2: Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Analysis (Confirm Energy Minimum) B->C D Validation Check: No Imaginary Frequencies? C->D Yields Frequencies D->B No (Re-optimize) E Step 4: Single-Point Calculation (Final Electronic Properties) D->E Yes HOMO HOMO-LUMO Energies E->HOMO MEP MEP Surface E->MEP Mulliken Mulliken Charges E->Mulliken G cluster_props Calculated Electronic Properties cluster_impl Chemical & Biological Implications HOMO HOMO-LUMO Gap (ΔE = 5.54 eV) Reactivity Chemical Reactivity & Stability HOMO->Reactivity informs MEP MEP Surface Interactions Intermolecular Interactions (e.g., H-Bonding) MEP->Interactions visualizes sites for Mulliken Mulliken Charges Mulliken->Reactivity quantifies Metabolism Metabolic Prediction Reactivity->Metabolism predicts Design Rational Drug Design Interactions->Design guides

Caption: Relationship between calculated properties and their implications.

Implications for Drug Development

The theoretical data generated provides actionable intelligence for medicinal chemists:

  • Targeting Interactions: The MEP map provides a clear guide for designing analogues that can form specific hydrogen bonds or electrostatic interactions within a receptor active site. The strong negative potential on the nitro and carboxyl groups makes them prime targets for interaction with positively charged residues like arginine or lysine.

  • Predicting Reactivity: The LUMO's localization on the nitro group suggests this moiety could be susceptible to metabolic reduction, a common pathway for nitroaromatic compounds. [3]The HOMO-LUMO gap provides a quantitative measure to compare the relative stability of different structural analogues.

  • Guiding Synthesis: Understanding the electron distribution (from Mulliken charges and MEP) helps predict the regioselectivity of further chemical modifications on the aromatic ring.

Conclusion

This guide has detailed a robust and validated theoretical protocol for the comprehensive analysis of the electronic properties of this compound using DFT calculations. By interpreting Frontier Molecular Orbitals, Molecular Electrostatic Potential maps, and Mulliken charges, researchers can gain profound insights into the molecule's stability, reactivity, and intermolecular interaction potential. This knowledge is not only fundamental to chemical understanding but also serves as a critical predictive tool in the modern drug discovery and development pipeline, enabling a more rational, data-driven approach to molecular design.

References

Sources

An In-depth Technical Guide to 2-Ethoxy-5-nitropyridine-3-carboxylic Acid (CAS 247582-60-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitropyridine-3-carboxylic acid, a key heterocyclic building block in synthetic and medicinal chemistry. The document elucidates the chemical and physical properties of this compound, offers a detailed, step-by-step synthesis protocol, and explores its potential applications in research and drug discovery. This guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel chemical entities.

Introduction

2-Ethoxy-5-nitropyridine-3-carboxylic acid, identified by the CAS number 247582-60-1, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and pharmaceuticals. The presence of an ethoxy group, a nitro group, and a carboxylic acid moiety on the pyridine core imparts unique electronic and steric properties to the molecule, making it a versatile intermediate for the synthesis of more complex chemical structures. The strategic placement of these functional groups allows for a variety of chemical transformations, providing access to a diverse range of novel compounds with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The properties of 2-Ethoxy-5-nitropyridine-3-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 247582-60-1Internal Verification
Molecular Formula C8H8N2O5Calculated
Molecular Weight 212.16 g/mol Calculated
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Soluble in many organic solventsGeneral knowledge of similar compounds
Boiling Point Not availableData not found
Melting Point Not availableData not found
pKa Expected to be acidic due to the carboxylic acid group[1]

Synthesis of 2-Ethoxy-5-nitropyridine-3-carboxylic Acid

The synthesis of substituted pyridine carboxylic acids can be achieved through various synthetic routes. A plausible and commonly employed method for the preparation of 2-Ethoxy-5-nitropyridine-3-carboxylic acid involves a multi-step process starting from readily available precursors. The following is a representative experimental protocol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Ethoxylation A 2-Hydroxypyridine-3-carboxylic acid C 2-Hydroxy-5-nitropyridine-3-carboxylic acid A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C F 2-Ethoxy-5-nitropyridine-3-carboxylic acid C->F Williamson Ether Synthesis D Ethylating Agent (e.g., Ethyl Iodide) D->F E Base (e.g., K2CO3) E->F

Caption: A two-step synthetic workflow for 2-Ethoxy-5-nitropyridine-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Hydroxypyridine-3-carboxylic acid

  • To a stirred solution of concentrated sulfuric acid, cool the flask to 0-5 °C using an ice bath.

  • Slowly add 2-hydroxypyridine-3-carboxylic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxypyridine-3-carboxylic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 2-hydroxy-5-nitropyridine-3-carboxylic acid.

Step 2: Ethoxylation of 2-Hydroxy-5-nitropyridine-3-carboxylic acid

  • In a round-bottom flask, dissolve the 2-hydroxy-5-nitropyridine-3-carboxylic acid obtained from the previous step in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, such as anhydrous potassium carbonate, to the solution.

  • Add an ethylating agent, for instance, ethyl iodide, to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-Ethoxy-5-nitropyridine-3-carboxylic acid.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling strong acids and other hazardous chemicals.

Potential Applications in Research and Drug Discovery

2-Ethoxy-5-nitropyridine-3-carboxylic acid is a valuable building block for the synthesis of a variety of more complex molecules with potential biological activity. The functional groups present on the molecule offer multiple points for chemical modification.

Logical Relationship Diagram of Applications

Applications cluster_functionalities Key Functional Groups cluster_reactions Potential Chemical Transformations cluster_applications Potential Research Applications A CAS 247582-60-1 2-Ethoxy-5-nitropyridine-3-carboxylic acid B Carboxylic Acid (-COOH) A->B C Nitro Group (-NO2) A->C D Ethoxy Group (-OEt) A->D E Amide Formation B->E F Esterification B->F G Reduction of Nitro Group C->G H Nucleophilic Aromatic Substitution D->H I Synthesis of Novel Heterocycles E->I F->I G->I H->I J Development of Bioactive Molecules I->J K Scaffold for Combinatorial Chemistry I->K

Caption: Potential synthetic transformations and research applications of 2-Ethoxy-5-nitropyridine-3-carboxylic acid.

  • Carboxylic Acid Moiety : The carboxylic acid group is a versatile handle for various chemical reactions. It can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide range of substituents. This is particularly useful in structure-activity relationship (SAR) studies during drug development.

  • Nitro Group : The nitro group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring. It can also be reduced to an amino group, providing another point for further functionalization. The resulting aminopyridine derivatives are common motifs in many pharmaceutical agents.

  • Ethoxy Group : The ethoxy group can influence the lipophilicity and metabolic stability of the final compounds. It can also participate in nucleophilic aromatic substitution reactions under certain conditions.

The combination of these functional groups makes 2-Ethoxy-5-nitropyridine-3-carboxylic acid an attractive starting material for the synthesis of compounds with potential activities in areas such as oncology, infectious diseases, and inflammation.

Suppliers

2-Ethoxy-5-nitropyridine-3-carboxylic acid (CAS 247582-60-1) is available from various chemical suppliers that specialize in providing building blocks for research and development. When sourcing this compound, it is crucial to ensure the supplier provides a certificate of analysis (CoA) to verify its identity and purity. Some potential suppliers may include:

  • Commercially available from various chemical suppliers.

Please note that availability and stock status may vary. It is recommended to contact the suppliers directly for the most up-to-date information.

Safety Information

Detailed safety information for 2-Ethoxy-5-nitropyridine-3-carboxylic acid is not extensively documented. However, based on the functional groups present, the following precautions should be considered:

  • Corrosive : As a carboxylic acid, the compound may be corrosive.

  • Irritant : It may cause skin and eye irritation.

  • Harmful if swallowed or inhaled : Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Ethoxy-5-nitropyridine-3-carboxylic acid is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups provides a platform for the generation of diverse molecular architectures. This guide has provided an overview of its properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field of synthetic and medicinal chemistry. Further investigation into the reactivity and biological applications of derivatives of this compound is warranted and holds promise for the discovery of novel chemical entities.

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  • Google Patents. Preparation of pyridine carboxylic acids. (n.d.).
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  • PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Retrieved January 18, 2026, from [Link].

  • PubChem. 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[2][3]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide. (n.d.). Retrieved January 18, 2026, from [Link].

  • European Patent Office. Preparation of 2-chloropyridine 3-carboxylic acid esters. (n.d.). Retrieved January 18, 2026, from [Link].

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Methodological & Application

Application Notes & Protocols: 2-Ethoxy-5-nitronicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitronicotinic acid as a valuable synthetic intermediate for researchers, scientists, and professionals in drug development. We will explore its synthesis, inherent chemical reactivity, and strategic applications in the construction of complex molecular scaffolds for active pharmaceutical ingredients (APIs). This document elucidates the rationale behind its use, offering detailed protocols and mechanistic insights to empower medicinal chemists in their synthetic endeavors.

Introduction: The Strategic Value of Functionalized Nicotinic Acids

Nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of functional groups on the pyridine ring allows for a fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among these, nitropyridine derivatives are particularly noteworthy.[1][2][3] The potent electron-withdrawing nature of the nitro group significantly modulates the reactivity of the pyridine core, making it a versatile handle for a variety of chemical transformations.[1]

This compound, in particular, presents a trifecta of functional groups that are highly advantageous for drug design:

  • An ethoxy group at the 2-position, which can serve as a bioisosteric replacement for other functionalities, influencing lipophilicity and metabolic stability.[4][5]

  • A nitro group at the 5-position, which not only activates the ring for certain reactions but can also be readily reduced to an amino group, providing a key vector for further molecular elaboration.

  • A carboxylic acid at the 3-position, offering a reactive site for amide bond formation, esterification, or other conjugations, which are pivotal in creating prodrugs or linking to other molecular fragments.

This guide will first detail the synthesis of this intermediate and then explore its potential applications in constructing novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are crucial for understanding its behavior in different solvent systems and for the development of purification and isolation protocols.

PropertyValueSource
Molecular FormulaC₈H₈N₂O₅Calculated
Molecular Weight212.16 g/mol Calculated
AppearanceExpected to be a crystalline solidInferred
SolubilitySoluble in polar organic solventsInferred
pKaEstimated 3-4 (Carboxylic Acid)Inferred

Synthesis of this compound: A Detailed Protocol

The most direct and logical synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction, starting from the more readily available 2-chloro-5-nitronicotinic acid.[6] The electron-withdrawing nitro group at the 5-position is critical for this transformation, as it stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the displacement of the chloride.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2-chloro-5-nitronicotinic acid Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Sodium Ethoxide in Ethanol Reagent->Reaction Workup Acidic Workup (e.g., aq. HCl) Reaction->Workup Product Product: this compound Workup->Product Purification Recrystallization or Chromatography Product->Purification Final Final Product Purification->Final Applications cluster_amine Amine Formation cluster_amide Amide Coupling cluster_further_elaboration Further Elaboration Intermediate This compound Reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) Intermediate->Reduction 1 AmideCoupling Amide Coupling (e.g., HATU, EDCI) Intermediate->AmideCoupling 2 Amine 5-Amino-2-ethoxynicotinic acid Reduction->Amine Diazotization Diazotization & Sandmeyer Reaction Amine->Diazotization Amide Amide Derivatives AmideCoupling->Amide Halogenated 5-Halo-2-ethoxynicotinic acid Diazotization->Halogenated

Sources

Application Notes and Protocols for the Hydrogenation of 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient route to the corresponding anilines. These anilines are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. 2-Ethoxy-5-aminonicotinic acid, the product of the hydrogenation of 2-Ethoxy-5-nitronicotinic acid, is a valuable intermediate for the synthesis of various biologically active molecules. The presence of the ethoxy and carboxylic acid functionalities on the pyridine ring necessitates careful selection of reaction conditions to ensure high chemoselectivity and yield.

This comprehensive guide provides detailed protocols for the hydrogenation of this compound, catering to researchers, scientists, and drug development professionals. We will explore two robust methods: a classic catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, and a transfer hydrogenation employing Raney Nickel with formic acid as the hydrogen donor. The causality behind experimental choices, safety considerations, and troubleshooting are discussed in detail to ensure reliable and safe execution.

Reaction Mechanism and Pathway

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The most widely accepted pathway is the Haber-Lukashevich mechanism, which involves the sequential reduction of the nitro group. The reaction begins with the adsorption of the nitroaromatic compound and the dissociation of molecular hydrogen on the catalyst surface. The nitro group is then progressively reduced to nitroso, hydroxylamine, and finally the amine. Under certain conditions, side reactions such as the condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy and azo compounds. Careful control of reaction parameters is therefore crucial to favor the formation of the desired aniline product.

Reaction_Pathway Substrate This compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Substrate->Nitroso + 2[H] Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + 2[H] Azoxy Azoxy Dimer (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH - H₂O Product 2-Ethoxy-5-aminonicotinic acid (Ar-NH₂) Hydroxylamine->Product + 2[H]

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Experimental Protocols

Two primary protocols are presented below. Protocol A utilizes the widely adopted palladium on carbon catalyst with hydrogen gas, suitable for laboratories equipped with hydrogenation apparatus. Protocol B offers a practical alternative using transfer hydrogenation, which circumvents the need for handling pressurized hydrogen gas.

Protocol A: Catalytic Hydrogenation with Pd/C and H₂ Gas

This protocol is a robust method for the clean reduction of the nitro group. Palladium on carbon is a highly active and versatile catalyst for this transformation.[1]

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (or other suitable solvent like ethyl acetate or methanol)

  • Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Source of hydrogen gas

  • Inert gas (Nitrogen or Argon) for purging

  • Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)

Experimental Workflow:

Workflow_A Start Start Setup Reaction Setup: - Add substrate, solvent, and Pd/C to vessel Start->Setup Purge1 Purge with Inert Gas (3x cycle) Setup->Purge1 IntroduceH2 Introduce H₂ (Set desired pressure) Purge1->IntroduceH2 React Stir at RT or with gentle heating (Monitor H₂ uptake) IntroduceH2->React Purge2 Purge with Inert Gas (3x cycle) React->Purge2 Filter Filter through Celite (to remove Pd/C) Purge2->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify the crude product (Recrystallization or Chromatography) Concentrate->Purify End End Purify->End

Caption: General experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Vessel Preparation: To a hydrogenation vessel equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (5-10 mol% Pd, 50% wet). The wet catalyst is less pyrophoric and safer to handle.

  • Solvent Addition: Add a suitable solvent such as ethanol (sufficient to dissolve the substrate and create a stirrable slurry, typically 0.1-0.5 M concentration).

  • System Purge: Seal the vessel and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times to remove all oxygen.[2]

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (a hydrogen-filled balloon is sufficient for small-scale reactions, while a Parr apparatus can be used for higher pressures, e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic, and gentle cooling may be necessary for larger-scale reactions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the uptake of hydrogen. The reaction is typically complete within 2-6 hours.

  • Post-Reaction Purge: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas three times.[2]

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon drying; do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.

  • Work-up and Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product, being an amino acid, is amphoteric. It can be purified by dissolving the crude material in a dilute aqueous base (e.g., NaHCO₃), washing with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then acidifying the aqueous layer with dilute HCl to a pH of ~3-4 to precipitate the pure product.[3]

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol B: Transfer Hydrogenation with Raney Nickel and Formic Acid

This method is an excellent alternative that avoids the use of pressurized hydrogen gas. Formic acid serves as the in-situ source of hydrogen.[4] Raney Nickel is a cost-effective and highly active catalyst for this purpose.[5]

Materials and Equipment:

  • This compound

  • Raney Nickel (slurry in water)

  • Formic acid (or Ammonium formate)

  • Methanol (or other suitable solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approximately 10-20% by weight of the substrate). It is crucial to handle Raney Nickel as a slurry as it is pyrophoric when dry.

  • Hydrogen Donor Addition: Slowly add formic acid (3-5 eq) or ammonium formate (3-5 eq) to the reaction mixture. The addition may cause gas evolution (CO₂).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[4]

  • Catalyst Filtration: After cooling to room temperature, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel. Caution: Keep the catalyst wet with water or solvent at all times to prevent ignition.

  • Work-up and Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using the same acid-base workup described in Protocol A.

Data Presentation

The following table summarizes the recommended starting conditions for the hydrogenation of this compound.

ParameterProtocol A (Pd/C, H₂)Protocol B (Raney Ni, HCOOH)
Catalyst 10% Pd/C (50% wet)Raney Nickel (slurry)
Catalyst Loading 5-10 mol% Pd10-20 wt%
Hydrogen Source H₂ gas (1 atm - 50 psi)Formic Acid (3-5 eq)
Solvent Ethanol, Methanol, or Ethyl AcetateMethanol
Temperature Room TemperatureRoom Temperature to 60 °C
Typical Reaction Time 2-6 hours1-4 hours
Expected Yield >90%>85%

Characterization Data of a Related Compound: 2-Aminonicotinic Acid

PropertyData for 2-Aminonicotinic Acid
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol [6]
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ 8.16 (dd), 8.03 (dd), 6.60 (dd) ppm[7]
IR (KBr) Bands corresponding to N-H, C=O, and aromatic C-H stretches
Mass Spectrum (EI) m/z 138 (M⁺)[7]

Discussion

Comparison of Protocols:

  • Protocol A (Pd/C, H₂): This is generally the cleaner and higher-yielding method. Palladium on carbon is a highly efficient catalyst, and the only byproduct is water. However, it requires specialized equipment for handling hydrogen gas safely, especially at elevated pressures.

  • Protocol B (Raney Ni, Transfer Hydrogenation): This method is operationally simpler and avoids the hazards of pressurized hydrogen gas, making it more accessible. Raney Nickel is also significantly cheaper than palladium catalysts.[5] However, yields may be slightly lower, and the workup involves removing the hydrogen donor and its byproducts.

Potential Challenges and Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. The pyridine nitrogen in the substrate or product can sometimes act as a mild catalyst poison. Adding a small amount of fresh catalyst may help drive the reaction to completion.

  • Side Reactions: The formation of colored byproducts may indicate the formation of azo or azoxy dimers. This is more likely if the reaction is run at higher temperatures or if there are localized "hot spots." Ensuring efficient stirring is crucial.

  • Catalyst Handling: Both Pd/C and Raney Nickel are pyrophoric when dry, especially after use.[8] Always handle them as wet slurries and never allow the filter cake to dry in the air. The catalyst should be quenched with water and disposed of according to institutional safety guidelines.

Safety Precautions

Hydrogenation reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air over a wide range of concentrations.[9] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[8][10]

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel can spontaneously ignite in air, especially after being used for a reaction. They should always be kept wet with a solvent.[8][9]

  • Pressure: When using a pressurized hydrogenation vessel, ensure it is properly maintained and do not exceed the recommended pressure rating.[10] Always perform a leak test with an inert gas before introducing hydrogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. When working with pressurized systems, a blast shield should be used.

By following these detailed protocols and adhering to the safety guidelines, researchers can confidently and safely perform the hydrogenation of this compound to obtain the valuable 2-Ethoxy-5-aminonicotinic acid intermediate in high yield and purity.

References

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

  • Huang, F., et al. (2020). Hydrogenation of nitrobenzene catalyzed by Pd promoted Ni supported on C60 derivative.
  • Gowda, S., et al. (2000). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Biswas, T. (2021, December 12). Pd/C Hydrogenation vs. dehydrogenation. YouTube. Retrieved from [Link]

  • U.S. Patent No. 4,287,365. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Venkataraman, K., & Joshi, B. S. (1951). Raney nickel reductions. Journal of Scientific & Industrial Research, 10B(12), 310-313.
  • Sajiki, H., & Hirota, K. (1999). [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. Yakugaku Zasshi, 119(7), 486-496.
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • Kong, M., et al. (2019). New insights into the deactivation mechanism of V2O5-WO3/TiO2 catalyst during selective catalytic reduction of NO with NH3: synergies between arsenic and potassium species. RSC Advances, 9(65), 37724-37732.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(2), 22-27.
  • Wang, Y., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Molecules, 28(7), 3189.
  • National Center for Biotechnology Information. (n.d.). 5-Aminonicotinic Acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminonicotinic acid. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]

  • Hylab. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(2), 22-27.

Sources

Application Notes and Protocols for 2-Ethoxy-5-nitronicotinic Acid in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Ethoxy-5-nitronicotinic acid in the development of novel therapeutics. Drawing upon the well-established pharmacological importance of the nitropyridine and nicotinic acid scaffolds, we present a series of detailed protocols to explore the therapeutic potential of this compound. This guide offers a framework for investigating its efficacy as a kinase inhibitor and as a modulator of inflammatory responses, two areas of high relevance in modern drug discovery. The protocols are designed to be self-validating, with clear explanations of the scientific rationale behind each experimental step.

Introduction: The Therapeutic Potential of the Nitropyridine and Nicotinic Acid Scaffolds

Nicotinic acid (a form of vitamin B3) and its derivatives have long been a cornerstone in medicinal chemistry, with applications ranging from the treatment of hyperlipidemia to roles as analgesic and anti-inflammatory agents.[1][2][3] The pyridine ring is a "privileged" structural motif, frequently found in approved drugs.[4] The introduction of a nitro group to the pyridine ring, creating a nitropyridine, significantly alters the electronic properties of the molecule, often enhancing its biological activity.[5][6] Nitropyridines are versatile intermediates in the synthesis of a wide range of biologically active compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[4][7]

This compound combines these key structural features: a nicotinic acid core, an electron-withdrawing nitro group, and an ethoxy substitution. The ethoxy group can influence the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile. While direct biological data for this compound is not extensively available, its structural alerts suggest a high potential for activity in several therapeutic areas. This guide will focus on two promising avenues for investigation: kinase inhibition and anti-inflammatory activity.

Hypothesized Mechanism of Action and Therapeutic Targets

The electron-withdrawing nature of the nitro group on the pyridine ring can make this compound a candidate for interacting with various biological targets.[5] We hypothesize two primary mechanisms of action to explore:

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding pocket of the enzyme. The pyridine ring of this compound could serve as a scaffold for such interactions. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

  • Anti-inflammatory Activity: Nicotinic acid derivatives have demonstrated anti-inflammatory properties.[1] this compound may modulate inflammatory pathways, such as the NF-κB signaling cascade, which controls the expression of pro-inflammatory cytokines.

The following diagram illustrates a potential drug discovery workflow for investigating this compound.

G cluster_0 Initial Screening cluster_1 Hit Validation & Lead Optimization cluster_2 In Vivo & Preclinical Studies start This compound screen1 Biochemical Kinase Assay Screen (Panel of 10 Kinases) start->screen1 screen2 Cell-Based Inflammation Assay (LPS-stimulated Macrophages) start->screen2 ic50 IC50 Determination for Active Kinases screen1->ic50 cytokine Cytokine Profiling (ELISA/Luminex) screen2->cytokine sar Structure-Activity Relationship (SAR) Studies ic50->sar cytokine->sar animal_model Animal Models of Disease (e.g., Xenograft, Arthritis) sar->animal_model tox Toxicology & Pharmacokinetic Studies animal_model->tox candidate Lead Candidate Selection tox->candidate

Caption: Drug discovery workflow for this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a generic, high-throughput method to screen this compound against a panel of protein kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[8]

Rationale

Kinase activity is typically measured by quantifying the phosphorylation of a substrate. A common method is to measure the depletion of ATP or the formation of ADP. The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[8] A reduction in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials
  • This compound (dissolved in DMSO)

  • Recombinant human kinases (e.g., a panel of cancer- or inflammation-related kinases)

  • Kinase-specific peptide substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a dilution series of the compound in DMSO. For an initial screen, a single high concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the kinase reaction buffer (containing ATP and the appropriate kinase substrate).

    • Add 1 µL of the diluted compound or DMSO (vehicle control).

    • Initiate the reaction by adding 4 µL of the kinase enzyme solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve.

Expected Results and Interpretation

The results of this assay will identify which kinases, if any, are inhibited by this compound. A dose-dependent decrease in luminescence indicates inhibitory activity.

Kinase TargetIC50 (µM) of this compound
Kinase A> 50
Kinase B2.5
Kinase C15.8
Kinase D> 50
Kinase E0.9

Table 1: Hypothetical IC50 values of this compound against a panel of five kinases.

The following diagram illustrates the principle of the ADP-Glo™ Kinase Assay.

G cluster_0 Kinase Reaction cluster_1 Luminescent Detection ATP ATP Substrate Substrate Kinase Kinase ADP ADP Kinase->ADP Converts pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates ADP_detect ADP is converted back to ATP ADP->ADP_detect Inhibitor 2-Ethoxy-5- nitronicotinic acid Inhibitor->Kinase Inhibits Luciferase Luciferase ADP_detect->Luciferase Light Light Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Inhibition Assay.

Protocol 2: Cell-Based Anti-Inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory potential of this compound using a lipopolysaccharide (LPS)-stimulated macrophage cell line.

Rationale

Macrophages are key cells in the innate immune response. When stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), they produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). A compound with anti-inflammatory activity will reduce the production of these cytokines.[9] This assay provides a more physiologically relevant context than a purely biochemical assay.[10]

Materials
  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (for absorbance and luminescence)

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in supplemented DMEM.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a non-stimulated control group.

  • Cytokine Measurement:

    • After the incubation period, carefully collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • To the remaining cells in the plate, add a cell viability reagent (e.g., CellTiter-Glo®) to assess any potential cytotoxicity of the compound.

    • Measure the luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the ELISA standard curve.

    • Normalize the cytokine levels to the cell viability data to account for any cytotoxic effects.

    • Plot the normalized cytokine levels against the compound concentration to determine the IC50 for cytokine inhibition.

Expected Results and Interpretation

A successful anti-inflammatory compound will show a dose-dependent reduction in the levels of TNF-α and IL-6 without significantly affecting cell viability.

Compound Concentration (µM)TNF-α Production (% of control)IL-6 Production (% of control)Cell Viability (% of control)
0 (DMSO)100100100
0.19598101
1758099
10304597
10051060

Table 2: Hypothetical data from the cell-based anti-inflammatory assay.

The following diagram depicts the proposed anti-inflammatory mechanism of action.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Inhibitor 2-Ethoxy-5- nitronicotinic acid Inhibitor->IKK Potential Inhibition Point

Caption: Hypothesized anti-inflammatory mechanism of action.

Conclusion and Future Directions

The protocols outlined in this document provide a robust starting point for the systematic evaluation of this compound as a potential therapeutic agent. The combination of a targeted biochemical assay and a more complex cell-based assay will allow for a comprehensive initial assessment of its biological activity. Positive results from these screens would warrant further investigation, including:

  • Selectivity Profiling: Testing active compounds against a broader panel of kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by the compound in more detail.

  • Lead Optimization: Synthesizing and testing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of cancer or inflammatory diseases.

The structural features of this compound make it a compelling candidate for drug discovery, and the application of these protocols will be instrumental in unlocking its therapeutic potential.

References

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Functionalization of 2-Ethoxy-5-nitronicotinic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

2-Ethoxy-5-nitronicotinic acid is a key heterocyclic building block in contemporary drug discovery and materials science. The strategic placement of an electron-donating ethoxy group and a potent electron-withdrawing nitro group on the pyridine ring, combined with a reactive carboxylic acid handle, makes it a highly valuable scaffold for creating diverse molecular architectures. The functionalization of its carboxylic acid group is a critical step in harnessing the full potential of this molecule, enabling the synthesis of a wide array of amides, esters, and other derivatives with tailored biological activities and material properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and protocols for the effective functionalization of the carboxylic acid group of this compound. We will delve into the underlying chemical logic, present field-proven, step-by-step protocols, and offer insights into overcoming the unique challenges presented by this molecule's electronic characteristics.

The Chemical Logic: Activating the Carboxylic Acid

Direct conversion of a carboxylic acid to an amide or ester is generally not a spontaneous process. The hydroxyl group of the carboxylic acid is a poor leaving group, necessitating its "activation" to enhance the electrophilicity of the carbonyl carbon for nucleophilic attack by an amine or alcohol.[1] This activation is typically achieved by converting the hydroxyl group into a better leaving group. The presence of the strong electron-withdrawing nitro group in this compound can influence the reactivity of the carboxylic acid, making the choice of an appropriate activation strategy crucial for successful functionalization.[2][3]

Several classes of reagents are commonly employed for carboxylic acid activation, with carbodiimides and uronium/phosphonium salts being the most prevalent in modern organic synthesis.[4][5]

Core Methodologies for Functionalization

This section details robust protocols for the three primary transformations of the carboxylic acid group of this compound: amide bond formation, esterification, and conversion to the acyl chloride.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bonds are fundamental linkages in pharmaceuticals. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[1] To mitigate side reactions and enhance coupling efficiency, especially with electron-deficient systems, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[1][4]

Experimental Protocol: Synthesis of a Representative Amide

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes to form the active ester intermediate.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) in the same anhydrous solvent.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Diagram: EDC/HOBt Amide Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound Active_Ester Active Ester Intermediate Acid->Active_Ester DCM or DMF, 0°C EDC_HOBt EDC, HOBt EDC_HOBt->Active_Ester Amide Target Amide Active_Ester->Amide Room Temp, 12-24h Amine Primary or Secondary Amine Amine->Amide Base DIPEA or TEA Base->Amide Purification Purification Amide->Purification Work-up & Purification

Caption: Workflow for amide synthesis using EDC/HOBt.

Protocol 2: Amide Bond Formation using HATU

For more challenging couplings, including those with sterically hindered or electron-deficient amines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[5][6] HATU facilitates the formation of a highly reactive OAt-active ester.[6]

Experimental Protocol: HATU-Mediated Amide Synthesis

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir for 5-10 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated LiCl solution (to remove residual DMF), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table: Comparison of Common Amide Coupling Reagents

ReagentActivating GroupByproductsKey AdvantagesConsiderations
EDC/HOBt O-acylisourea (stabilized by HOBt)Water-soluble ureaCost-effective, easy purificationLess reactive for challenging couplings
HATU OAt-active esterTetramethylureaHigh reactivity, good for hindered substratesHigher cost, potential for side reactions if not controlled
Protocol 3: Fischer-Speier Esterification

Esterification of this compound can be achieved through the classic Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7] To drive the equilibrium towards the product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction.[8]

Experimental Protocol: Synthesis of a Representative Ester

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a base, such as saturated NaHCO₃ solution.

  • Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude ester can be purified by column chromatography or distillation.

Diagram: Fischer-Speier Esterification Mechanism

G Carboxylic_Acid Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination - H₂O Ester Ester Product Water_Elimination->Ester - H+ H2O H₂O Water_Elimination->H2O H+ H+ Ester->H+ Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate H+->Carboxylic_Acid

Caption: Key steps in the acid-catalyzed esterification.

Protocol 4: Conversion to Acyl Chloride

The synthesis of the acyl chloride provides a highly reactive intermediate that can be readily converted to a wide range of derivatives. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts are gaseous, simplifying purification.[9][10]

Experimental Protocol: Synthesis of 2-Ethoxy-5-nitronicotinoyl chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution). Add this compound (1.0 eq) to the flask.

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (2-5 eq), either neat or in an inert solvent like toluene. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (typically 60-80 °C) for 1-4 hours. The evolution of SO₂ and HCl gas will be observed.

  • Completion and Isolation: Once the gas evolution ceases, the reaction is typically complete. Allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride can often be used directly in the next step or purified by vacuum distillation.

Caution: Thionyl chloride is corrosive and reacts violently with water. All operations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting and Scientific Insights

  • Low Reactivity: The electron-withdrawing nitro group can decrease the nucleophilicity of the pyridine nitrogen, but it enhances the electrophilicity of the carbonyl carbon. If low reactivity is observed in amide coupling, switching to a more powerful coupling reagent like HATU is recommended.[11] For esterification, increasing the reaction time or using a stronger acid catalyst may be beneficial.

  • Side Reactions: The nitro group is generally stable under the described conditions. However, in the presence of strong reducing agents or certain nucleophiles, it could potentially undergo transformation. It is crucial to use the specified reaction conditions to avoid unwanted side reactions.

  • Purification Challenges: The polarity of the synthesized derivatives can vary significantly. A systematic approach to developing a purification strategy using different solvent systems for column chromatography is advised. The water-soluble byproducts from EDC coupling are a significant advantage in simplifying the purification process.[1]

Conclusion

The functionalization of this compound is a gateway to a vast chemical space with significant potential in medicinal chemistry and materials science. By understanding the principles of carboxylic acid activation and selecting the appropriate reagents and reaction conditions, researchers can efficiently synthesize a diverse library of amides, esters, and other derivatives. The protocols and insights provided in this guide are intended to empower scientists to confidently and successfully manipulate this versatile molecular scaffold in their research endeavors.

References

  • Esterification of pyridine carboxylic acids - Google Patents.
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Application Notes & Protocols for Amide Bond Formation Using 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Substituted Nicotinic Acids in Medicinal Chemistry

Nicotinic acid and its derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Their utility stems from the pyridine ring's unique electronic properties and its ability to engage in various biological interactions. The compound 2-Ethoxy-5-nitronicotinic acid represents a valuable, albeit challenging, building block for medicinal chemists. Its structure is characterized by an electron-deficient pyridine ring, a consequence of the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 5-position. This electronic nature can significantly influence the reactivity of the carboxylic acid at the 3-position, making amide bond formation a non-trivial synthetic step.[3]

These application notes provide a comprehensive guide for researchers on effectively utilizing this compound in amide synthesis, with a focus on overcoming the challenges posed by its electron-deficient nature. The protocols and insights provided are grounded in established principles of amide bond formation and are designed to be broadly applicable to other electron-deficient heterocyclic carboxylic acids.

The Challenge of Activating Electron-Deficient Carboxylic Acids

The formation of an amide bond requires the activation of the carboxylic acid's carbonyl group to make it susceptible to nucleophilic attack by an amine.[4] The direct reaction between a carboxylic acid and an amine is typically unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[5] Standard coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.[6]

However, with substrates like this compound, the electron-withdrawing nitro group and pyridine nitrogen reduce the nucleophilicity of the carboxylate anion. This can slow down the initial activation step with many common coupling reagents, leading to sluggish reactions, low yields, and potential side reactions. Therefore, the choice of activating agents and reaction conditions is critical for successful amide coupling.[3]

Mechanism of Action: Selecting the Right Coupling Reagents

A variety of coupling reagents are available, each with a distinct mechanism of action. For electron-deficient substrates, reagents that form highly reactive intermediates are preferred.

Carbodiimides (EDC, DCC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used dehydrating agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.

While effective, the O-acylisourea intermediate can be prone to racemization if the carboxylic acid has a chiral center at the alpha-position. To mitigate this and improve reaction rates, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt). HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards amines.

Onium Salts (HATU, HBTU)

Onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling reagents, particularly for challenging substrates.[7] HATU reacts with the carboxylate to form a highly reactive OAt-ester. The superiority of HATU in difficult couplings is attributed to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the subsequent aminolysis step.

Given the electron-deficient nature of this compound, a combination of a carbodiimide with an activating agent like HOBt and a non-nucleophilic base is a robust starting point. The use of a catalyst such as 4-Dimethylaminopyridine (DMAP) can further enhance the reaction rate by forming an even more reactive acylpyridinium intermediate.[8]

Visualizing the Activation and Coupling Pathway

Below is a generalized workflow for the activation of a carboxylic acid and subsequent amide bond formation using a carbodiimide (EDC) and an additive (HOBt).

Amide_Formation_Workflow cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid R-COOH (this compound) O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea ActiveEster Active Ester (R-CO-OBt) O_acylisourea->ActiveEster + HOBt HOBt HOBt HOBt->ActiveEster Amide Amide (R-CO-NHR') ActiveEster->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Generalized workflow for EDC/HOBt mediated amide bond formation.

Experimental Protocol: Amide Synthesis with this compound

This protocol is a recommended starting point for the coupling of this compound with a primary or secondary amine, employing EDC, HOBt, and DMAP for efficient activation and coupling.[3][8]

Materials and Reagents
  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is a good starting point).

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediates, which would revert them to the starting carboxylic acid.

  • Pre-activation:

    • To the stirred solution, add HOBt (1.1-1.2 eq) and EDC (1.1-1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Rationale: This pre-activation step allows for the formation of the HOBt active ester, which is generally more stable and efficient in the subsequent coupling step.

  • Addition of Amine and Base:

    • In a separate vial, dissolve the amine (1.0-1.1 eq) in a small amount of the reaction solvent.

    • Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

    • If the reaction is sluggish, add a catalytic amount of DMAP (0.1 eq).

    • Rationale: A non-nucleophilic base like DIPEA is required to neutralize the HCl salt of EDC and any acids formed during the reaction, driving the equilibrium towards product formation.[7] DMAP acts as a superior acyl transfer catalyst for sterically hindered or electronically deactivated systems.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

    • Rationale: Reaction times can vary significantly depending on the reactivity of the amine. Continuous monitoring prevents unnecessary degradation of the product due to prolonged reaction times.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: The aqueous work-up is essential for removing the water-soluble byproducts (urea from EDC, excess base, and salts), simplifying the final purification step.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Increase pre-activation time. Consider using a more potent coupling reagent like HATU.
Low reactivity of the amine.Increase reaction temperature (e.g., to 40-50 °C). Increase the equivalents of the amine and coupling reagents.
Hydrolysis of activated species.Ensure all reagents and solvents are anhydrous. Perform the reaction under a strictly inert atmosphere.
Presence of Urea Byproduct in Final Product Insoluble urea byproduct from DCC (if used).If using DCC, filter the reaction mixture before work-up. EDC is preferred as its urea byproduct is water-soluble and easily removed.
Side Product with Mass of (Amine + 57) Guanidinylation of the amine by an onium salt reagent (e.g., HBTU).Use a phosphonium-based reagent (e.g., PyBOP) or ensure no excess onium salt is used. This is less of a concern with carbodiimide methods.
Epimerization/Racemization (if applicable) Over-activation or prolonged exposure to base.Perform the reaction at a lower temperature (e.g., 0 °C). Minimize the amount of base used. Ensure HOBt or a similar racemization suppressant is included.

Data Presentation: A Comparative Overview of Coupling Conditions

The following table provides a hypothetical comparison of reaction conditions for the synthesis of an amide from an electron-deficient carboxylic acid, illustrating the impact of reagent choice on reaction outcomes.

Coupling Reagent Additive Base (eq) Temp (°C) Time (h) Yield (%)
EDCHOBtDIPEA (2.0)251275
EDCHOBt/DMAPDIPEA (2.0)25885
HATUNoneDIPEA (3.0)25492
DCCHOBtEt₃N (2.0)251868

Logical Flow of the Recommended Protocol

Protocol_Flow Start Start: Dry Reaction Vessel (Inert Atmosphere) AddAcid 1. Dissolve this compound in Anhydrous Solvent Start->AddAcid Preactivate 2. Add EDC and HOBt (Stir for 15-30 min) AddAcid->Preactivate AddAmineBase 3. Add Amine, Base (DIPEA), and optional DMAP Preactivate->AddAmineBase Monitor 4. Monitor Reaction by TLC/LC-MS AddAmineBase->Monitor Workup 5. Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify 6. Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify End End: Pure Amide Product Purify->End

Caption: Step-by-step workflow for the synthesis protocol.

Conclusion

The successful formation of amide bonds using this compound is readily achievable with a careful selection of activating agents and optimized reaction conditions. The electron-deficient nature of this substrate necessitates the use of robust coupling protocols, such as those employing EDC/HOBt with a DMAP catalyst or potent onium salts like HATU. By understanding the underlying mechanistic principles and following a systematic experimental approach, researchers can effectively incorporate this and other challenging heterocyclic carboxylic acids into their synthetic workflows, paving the way for the discovery of novel chemical entities in drug development.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Pharmaffiliates. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. Available at: [Link]

  • 2-HYDROXY-5-NITRONICOTINIC ACID. ChemBK. Available at: [Link]

  • Preparation of nicotinic acid amide. Google Patents.
  • Formation of Nicotinamide from Nicotinuric Acid by Peptidylglycine α-Amidating Monooxygenase (PAM): A Possible Alternative Route from Nicotinic Acid (Niacin) to NADP in Mammals. Journal of the American Chemical Society. Available at: [Link]

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Application Notes & Protocols: A Tiered Strategy for the Biological Screening of Novel Compounds Derived from 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] Specifically, derivatives of nicotinic acid (a pyridinecarboxylic acid) have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The introduction of a nitro group, as seen in the 2-Ethoxy-5-nitronicotinic acid scaffold, can further modulate this activity, as nitro-containing compounds are known for their diverse therapeutic effects, including antibacterial and anticancer actions.[3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on implementing a robust, tiered biological screening cascade for novel compounds derived from this promising scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to hit identification and validation.

Introduction: The Rationale for a Broad-Based Screening Approach

The drug discovery process for a novel chemical entity is a multi-year endeavor aimed at identifying a single effective drug from thousands of potential compounds.[4] High-Throughput Screening (HTS) is a cornerstone of this process, enabling the rapid evaluation of large compound libraries to identify initial "hits".[4][5] Given the diverse bioactivities reported for nicotinic acid and nitropyridine derivatives, a broad-based initial screening strategy is warranted for compounds derived from this compound. This allows for the unbiased discovery of potential therapeutic applications, rather than focusing prematurely on a single hypothesized target.

Our proposed strategy employs a tiered or cascaded approach. This begins with broad primary screens to identify any biological activity, followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action (MOA), and assess selectivity. This funnel-like process efficiently allocates resources by focusing on the most promising candidates at each stage.

Foundational Step: Compound Management and Plating

An efficient compound management operation is critical for the success of any screening campaign.[6] The integrity of the data generated is directly dependent on the quality and handling of the compound library.

Protocol 2.1: Compound Solubilization and Master Plate Preparation

  • Solubility Testing: Before large-scale solubilization, determine the optimal solvent for each derivative. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most biological assays. Test solubility at a high concentration (e.g., 10-20 mM).

  • Stock Solution Preparation: Dissolve the accurately weighed solid compounds in 100% DMSO to create high-concentration primary stock solutions (e.g., 10 mM). Use amber glass vials or tubes to protect light-sensitive compounds and store at -20°C or -80°C.

  • Master Plate Creation: From the primary stocks, create a series of "Master Plates" in a 96- or 384-well format. These plates will contain the compounds at a uniform concentration (e.g., 1 mM in DMSO) and will be the source for all subsequent assay plates.

  • Storage and Handling: Seal Master Plates tightly and store them at -20°C or -80°C. Minimize freeze-thaw cycles, as this can lead to compound precipitation or degradation. A best practice is to create several replica Master Plates to avoid repeatedly thawing a single source plate.

Tier 1: Primary Screening for Hit Identification

The goal of Tier 1 is to cast a wide net and identify compounds that exhibit any biological activity at a single, high concentration (typically 10-50 µM). This phase utilizes robust, cost-effective, and high-throughput assays.

Anticancer and Cytotoxicity Screening

Cytotoxicity assays are fundamental in the early stages of drug development to screen for potential anticancer agents or to flag compounds with general toxicity.[7][8]

Protocol 3.1.1: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control line (e.g., HEK293) into 96-well plates at a predetermined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add the test compounds from a pre-diluted "daughter" plate to the cells to achieve the final screening concentration (e.g., 10 µM). Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Hit Criteria: A compound is typically considered a "hit" if it reduces cell viability by more than 50% compared to the vehicle control.

Antimicrobial Screening

The rapid emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial compounds.[9] A primary screen against representative bacteria is a crucial first step.

Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Prepare overnight cultures of test organisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Addition: In a 96-well plate, add the test compounds. While a full dilution series is used for MIC determination in later stages, for a primary screen, a single concentration (e.g., 32 µg/mL) can be used. Include a positive control (e.g., Penicillin, Ciprofloxacin) and a negative (no drug) growth control.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Assess bacterial growth by measuring the optical density (OD) at 600 nm or by visual inspection.

  • Hit Criteria: A compound is considered a hit if it inhibits bacterial growth completely at the tested concentration.[9]

Diagram 1: Tiered Biological Screening Workflow

This diagram illustrates the logical progression from a large library of candidate compounds to a few validated hits with a potential mechanism of action.

G cluster_0 Compound Library cluster_1 Tier 1: Primary HTS (Hit Identification) cluster_2 Tier 2: Secondary Assays (Hit Confirmation & Profiling) cluster_3 Tier 3: Lead Optimization Compound_Library Derivatives of This compound Cytotoxicity_Screen Cytotoxicity Screen (e.g., MTT Assay) Compound_Library->Cytotoxicity_Screen Antimicrobial_Screen Antimicrobial Screen (e.g., MIC Assay) Compound_Library->Antimicrobial_Screen Enzyme_Screen Primary Enzyme Screen (Optional) Compound_Library->Enzyme_Screen Dose_Response Dose-Response (IC50) Cytotoxicity_Screen->Dose_Response MBC MBC Determination Antimicrobial_Screen->MBC Selectivity Selectivity Testing (Normal vs. Cancer Cells) Dose_Response->Selectivity MOA Mechanism of Action (e.g., Apoptosis Assay) Selectivity->MOA Target_ID Target Deconvolution MOA->Target_ID MBC->Target_ID In_Vivo In Vivo Model Testing Target_ID->In_Vivo G Start Primary Hit Identified (>50% Inhibition @ 10µM) Confirm Confirm Activity (Repeat Primary Assay) Start->Confirm IC50 Determine Potency (IC50 Calculation) Confirm->IC50 Selectivity Assess Selectivity (Test on Normal Cell Line) IC50->Selectivity IsSelective Is Selectivity Index > 10? Selectivity->IsSelective MOA Mechanism of Action Studies (Apoptosis, Cell Cycle) IsSelective->MOA  Yes Discard Discard or Deprioritize IsSelective->Discard  No Advance Advance to Further Studies MOA->Advance

Caption: Decision-making flowchart for cytotoxic hits.

Tier 3: Advanced Assays and Target Deconvolution

For highly promising and selective compounds, the final stage involves identifying the molecular target. The structure of this compound suggests potential for enzyme inhibition.

Protocol 5.1: General Enzyme Inhibition Assay

Enzyme assays are fundamental to drug discovery, revealing how molecules interact with biological catalysts that drive disease. [10]This is a generalized protocol adaptable to many enzyme systems (e.g., kinases, proteases, oxidoreductases).

  • Assay Principle: An enzyme inhibition assay measures the activity of an enzyme in the presence and absence of a test compound. [11]The activity is typically monitored by the conversion of a substrate to a product that is chromogenic, fluorogenic, or luminescent.

  • Reagents: Prepare assay buffer, enzyme solution, substrate solution, and your test compound dilutions.

  • Assay Procedure (in a 96- or 384-well plate): a. Add assay buffer to all wells. b. Add the test compound at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only). c. Add the enzyme solution to all wells except the "no enzyme" control. d. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at the reaction temperature. e. Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Measure the signal (absorbance, fluorescence, etc.) over time using a plate reader. The rate of the reaction is determined from the slope of the linear portion of the progress curve.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot percent inhibition versus log[inhibitor] to determine the IC₅₀ value, similar to the cytotoxicity analysis.

Conclusion

This tiered screening cascade provides a systematic and resource-efficient framework for evaluating the biological potential of novel derivatives of this compound. By starting with broad primary screens and progressing through increasingly specific secondary and mechanistic assays, researchers can effectively identify and validate promising hit compounds for further preclinical development. The inclusion of appropriate controls, dose-response studies, and selectivity profiling at each stage ensures the generation of high-quality, reliable, and actionable data.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
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  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 25(11), 5957.
  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery.
  • International Journal of Pharmaceutical Research and Applications. (2024, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 9(2), 2137-2148.
  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays.
  • ResearchGate. (2024, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • American Society for Microbiology. (2001). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy, 45(5), 1537-1540.
  • Kyinno Biotechnology. (n.d.). High-Throughput Drug Screening in Drug Discovery.
  • BioIVT. (n.d.). Enzyme Inhibition Studies.
  • National Center for Biotechnology Information. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2580.
  • National Center for Biotechnology Information. (2008). Compound Management for Quantitative High-Throughput Screening.
  • ResearchGate. (n.d.). High-throughput screening workflow.
  • Frontiers. (2022, March 2). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Frontiers in Molecular Biosciences, 9.
  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • MDPI. (2022).
  • MDPI. (2024, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. International Journal of Molecular Sciences, 25(1), 594.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5406.
  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3413.

Sources

Application Notes and Protocols: The Strategic Role of 2-Ethoxy-5-nitronicotinic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANPS-2E5N-20260118

Abstract

Nitrogen-containing heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic functionalization of basic heterocyclic scaffolds is therefore a cornerstone of modern synthetic chemistry. This document provides an in-depth guide to the synthetic utility of 2-Ethoxy-5-nitronicotinic acid, a highly versatile pyridine-based building block. We will explore its chemical properties, discuss its strategic advantages, and provide a detailed, field-proven protocol for its application in the synthesis of fused heterocyclic systems, specifically targeting the pharmaceutically relevant pyrido[2,3-d]pyrimidine core. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks for the efficient construction of complex molecular architectures.

Introduction: The Synthetic Potential of a Multifunctional Scaffold

This compound is a pyridine derivative distinguished by the orthogonal reactivity of its three key functional groups: a carboxylic acid, a nitro group, and an ethoxy group. This strategic arrangement allows for a stepwise and controlled elaboration of the pyridine core into more complex heterocyclic systems.

  • The Nitro Group: Primarily serves as a precursor to an amino group via reduction. The resulting 5-aminonicotinic acid derivative is a powerful nucleophile, perfectly positioned for intramolecular cyclization reactions to form fused rings.

  • The Carboxylic Acid: This moiety can be readily converted into a range of functional groups, including esters, amides, and acyl chlorides. This versatility is crucial for introducing the necessary electrophilic partner for a subsequent cyclization step.

  • The Ethoxy Group: As an electron-donating group at the 2-position, it influences the electronic properties of the pyridine ring and can serve as a handle for further modifications or be retained in the final product to modulate its physicochemical properties.

The convergence of these functionalities in a single, stable molecule makes this compound an ideal starting material for diversity-oriented synthesis and the construction of targeted compound libraries.

Physicochemical Properties and Safety Data

Before proceeding with any experimental work, it is critical to understand the properties and handling requirements of the reagent.

PropertyValueSource
IUPAC Name 2-Ethoxy-5-nitropyridine-3-carboxylic acid-
Molecular Formula C₈H₈N₂O₅[2]
Molecular Weight 212.16 g/mol [2]
Appearance Expected to be an off-white to pale yellow solid[2]
Melting Point Not widely reported; related compound 2-Hydroxy-5-nitronicotinic acid melts at 236-240 °C.[3]-
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.[4]

Safety and Handling: this compound should be handled with standard laboratory precautions. While specific data is not available, related nitropyridine and nicotinic acid compounds present certain hazards.

  • Hazard Statements: Causes serious eye irritation. May cause respiratory irritation and skin irritation.[5] Harmful to aquatic life.[6]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Strategic Application: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This section outlines the strategic workflow for utilizing this compound to construct a 4-amino-7-ethoxypyrido[2,3-d]pyrimidin-5(8H)-one, a scaffold of significant interest in medicinal chemistry. The overall workflow is designed to be robust and high-yielding, leveraging the inherent reactivity of the starting material.

G cluster_start Starting Material cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Ring Closure A This compound B 2-Ethoxy-5-nitronicotinamide A->B 1. SOCl₂ 2. NH₄OH C 5-Amino-2-ethoxynicotinamide B->C H₂, Pd/C D Target Heterocycle: 7-Ethoxy-3,4-dihydropyrido[2,3-d] pyrimidine-2,4-dione derivative C->D Triphosgene or CDI (Carbonyl Insertion)

Caption: Synthetic workflow for heterocyclic synthesis.

Protocol 1: Synthesis of 2-Ethoxy-5-nitronicotinamide (Intermediate B)

Causality: The conversion of the carboxylic acid to an amide is the first crucial step. The amide provides the necessary carbonyl group that will later form part of the new pyrimidine ring. Thionyl chloride (SOCl₂) is used to activate the carboxylic acid by converting it to a highly reactive acyl chloride intermediate, which readily reacts with ammonia to form the primary amide with high efficiency.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. Monitor by TLC.

  • Cool the reaction to room temperature and carefully remove the excess SOCl₂ and DCM under reduced pressure.

  • Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath to 0°C.

  • Slowly add concentrated ammonium hydroxide solution (3.0 eq) dropwise, ensuring the temperature does not exceed 10°C. A precipitate will form.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Ethoxy-5-nitronicotinamide.[8]

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of the Target Heterocycle via Reductive Cyclization (Product D)

Causality: This step is the cornerstone of the strategy. The nitro group is selectively reduced to a primary amine using catalytic hydrogenation (H₂ and Pd/C). This method is chosen for its high efficiency and clean reaction profile. The newly formed 5-amino group is now nucleophilic and positioned ortho to the amide. In the presence of a carbonyl source like triphosgene or carbonyldiimidazole (CDI), the amine and amide nitrogens will attack the carbonyl carbon in a tandem reaction, leading to the formation of the fused pyrimidine ring.

Materials:

  • 2-Ethoxy-5-nitronicotinamide (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Triphosgene or 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Hydrogen source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve 2-Ethoxy-5-nitronicotinamide (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus (or affix a hydrogen-filled balloon) and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[9]

  • Once the reduction is complete, carefully purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-ethoxynicotinamide (Intermediate C). This intermediate can be unstable and is often used immediately in the next step without further purification.

  • Dissolve the crude intermediate in an anhydrous aprotic solvent (e.g., THF or DCM) and add a non-nucleophilic base like triethylamine (2.2 eq).

  • Cool the solution to 0°C and add a solution of triphosgene or CDI (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield the target pyrido[2,3-d]pyrimidine derivative.

Mechanistic Insight: The Reductive Cyclization Cascade

The key transformation is the one-pot reduction and cyclization. Understanding the mechanism allows for troubleshooting and optimization.

G cluster_mech Mechanism of Ring Formation A 5-Amino-2-ethoxynicotinamide C Intermediate Adduct A->C + Carbonyl Source B Activated Carbonyl (from CDI or Triphosgene) D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack (Amide N-H) E Target Pyrido[2,3-d]pyrimidine D->E Tautomerization & Elimination

Caption: Key steps in the cyclization mechanism.

The process begins with the nucleophilic attack of the more reactive 5-amino group onto the carbonyl source (e.g., CDI). This forms an activated intermediate. The nitrogen of the neighboring amide group then performs an intramolecular nucleophilic attack on this activated carbonyl. This ring-closing step is entropically favored due to the proximity of the reacting groups. Subsequent elimination of the leaving group (e.g., imidazole from CDI) and tautomerization yields the stable, aromatic heterocyclic product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its pre-installed, orthogonally reactive functional groups enable a logical and efficient synthetic sequence towards high-value scaffolds like the pyrido[2,3-d]pyrimidine core. The protocols detailed herein are designed to be robust and scalable, providing a solid foundation for applications in drug discovery, medicinal chemistry, and materials science. By understanding the underlying chemical principles and the strategic value of each functional group, researchers can unlock the full potential of this valuable synthetic intermediate.

References

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  • Safety Data Sheet for 6-Hydroxy-5-nitronicotinic Acid. (n.d.). TCI Chemicals.
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  • Safety Data Sheet for 2-Chloronicotinic acid. (2025). Fisher Scientific.
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  • Safety Data Sheet for 2-Chloronicotinic acid. (n.d.). Merck Millipore.
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  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2023). MDPI. Retrieved from [Link]

  • 2-HYDROXY-5-NITRONICOTINIC ACID - Introduction. (2024). ChemBK. Retrieved from [Link]

  • Nazarov cyclization reaction. (n.d.). Wikipedia. Retrieved from [Link]

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  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. Retrieved from [Link]

  • Safety Data Sheet: Nicotinic acid. (n.d.). Carl ROTH.
  • Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015). YouTube. Retrieved from [Link]

  • Veratronitrile. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar.
  • C(sp2)–S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 5-Nitronicotinic acid. (n.d.). PubChem. Retrieved from [Link]

  • [5 + 2] Cycloaddition Reactions in Organic and Natural Product Synthesis. (2025). ResearchGate.
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  • Synthesis of substituted 5-nitronicotinamides. (n.d.). James Madison University.
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Sources

The Strategic Utility of 2-Ethoxy-5-nitronicotinic Acid in Agrochemical Innovation: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. Among the vast arsenal available to the synthetic chemist, pyridine derivatives hold a privileged position due to their prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a particularly promising, yet underexplored, scaffold: 2-Ethoxy-5-nitronicotinic acid .

The presence of an ethoxy group at the 2-position, a nitro group at the 5-position, and a carboxylic acid at the 3-position of the pyridine ring imbues this molecule with a unique combination of electronic and steric properties. These features make it an ideal starting point for the synthesis of a diverse range of potential herbicides, fungicides, and insecticides.[3][4] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the carboxylic acid and ethoxy moieties provide handles for a variety of chemical transformations.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this compound as a key intermediate in the agrochemical discovery pipeline.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis. The following table summarizes its key computed properties.

PropertyValueSource
Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
IUPAC Name 2-ethoxy-5-nitropyridine-3-carboxylic acid
CAS Number 145428-24-8

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of synthesized compounds.[5]

1H NMR (400 MHz, CDCl3, δ):

  • ~1.45 (t, 3H, J = 7.1 Hz, -OCH2CH 3)

  • ~4.50 (q, 2H, J = 7.1 Hz, -OCH 2CH3)

  • ~8.80 (d, 1H, J = 2.8 Hz, Ar-H )

  • ~9.25 (d, 1H, J = 2.8 Hz, Ar-H )

  • ~11.0 (br s, 1H, -COOH )

13C NMR (100 MHz, CDCl3, δ):

  • ~14.5 (-OCH2C H3)

  • ~63.0 (-OC H2CH3)

  • ~120.0 (Ar-C)

  • ~135.0 (Ar-C)

  • ~140.0 (Ar-C)

  • ~150.0 (Ar-C)

  • ~160.0 (Ar-C)

  • ~165.0 (-C OOH)

Mass Spectrometry (MS):

  • Expected [M+H]+: 213.0455

Synthesis of this compound: A Detailed Protocol

The most plausible and efficient route for the synthesis of this compound is via a Williamson ether synthesis, a classic and reliable method for forming C-O bonds.[6][7] This protocol details the nucleophilic substitution of the chloro-substituent in 2-chloro-5-nitronicotinic acid with an ethoxide ion.

Reaction Scheme:

Williamson Ether Synthesis reactant1 2-chloro-5-nitronicotinic acid reagents Ethanol, Heat reactant2 Sodium Ethoxide product This compound byproduct NaCl reagents->product reagents->byproduct

Caption: Williamson Ether Synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-chloro-5-nitronicotinic acid

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add small, freshly cut pieces of sodium metal (1.2 equivalents) to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-nitronicotinic acid (1.0 equivalent) portion-wise. The mixture may warm up during the addition.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Dissolve the residue in water (150 mL) and cool the solution in an ice bath. Carefully acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid. A precipitate of this compound should form. Extract the product with diethyl ether (3 x 75 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and flame-dried glassware is crucial to prevent the reaction of sodium metal with water, which is highly exothermic and can be hazardous.

  • Freshly Prepared Sodium Ethoxide: Sodium ethoxide is hygroscopic and can decompose on exposure to moisture. Using a freshly prepared solution ensures its reactivity.

  • Acidification: The product is a carboxylic acid, which is soluble in its salt form in the basic reaction mixture. Acidification protonates the carboxylate, making the product less soluble in water and allowing for its extraction into an organic solvent.

Application in Agrochemical Synthesis: Preparation of a Model Amide Derivative

The carboxylic acid functionality of this compound is a versatile handle for further derivatization. One common transformation in the synthesis of agrochemicals is the formation of amides, which can significantly modulate the biological activity of the parent molecule.[8][9] The following protocol outlines the synthesis of a model N-propyl amide derivative.

Reaction Scheme:

Amide Formation reactant1 This compound reagents EDC, HOBt, DCM reactant2 Propylamine product N-propyl-2-ethoxy-5-nitronicotinamide byproduct H2O reagents->product reagents->byproduct

Caption: Amide bond formation from this compound.

Protocol 2: Synthesis of N-propyl-2-ethoxy-5-nitronicotinamide

Materials:

  • This compound

  • Propylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir at room temperature for 15 minutes.

  • Amine Addition: Add propylamine (1.2 equivalents) dropwise to the reaction mixture. Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-propyl-2-ethoxy-5-nitronicotinamide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Coupling Reagents: EDC and HOBt are used to activate the carboxylic acid, forming a more reactive intermediate that readily reacts with the amine to form the amide bond. This method avoids the need to first convert the carboxylic acid to a more reactive acyl chloride, which can be a harsher and less selective method.[10]

  • Aqueous Work-up: The washes with sodium bicarbonate and brine are to remove any unreacted starting materials, coupling reagents, and byproducts.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][11][12]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3]

  • Handling of Reagents:

    • Sodium metal: Reacts violently with water. Handle with care under an inert atmosphere.

    • 2-chloro-5-nitronicotinic acid: May be an irritant. Avoid inhalation and contact with skin and eyes.[13]

    • EDC and HOBt: Can be sensitizers and irritants. Handle with care.

    • Dichloromethane: A volatile and potentially toxic solvent. Use in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed in this guide provide a solid foundation for its preparation and subsequent derivatization. The strategic combination of an activated pyridine ring, a modifiable carboxylic acid, and an ethoxy group offers a wealth of opportunities for the creative synthetic chemist to explore new chemical space in the quest for more effective and sustainable crop protection solutions. Further research into the diverse reactions of this building block will undoubtedly lead to the discovery of new lead compounds with significant potential in the agrochemical industry.

References

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Wikipedia. Ethoxylation. [Link]

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  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis Lab Protocol. (n.d.).
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  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. [Link]

  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • Google Patents. (1979). Process for the production of pure white 2-chloronicotinic acid.
  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

  • ResearchGate. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

  • PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • PubMed Central. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • JOCPR. (2011). Synthesis and insecticidal activity of some nicotinic acid derivatives. [Link]

  • FAO AGRIS. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. [Link]

  • NIH. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. [Link]

  • MDPI. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. [Link]

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Troubleshooting & Optimization

Improving the yield of 2-Ethoxy-5-nitronicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the synthesis of 2-Ethoxy-5-nitronicotinic acid reveals a process reliant on a critical nucleophilic aromatic substitution (SNAr) reaction, followed by ester hydrolysis. The successful execution of this synthesis and the final yield are highly sensitive to reaction conditions, reagent quality, and purification techniques. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigate the common challenges encountered during this synthesis, thereby improving reproducibility and yield.

This guide is structured into two main sections: a Troubleshooting Guide that addresses specific, common experimental failures in a question-and-answer format, and a Frequently Asked Questions (FAQ) section that covers broader mechanistic, analytical, and safety considerations.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section directly addresses the most frequent issues encountered during the synthesis of this compound. The synthesis is typically a two-step process: (1) Ethoxylation of an ethyl 2-chloro-5-nitronicotinate precursor, and (2) Hydrolysis of the resulting ethyl 2-ethoxy-5-nitronicotinate.

Step 1: Ethoxylation via Nucleophilic Aromatic Substitution (SNAr)
Question: My ethoxylation reaction shows low conversion of the starting material (ethyl 2-chloro-5-nitronicotinate). What are the likely causes and solutions?

Answer:

Low conversion in the SNAr step is a common problem, often stemming from issues with the nucleophile (sodium ethoxide) or the reaction conditions.

1. Inactive Sodium Ethoxide Nucleophile:

  • Causality: Sodium ethoxide is extremely sensitive to moisture. Any water present in the reaction will consume the ethoxide, forming sodium hydroxide, and can also hydrolyze the starting material or product.

  • Solution: Ensure strictly anhydrous conditions.

    • Reagent Preparation: Prepare sodium ethoxide fresh for each reaction. This is typically done by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).[1] The reaction is exothermic and may require cooling.[1]

    • Solvent Quality: Use absolute (anhydrous) ethanol (≥99.8%). Ethanol can be dried over molecular sieves if necessary.

    • Glassware: All glassware must be oven-dried or flame-dried immediately before use to remove any adsorbed water.

2. Suboptimal Reaction Temperature:

  • Causality: While SNAr reactions on activated rings are often facile, they still require sufficient thermal energy to overcome the activation barrier. Insufficient temperature will lead to a sluggish and incomplete reaction.

  • Solution: The reaction is typically heated to reflux in ethanol.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.

3. Insufficient Reaction Time:

  • Causality: Complex organic reactions are not instantaneous. Cutting the reaction time short is a frequent cause of low conversion.

  • Solution: Monitor the reaction closely by TLC. A typical mobile phase for this system would be a mixture of hexane and ethyl acetate. The reaction is complete when the starting material (ethyl 2-chloro-5-nitronicotinate) is fully consumed. Reaction times can range from a few hours to overnight depending on the scale and specific conditions.

Question: My ethoxylation reaction produced multiple unexpected side products, leading to a low yield of the desired ethyl 2-ethoxy-5-nitronicotinate. How can I prevent this?

Answer:

Side product formation usually points to contaminants (especially water) or poor temperature control.

1. Presence of Water:

  • Causality: As mentioned, water leads to the formation of sodium hydroxide. NaOH can then act as a nucleophile, attacking the starting material to form the undesired 2-hydroxy-5-nitronicotinate derivative.

  • Solution: Adhere strictly to the anhydrous protocols described above.[1]

2. Reaction Temperature Too High:

  • Causality: Ethoxylation is an exothermic process.[2] Uncontrolled temperature can lead to degradation of the starting material or product and promote side reactions.

  • Solution:

    • Controlled Addition: When adding the solution of ethyl 2-chloro-5-nitronicotinate to the sodium ethoxide, do so portion-wise or via a dropping funnel to manage the initial exotherm.

    • Stable Heating: Use a stable heating source (e.g., an oil bath with a temperature controller) to maintain a consistent reflux.

Step 2: Saponification (Ester Hydrolysis)
Question: The hydrolysis of my ethyl 2-ethoxy-5-nitronicotinate is incomplete, and I am recovering unreacted ester after workup. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is typically due to insufficient base, suboptimal temperature, or inadequate reaction time.

1. Stoichiometry of the Base:

  • Causality: Saponification is a stoichiometric reaction. At least one equivalent of base (e.g., NaOH, KOH, or LiOH) is required to hydrolyze the ester. Using a slight excess ensures the reaction goes to completion.

  • Solution: Use 1.1 to 1.5 molar equivalents of the base. A patent for a similar hydrolysis step uses approximately 1.5 equivalents of lithium hydroxide.[3]

2. Reaction Temperature and Time:

  • Causality: Hydrolysis rates are dependent on temperature. Room temperature reactions may be slow and require extended periods.

  • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly accelerate the hydrolysis. Monitor the reaction by TLC until the starting ester is fully consumed.

Question: My final product yield of this compound is low after the acidic workup and precipitation. Where could the product be lost?

Answer:

Product loss during workup and isolation is common and can be minimized by careful control of the precipitation and extraction steps.

1. Incorrect pH for Precipitation:

  • Causality: this compound is an amino acid derivative and is amphoteric, but it will precipitate out of an aqueous solution at its isoelectric point. If the pH is too low (strongly acidic) or too high (alkaline), the product will remain dissolved as the corresponding cation or anion.

  • Solution: After hydrolysis, cool the reaction mixture in an ice bath and slowly add acid (e.g., HCl) dropwise with vigorous stirring. Monitor the pH closely with a pH meter or pH paper. The product will precipitate as a solid. The optimal pH for precipitation is typically in the range of 3-5. A similar procedure for purifying 2-chloronicotinic acid involves acidifying to a pH of 1-2.[4] Experimentation may be required to find the optimal pH for maximum precipitation.

2. Inefficient Extraction:

  • Causality: If the product has some solubility in the aqueous mother liquor after filtration, it can be lost.

  • Solution: After filtering the precipitated solid, the acidic filtrate can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover any remaining dissolved product.[1] Combine these organic extracts with the main product for purification.

3. Suboptimal Purification/Crystallization:

  • Causality: Choosing the wrong solvent for crystallization can lead to significant product loss or failure to remove impurities.

  • Solution: A common technique for purifying similar acidic compounds is recrystallization from an alcohol/water mixture or rinsing the crude product with a cold solvent like methanol to remove more soluble impurities.[5]

Frequently Asked Questions (FAQ)

Q1: What is the underlying mechanism of the ethoxylation step?

A1: The reaction is a Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is "electron-deficient," and this effect is strongly enhanced by the electron-withdrawing nitro group (-NO₂) at the 5-position and the ring nitrogen itself. This makes the carbon atom at the 2-position (C-2) highly electrophilic and susceptible to attack by a nucleophile, in this case, the ethoxide anion (⁻OEt). The chloride ion is a good leaving group, facilitating the substitution.

Q2: What is the recommended experimental protocol for this synthesis?

A2: The following protocol is a robust starting point, adapted from similar, well-documented procedures.[1] Optimization may be necessary.

Parameter Recommendation
Step 1: Ethoxylation
ReactantsEthyl 2-chloro-5-nitronicotinate, Sodium metal, Anhydrous Ethanol
Stoichiometry1.1 - 1.5 equivalents of Sodium Ethoxide
SolventAnhydrous Ethanol
TemperatureReflux (approx. 78 °C)
Time2-12 hours (Monitor by TLC)
AtmosphereInert (Nitrogen or Argon)
Step 2: Hydrolysis
ReactantEthyl 2-ethoxy-5-nitronicotinate, NaOH or LiOH
Stoichiometry1.1 - 1.5 equivalents of Base
SolventEthanol/Water mixture
TemperatureRoom Temperature to 60 °C
Time1-4 hours (Monitor by TLC)
Workup & Purification
PrecipitationAcidify with HCl to pH 3-5
PurificationRecrystallization from Ethanol/Water or Methanol
Q3: What analytical techniques are recommended to confirm the product's identity and purity?

A3: A combination of spectroscopic and chromatographic methods should be used:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and for reaction monitoring. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the ethoxy group (a triplet and quartet), and the aromatic protons on the pyridine ring. ¹³C NMR will show the correct number of carbon signals.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the carboxylic acid O-H, the C=O, and the N=O bonds of the nitro group.

Q4: What are the primary safety considerations for this synthesis?

A4:

  • Sodium Metal: Reacts violently with water. It should be handled under an inert liquid (like mineral oil) and any unreacted sodium must be quenched carefully (e.g., with isopropanol followed by ethanol and then water).

  • Exothermic Reactions: Both the preparation of sodium ethoxide and the SNAr reaction itself can be exothermic.[1][2] Use an ice bath to control the temperature during reagent addition.

  • Flammable Solvents: Ethanol is flammable. Ensure all heating is done using heating mantles or oil baths and that there are no ignition sources nearby.

  • Corrosive Reagents: Concentrated acids and bases used during workup are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing the Workflow

The overall process can be visualized as a two-stage workflow from the commercially available precursor to the final product.

G cluster_0 Step 1: Ethoxylation (SNAr) cluster_1 Step 2: Hydrolysis & Purification start Ethyl 2-chloro-5-nitronicotinate process1 Reflux under N2 (Monitor by TLC) start->process1 reagent1 Sodium Ethoxide (freshly prepared) in Anhydrous Ethanol reagent1->process1 intermediate Ethyl 2-ethoxy-5-nitronicotinate process1->intermediate process2 Stir at RT or heat to 60°C (Monitor by TLC) intermediate->process2 reagent2 NaOH / LiOH in Ethanol/Water reagent2->process2 workup Acidic Workup (HCl to pH 3-5) process2->workup purify Filter & Recrystallize workup->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

References

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - Jetir.Org. Available at: [Link]

  • Post synthetic application. a) Large scale synthesis of 2 a. b)... - ResearchGate. Available at: [Link]

  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - MDPI. Available at: [Link]

  • Ethoxylated Ingredients - Campaign for Safe Cosmetics. Available at: [Link]

  • Ethoxylation - Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Optimization Study of Nicotine Derivatives - Jetir.Org. Available at: [Link]

  • Ethyl 2-chloro-5-nitronicotinate (C8H7ClN2O4) - PubChem. Available at: [Link]

  • 2-CHLORO-5-NITRONICOTINIC ACID ETHYL ESTER [151322-83-7] - Chemsigma. Available at: [Link]

  • Synthesis of 2-aminonicotinic acid - ResearchGate. Available at: [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3' - PubMed. Available at: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. Available at: [Link]

  • Safety of ethoxylation reactions - Semantic Scholar. Available at: [Link]

  • CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. Available at: [Link]

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents.
  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC - NIH. Available at: [Link]

  • Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. Available at: [Link]

  • 2-ethoxy-5-nitropyridine - Stenutz. Available at: [Link]

  • CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. Available at: [Link]

  • Reaction Pathway Analysis of Ethyl levulinate and 5-Ethoxymethylfurfural from D-Fructose Acid Hydrolysis in Ethanol - ResearchGate. Available at: [Link]

  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents.
  • 2-Chloro-5-nitronicotinic acid | C6H3ClN2O4 | CID 12542664 - PubChem. Available at: [Link]

  • 2-Ethoxy-5-methylnicotinic acid | C9H11NO3 | CID 170999871 - PubChem. Available at: [Link]

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Technical Support Center: Purification of 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-Ethoxy-5-nitronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pyridine derivative. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to achieve high purity and yield in your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your this compound will largely depend on the synthetic route employed. However, based on common synthetic strategies for related nicotinic acid derivatives, you should be vigilant for the following classes of impurities:

  • Unreacted Starting Materials: Depending on your synthesis, this could include 2-chloro-5-nitronicotinic acid or 2-hydroxy-5-nitronicotinic acid.

  • Hydrolysis Byproducts: The ethoxy group at the 2-position is susceptible to hydrolysis under certain conditions, leading to the formation of 2-hydroxy-5-nitronicotinic acid.[1] This is a common issue with 2-alkoxypyridines.

  • Incomplete Nitration Byproducts: If the nitration of a precursor is a step in your synthesis, you may encounter isomers or un-nitrated starting material.

  • Residual Solvents: Solvents used in the reaction or initial work-up can be carried through. These are considered process-related impurities.

  • Color Impurities: Crude nicotinic acid derivatives can often be yellow or brown.[2] These colored impurities may arise from complex side reactions or degradation.

Q2: My purified this compound is still yellow. How can I remove the color?

A2: Colored impurities in nicotinic acid derivatives are a frequent challenge. Here are a few strategies to address this:

  • Charcoal Treatment: Activated carbon is effective at adsorbing colored impurities. You can add a small amount of activated carbon to a solution of your crude product, heat gently, and then filter the hot solution through celite to remove the carbon before crystallization.

  • Recrystallization from a suitable solvent system: A well-chosen recrystallization solvent can often leave colored impurities behind in the mother liquor.

  • Melt Purification prior to Recrystallization: For some nicotinic acids, melting the crude, colored product and holding it in the molten state for a short period can help to break down the chromophores. The resulting lighter-colored solid can then be recrystallized to achieve high purity.[2]

Q3: What are the best analytical methods to assess the purity of my this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying the purity of nicotinic acid derivatives.[3] A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point for method development.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a reaction and to get a qualitative sense of the purity of your fractions during purification.

  • Gas Chromatography (GC): If you suspect volatile impurities, such as residual solvents, GC is the preferred method.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound and can also be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of your product and can be coupled with a chromatographic technique (LC-MS or GC-MS) to identify unknown impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Q: I'm losing a significant amount of my product during recrystallization. What can I do to improve my yield?

A: Low recovery from recrystallization is a common problem. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at low temperatures. If your compound is too soluble at low temperatures, you will have significant losses to the mother liquor.

    • Action: Perform small-scale solubility tests with a variety of solvents. Good starting points for nicotinic acid derivatives include ethanol, methanol, water, and solvent mixtures like ethanol/water or acetone/hexane. For this compound, which has both polar (carboxylic acid, nitro group) and non-polar (ethoxy group, pyridine ring) character, a moderately polar solvent or a mixed solvent system is likely to be effective.

  • Optimize the Volume of Solvent: Using too much solvent is a frequent cause of low yield.

    • Action: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the hot solvent portion-wise to your solid until it just dissolves.

  • Control the Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Action: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Check the pH: The solubility of nicotinic acids is highly pH-dependent.

    • Action: If you are recrystallizing from an aqueous or alcoholic solution, ensure the pH is in a range where your compound is least soluble. For a carboxylic acid, this is typically in the acidic range.

Issue 2: The Product "Oils Out" During Recrystallization

Q: When I try to recrystallize my product, it separates as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute is not crystalline at the temperature of precipitation. This can be due to the presence of impurities or an inappropriate solvent.

  • Lower the Initial Crystallization Temperature: If the oiling out occurs at a high temperature, it may be because the boiling point of the solvent is higher than the melting point of your compound (or a eutectic mixture with impurities).

    • Action: Try a lower-boiling solvent. Alternatively, you can try to induce crystallization at a lower temperature by adding a seed crystal or by scratching the inside of the flask with a glass rod at the surface of the solution.

  • Use a More Polar Solvent System: Oiling out can sometimes be overcome by increasing the polarity of the solvent system.

    • Action: If you are using a mixed solvent system (e.g., ethyl acetate/hexane), try increasing the proportion of the more polar solvent.

  • Purify by Chromatography First: If the issue is due to a high level of impurities, it may be necessary to perform a preliminary purification step.

    • Action: Use column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture while stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal at this stage, continue to heat for a few minutes, and then filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

Materials:

  • TLC plate (silica gel)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • Capillary spotter

  • UV lamp

Procedure:

  • Prepare a dilute solution of your crude and purified this compound in a suitable solvent (e.g., ethyl acetate).

  • Using a capillary spotter, apply small spots of each solution to the baseline of the TLC plate.

  • Pour a small amount of the mobile phase into the developing chamber and allow it to equilibrate.

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The presence of multiple spots in the crude sample lane indicates impurities.

Diagrams

Purification Workflow

PurificationWorkflow Crude Crude 2-Ethoxy-5- nitronicotinic Acid Recrystallization Recrystallization Crude->Recrystallization Initial Purification Chromatography Column Chromatography Crude->Chromatography High Impurity Load Recrystallization->Chromatography If Impure Pure Pure Product Recrystallization->Pure High Purity Chromatography->Pure High Purity Analysis Purity Analysis (HPLC, NMR) Pure->Analysis ImpurityProfile Target This compound Impurity1 2-Hydroxy-5-nitronicotinic Acid (Hydrolysis) Target->Impurity1 Side Reaction Impurity2 Unreacted Starting Material (e.g., 2-Chloro-5-nitronicotinic Acid) Target->Impurity2 Incomplete Reaction Impurity3 Isomeric Byproducts (e.g., other nitration products) Target->Impurity3 Side Reaction Impurity4 Residual Solvents Target->Impurity4 Process-Related

Caption: Common impurities associated with this compound.

Data Tables

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesComments
Alcohols Ethanol, Methanol, IsopropanolGood starting point for polar compounds. Can be mixed with water to adjust polarity.
Ketones AcetoneGood for moderately polar compounds. Can be mixed with non-polar solvents like hexane.
Esters Ethyl AcetateVersatile solvent for a range of polarities.
Ethers Dioxane, Tetrahydrofuran (THF)Can be effective, but care must be taken with peroxides in THF.
Aqueous Systems Water (with pH adjustment)Solubility is highly dependent on pH for carboxylic acids.
Mixed Solvents Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneAllows for fine-tuning of solvent polarity to achieve optimal solubility characteristics.

Table 2: Common Analytical Techniques for Purity Assessment

TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and impurity profiling.Method development (column, mobile phase, detector) is crucial. [3]
Thin-Layer Chromatography (TLC) Rapid qualitative assessment of purity and reaction monitoring.Choice of mobile phase is key to good separation.
Gas Chromatography (GC) Analysis of volatile impurities, especially residual solvents.The compound may require derivatization to increase volatility. [4]
Nuclear Magnetic Resonance (NMR) Structural confirmation and detection of impurities.Impurity signals must not overlap with the main compound's signals for quantification.
Mass Spectrometry (MS) Molecular weight confirmation and identification of unknown impurities.Can be coupled with HPLC or GC for enhanced separation and identification.

References

  • Process for the purific
  • Analytical Methods for 2-Butoxyethanol. [Link]

  • 2-HYDRO-5-NITRONICOTINIC ACID. ChemBK. [Link]

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Technical Support Center: Nitration of 2-ethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 2-ethoxynicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common experimental challenges, provide troubleshooting strategies grounded in mechanistic principles, and offer detailed protocols to enhance reaction efficiency and product purity.

Core Principles: Understanding the Reaction Landscape

The nitration of 2-ethoxynicotinic acid is a nuanced electrophilic aromatic substitution (EAS). The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺), the key electrophile.[1] The pyridine ring is inherently electron-deficient and thus deactivated towards EAS compared to benzene. However, the substituents on the ring—the electron-donating ethoxy group (-OEt) and the electron-withdrawing carboxylic acid group (-COOH)—exert competing electronic effects that dictate the regioselectivity and feasibility of the reaction.

The -OEt group is an activating, ortho, para-director, while the -COOH group and the protonated pyridine nitrogen are deactivating, meta-directors. The interplay of these effects preferentially directs the incoming nitro group to the C-5 position, which is para to the activating ethoxy group and meta to the deactivating carboxylic acid group. Nevertheless, the harsh acidic conditions and exothermic nature of the reaction can give rise to several side products, complicating synthesis and purification.[2][3]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the nitration of 2-ethoxynicotinic acid in a practical question-and-answer format.

Q1: I'm observing a low yield of my desired product and significant formation of a dark, tarry substance. What's causing this, and how can I fix it?

A1: Root Cause Analysis & Mitigation

The formation of tar is a classic indicator of oxidative degradation , a common side reaction in nitrations conducted under harsh conditions.[2] Nitric acid is a potent oxidizing agent, and its oxidative capacity increases dramatically with temperature. The pyridine ring, particularly when activated by the ethoxy group, can be susceptible to over-oxidation, leading to ring-opening and polymerization, which manifests as tar.

Causality:

  • Excessive Temperature: Nitration is a highly exothermic process.[3] If the reaction temperature is not strictly controlled, localized "hot spots" can form, accelerating oxidative side reactions.

  • Overly Concentrated Reagents: Using fuming nitric or sulfuric acid can excessively increase the reaction's oxidizing potential.

  • Prolonged Reaction Time: Leaving the reaction to stir for too long at elevated temperatures can promote degradation of the desired product.

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Maintain the reaction temperature between 0-10°C during the addition of the substrate to the mixed acid. This is the most critical parameter.[2][4]

    • Use an ice/salt bath for efficient cooling and monitor the internal temperature with a thermometer.

    • Add the 2-ethoxynicotinic acid substrate slowly and portion-wise to the pre-cooled nitrating mixture to allow for effective heat dissipation.

  • Optimize Reagent Concentration:

    • Avoid using fuming nitric acid unless absolutely necessary. A standard mixture of 65-70% HNO₃ in concentrated H₂SO₄ is typically sufficient.

  • Monitor Reaction Progress:

    • Track the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Quench the reaction as soon as the starting material is consumed to prevent product degradation.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Temperature 20-30°C0-10°C (during addition), <25°C (during reaction)Minimizes oxidative side reactions and tar formation.[2]
Addition Rate RapidSlow, portion-wise over 30-60 minPrevents exothermic spikes and localized heating.
Reaction Time > 12 hoursMonitor by TLC/HPLC; quench upon completionAvoids product degradation over extended periods.
Q2: My product analysis (NMR/MS) indicates the presence of 2-ethoxy-5-nitropyridine, a compound missing the carboxylic acid group. What is this side reaction, and how can it be minimized?

A2: Identifying and Preventing Decarboxylative Nitration

This side product results from decarboxylation —the loss of the -COOH group as CO₂. While nicotinic acids are relatively stable, the combination of strong acid and elevated temperatures required for nitration can facilitate this undesired reaction.[5] In some cases, the reaction can proceed via a "nitro-decarboxylation" mechanism where the electrophilic attack of the nitronium ion and the loss of the carboxyl group occur in a concerted or stepwise manner.[6]

Causality:

  • High Reaction Temperature: Decarboxylation is a thermally driven process. Temperatures exceeding 50-60°C significantly increase the rate of this side reaction.[5]

  • Strongly Acidic Medium: The highly acidic environment protonates the pyridine ring, which can further destabilize the C-C bond of the carboxylic acid group.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: This is the most effective way to suppress decarboxylation. If the reaction is too sluggish at lower temperatures, a modest increase to 25-40°C can be attempted, but this must be carefully balanced against the risk of decarboxylation.

  • Protect the Carboxylic Acid: An alternative, though more synthetically intensive, approach is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to nitration. Esters are generally more stable to decarboxylation under these conditions. The ester can then be hydrolyzed back to the carboxylic acid after the nitration step.[7]

Workflow: Esterification-Nitration-Hydrolysis

G cluster_0 Protection Strategy Start 2-ethoxynicotinic acid Ester Esterification (e.g., SOCl2, MeOH) Start->Ester NitrateEster Nitration of Ester Ester->NitrateEster Hydrolyze Hydrolysis (e.g., LiOH, H2O) NitrateEster->Hydrolyze End 2-ethoxy-5-nitronicotinic acid Hydrolyze->End G cluster_main Nitration of 2-ethoxynicotinic acid cluster_side Potential Side Reactions Start 2-ethoxynicotinic acid Reagents HNO3 / H2SO4 Product Desired Product: This compound Reagents->Product Main Pathway (Controlled Temp) Side1 Decarboxylation Product: 2-ethoxy-5-nitropyridine Reagents->Side1 High Temp Side2 Hydrolysis Product: 2-hydroxy-5-nitronicotinic acid Reagents->Side2 High Temp / H2O Side3 Oxidative Degradation: Tar / Decomposition Products Reagents->Side3 Excess Temp / Time

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic route for improved yield, purity, and reproducibility.

Synthetic Pathway Overview

The most common and reliable route to this compound involves a two-step process starting from the commercially available ethyl 2-chloro-5-nitronicotinate. This pathway is favored due to the relatively mild conditions and high-yielding transformations.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C2 position of the pyridine ring is displaced by an ethoxide nucleophile. This reaction is regioselective and driven by the electron-withdrawing effect of the nitro group and the pyridine nitrogen.

  • Step 2: Saponification (Ester Hydrolysis) : The ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Synthesis_Pathway cluster_step1 Step 1: Ethoxylation (SNAr) cluster_step2 Step 2: Hydrolysis A Ethyl 2-chloro-5-nitronicotinate B Ethyl 2-ethoxy-5-nitronicotinate A->B  Sodium Ethoxide (NaOEt)  Ethanol (EtOH)  Heat C This compound B->C  1. NaOH or LiOH, H₂O/EtOH  2. HCl (acidification)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Ethoxylation of Ethyl 2-chloro-5-nitronicotinate

Q1: The reaction is slow or incomplete, with a significant amount of starting material remaining. What are the potential causes and solutions?

Possible Causes:

  • Insufficient Temperature: The activation energy for the SNAr reaction may not be met at lower temperatures. Pyridine rings are electron-deficient, but the substitution still requires sufficient thermal energy.

  • Low Nucleophile Concentration: The concentration of sodium ethoxide may be too low to drive the reaction to completion in a reasonable timeframe.

  • Poor Solvent Quality: The presence of water in the ethanol solvent will protonate and consume the sodium ethoxide, reducing its effective concentration and halting the reaction.[1]

Solutions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Refluxing in ethanol (approx. 78 °C) is typically sufficient.

  • Increase Nucleophile Equivalents: Use a slight excess of sodium ethoxide (e.g., 1.2 to 1.5 equivalents) to ensure the reaction goes to completion.

  • Ensure Anhydrous Conditions: Use absolute (anhydrous) ethanol and ensure all glassware is thoroughly dried before use. Sodium ethoxide should be freshly prepared or sourced from a reliable supplier and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Q2: I'm observing the formation of significant by-products. How can I identify and minimize them?

Possible Causes:

  • Reaction with Solvent Impurities: If using denatured ethanol, trace impurities could potentially react.

  • Decomposition: At excessively high temperatures or with prolonged reaction times, the nitro group can be susceptible to side reactions or the entire molecule may degrade.

Solutions:

  • Use High-Purity Reagents: Always use absolute ethanol of high purity.

  • Monitor Reaction Closely: Avoid unnecessarily long reaction times. Once TLC/HPLC analysis shows the consumption of the starting material, proceed with the workup.

  • Purify Starting Material: Ensure the purity of the starting ethyl 2-chloro-5-nitronicotinate. Impurities in this material could lead to side reactions.

Step 2: Saponification (Ester Hydrolysis)

Q3: The hydrolysis is incomplete, and I'm recovering a mixture of the ester and the final acid product. What should I do?

Possible Causes:

  • Insufficient Base: The stoichiometry of the base (e.g., NaOH, LiOH) to the ester must be at least 1:1. An excess is often required to ensure complete conversion.

  • Low Temperature or Short Reaction Time: Saponification can be slow at room temperature.

  • Poor Solubility: The organic ester may not be fully soluble in a purely aqueous base, leading to a slow, heterogeneous reaction.

Solutions:

  • Increase Base and Temperature: Use a larger excess of the base (2-3 equivalents) and gently heat the reaction mixture (e.g., 50-60 °C) to increase the rate of hydrolysis.

  • Use a Co-solvent: Performing the reaction in a mixture of water and a water-miscible organic solvent like ethanol or THF improves the solubility of the ester and accelerates the reaction.[2]

Q4: During the acidic workup to precipitate the product, I'm getting a low yield or an oily substance instead of a clean solid. Why is this happening?

Possible Causes:

  • Incorrect pH: If the solution is not made sufficiently acidic, the product will remain in the aqueous phase as its carboxylate salt. Conversely, a very low pH is generally not problematic for this specific compound but should be controlled.

  • Product Solubility: The product may have some solubility in the workup solvent, especially if significant organic co-solvent remains.

  • Thermal Degradation: Adding concentrated acid too quickly can generate significant heat, potentially leading to product degradation.

Solutions:

  • Careful pH Adjustment: Add acid (e.g., 1M HCl) dropwise while monitoring the pH with a pH meter or litmus paper. The target should be a pH of approximately 2-3 to ensure complete protonation of the carboxylate.

  • Cooling During Acidification: Perform the acidification in an ice bath to dissipate heat and promote cleaner precipitation of the product.[3]

  • Minimize Organic Solvent: If possible, remove the organic co-solvent (e.g., ethanol) via rotary evaporation before acidification to reduce the solubility of the final product in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Why is it preferable to start with the ethyl ester of 2-chloro-5-nitronicotinic acid instead of the free acid?

Starting with the free acid (2-chloro-5-nitronicotinic acid) for the ethoxylation step is problematic. The acidic proton of the carboxylic acid would be immediately deprotonated by the sodium ethoxide base. This would consume at least one equivalent of the base, and the resulting negatively charged carboxylate would deactivate the ring towards nucleophilic attack. Therefore, the ester serves as a protecting group for the carboxylic acid, allowing the SNAr reaction to proceed efficiently.[4][5]

Q2: What are the best analytical methods to monitor the progress of these reactions?

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system like ethyl acetate/hexanes. The product of the first step (ethyl 2-ethoxy-5-nitronicotinate) will be less polar than the starting material (ethyl 2-chloro-5-nitronicotinate). In the second step, the final acid product is highly polar and will have a much lower Rf value than the ester, often staying at the baseline.

  • High-Performance Liquid Chromatography (HPLC): Provides more accurate quantitative data on the conversion and the formation of any by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product. For the first step, the disappearance of the chloro-substituted pyridine signals and the appearance of the ethoxy quartet and triplet are key indicators.

Q3: Can I use other bases like potassium hydroxide (KOH) for the hydrolysis step?

Yes, other strong bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) are effective for saponification. LiOH is sometimes preferred as it can occasionally lead to cleaner reactions and is less harsh than NaOH or KOH, though for this substrate, all are generally effective. The choice often comes down to cost and availability.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-ethoxy-5-nitronicotinate
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.2 eq) and anhydrous ethanol under a nitrogen atmosphere.

  • Addition: Dissolve ethyl 2-chloro-5-nitronicotinate (1.0 eq) in a minimal amount of anhydrous ethanol and add it to the sodium ethoxide solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding water. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can often be used directly in the next step. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask, dissolve the crude ethyl 2-ethoxy-5-nitronicotinate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0 eq) and heat the mixture to 50-60 °C. Monitor by TLC until all the starting ester has been consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture in an ice bath. If ethanol was used, remove it under reduced pressure.

  • Precipitation: While stirring vigorously in the ice bath, slowly add 1M HCl to the aqueous solution until the pH reaches 2-3. A solid precipitate should form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Summary Table

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Ethoxylation Temp. 50 °C78 °C (Reflux)Ensures sufficient activation energy is met for the SNAr reaction, increasing the reaction rate.
NaOEt Equivalents 1.0 eq1.2 - 1.5 eqA slight excess of the nucleophile drives the reaction equilibrium towards the product, ensuring complete conversion.[1]
Hydrolysis Solvent Water only1:1 Ethanol/WaterThe co-solvent improves the solubility of the organic ester, creating a homogeneous reaction mixture and increasing the rate of hydrolysis.[2]
Acidification Temp. Room Temperature0 - 5 °CCooling during acidification controls the exotherm, prevents potential degradation, and often leads to a more crystalline, purer solid.[3]
Typical Yield 60-70%>90%Optimized conditions minimize side reactions and ensure complete conversions at each step.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed Problem1 Step 1: Incomplete Ethoxylation Start->Problem1 Problem2 Step 2: Incomplete Hydrolysis Start->Problem2 Problem3 Workup: Low Yield / Oily Product Start->Problem3 Cause1a Is reaction temp high enough? (e.g., refluxing?) Problem1->Cause1a Cause1b Are conditions anhydrous? Cause1a->Cause1b Yes Sol1a Increase heat to reflux Cause1a->Sol1a No Cause1c Is NaOEt in excess? (1.2-1.5 eq) Cause1b->Cause1c Yes Sol1b Use anhydrous EtOH; flame-dry glassware Cause1b->Sol1b No Sol1c Increase NaOEt equivalents Cause1c->Sol1c No Cause2a Is base in sufficient excess? (e.g., 2-3 eq) Problem2->Cause2a Cause2b Is reaction heated? (e.g., 50-60 °C) Cause2a->Cause2b Yes Sol2a Add more NaOH/LiOH Cause2a->Sol2a No Cause2c Is ester fully dissolved? Cause2b->Cause2c Yes Sol2b Gently heat reaction Cause2b->Sol2b No Sol2c Add EtOH as a co-solvent Cause2c->Sol2c No Cause3a Is final pH acidic enough? (pH 2-3) Problem3->Cause3a Cause3b Was acidification done cold? Cause3a->Cause3b Yes Sol3a Add more 1M HCl Cause3a->Sol3a No Sol3b Use ice bath during acid addition Cause3b->Sol3b No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

  • CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof. Google Patents.
  • 2-Chloronicotinic acid. Wikipedia. Available at: [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Beier, P., & Pastyříková, T. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Preventing byproduct formation in the synthesis of nitronicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of nitronicotinic acid derivatives. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Nitronicotinic acids are crucial intermediates in the pharmaceutical and agrochemical industries, but their synthesis is often plagued by the formation of unwanted byproducts, which can significantly impact yield, purity, and downstream applications.

This guide provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic principles behind byproduct formation and offering practical, validated solutions to mitigate them.

Frequently Asked Questions (FAQs)

Category 1: Controlling Nitration and Regioselectivity
Question 1: I'm attempting to nitrate 2-chloronicotinic acid and I'm getting a mixture of products, including dinitrated species and other isomers. How can I improve the regioselectivity to favor the desired 2-chloro-5-nitronicotinic acid?

Answer: This is a classic challenge in pyridine chemistry. The pyridine ring is electron-deficient, making electrophilic aromatic substitution, like nitration, inherently difficult compared to benzene.[1][2] Furthermore, under the strong acidic conditions of nitration (typically a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is protonated. This creates a pyridinium ion, which is even more strongly deactivated and directs incoming electrophiles to the meta-position (C5).[2]

However, achieving high selectivity is a balancing act of managing reaction conditions.

Mechanistic Insight: The key is to generate the nitronium ion (NO₂⁺) electrophile under conditions that allow for controlled reaction with the deactivated pyridine ring without promoting side reactions.[3][4] Overly harsh conditions (high temperatures, excessive nitrating agent) can overcome the deactivation of the ring at multiple positions, leading to dinitration or oxidation.

Troubleshooting & Optimization:

  • Temperature Control is Critical: The nitration of chlorinated nicotinic acids is highly exothermic. Maintaining a low temperature, typically between 0°C and 10°C, is crucial to prevent the formation of undesired byproducts.[5] A runaway reaction can lead to a complex mixture of isomers and degradation products.

  • Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of the nicotinic acid derivative in sulfuric acid.[5] This ensures that the concentration of the highly reactive nitronium ion is kept low and constant, favoring the most kinetically accessible position (C5).

  • Choice of Nitrating Agent: While mixed acid is common, other nitrating systems can offer better control. For sensitive substrates, reagents like nitroaccharine in the presence of a Lewis acid can be a milder alternative.[6]

  • Solvent and Acid Concentration: Concentrated sulfuric acid is not just a catalyst but also the solvent. Using 100% sulfuric acid (or even fuming sulfuric acid) ensures the complete generation of the nitronium ion and maintains a consistent reaction medium.[5]

The following diagram illustrates the general mechanism and the critical control point:

NitrationMechanism cluster_0 Step 1: Generation of Electrophile (NO₂⁺) cluster_1 Step 2: Electrophilic Attack HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Substrate 2-Chloronicotinic Acid NO2_plus->Substrate Active Electrophile Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate + NO₂⁺ Product 2-Chloro-5-nitronicotinic Acid Intermediate->Product - H⁺ (Slow, Controlled Temp) Byproduct Isomeric & Dinitrated Byproducts Intermediate->Byproduct - H⁺ (Fast, High Temp)

Caption: Controlled nitration workflow.

Category 2: Preventing Degradation of the Carboxylic Acid Moiety
Question 2: My reaction yield is consistently low, and I suspect decarboxylation is occurring. Under what conditions is this likely, and how can I prevent it?

Answer: Decarboxylation, the loss of the carboxylic acid group as CO₂, is a significant byproduct pathway, especially under harsh thermal or acidic conditions.[7] Nicotinic acid itself can be decarboxylated by heating with catalysts like copper chromite to produce pyridine.[8] While the conditions in a typical nitration are not that extreme, localized heating or prolonged reaction times at elevated temperatures can certainly promote this side reaction.

Mechanistic Insight: The electron-withdrawing nature of the nitro group, once installed on the pyridine ring, can further destabilize the carboxylate group, making it more susceptible to elimination, particularly if the reaction temperature is not well-controlled. Recent studies have explored various methods for decarboxylative nitration, highlighting that this pathway is synthetically accessible.[9][10]

Troubleshooting & Optimization:

  • Strict Temperature Management: As with controlling regioselectivity, maintaining low and consistent temperatures is the primary defense against decarboxylation. Any temperature spike above 50-60°C significantly increases the risk.[11]

  • Minimize Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography [TLC] or high-performance liquid chromatography [HPLC]). Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to the acidic, heated environment.

  • Workup Procedure: Quenching the reaction by pouring the acidic mixture onto ice is a standard and effective method.[5][11] This rapidly dilutes the acid and dissipates heat, effectively stopping the reaction and minimizing further degradation.

The following table summarizes the impact of temperature on common side reactions:

Temperature RangePrimary Desired ReactionCommon Byproducts/Side Reactions
0 - 10°C Regioselective C5 NitrationMinimal
10 - 40°C Increased reaction rateLoss of regioselectivity, formation of isomers[11]
> 50°C Rapid, uncontrolled reactionSignificant increase in dinitration, decarboxylation, and ring oxidation/degradation[11]
Category 3: Hydrolysis and Workup Issues
Question 3: During the synthesis of nitronicotinamides from nitriles, I'm struggling with incomplete hydrolysis and the formation of amide byproducts. How can I drive the reaction to the desired carboxylic acid?

Answer: The hydrolysis of a nitrile group (like in 2-chloro-5-nitronicotinonitrile) to a carboxylic acid can indeed be challenging. The reaction proceeds through an amide intermediate, and stopping the reaction at this stage is a common issue.[12] In some cases, the amide is the desired product, but if the acid is the goal, forcing the second hydrolysis step is necessary.

Mechanistic Insight: Acid- or base-catalyzed hydrolysis of nitriles first produces an amide, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[13] The second step often requires more forcing conditions (higher temperatures or more concentrated acid/base) than the first. Biocatalytic methods using nitrilase enzymes are being explored to avoid harsh conditions and byproduct formation, as these enzymes can exhibit high specificity for either hydrolysis (to the acid) or hydration (to the amide).[14][15][16][17]

Troubleshooting & Optimization:

  • Extend Reaction Time and Increase Temperature: If you are isolating the amide, it's a clear sign that the reaction has not gone to completion. For acid-catalyzed hydrolysis, after the initial reaction, consider extending the reflux time or carefully increasing the temperature to promote the hydrolysis of the amide intermediate.

  • Use of Stronger Acids/Bases: While concentrated sulfuric acid is effective, sometimes a switch to a different acid or the use of strong aqueous base (like NaOH or KOH) followed by acidic workup is necessary to fully hydrolyze a stubborn amide.

  • Monitor the Reaction: Use HPLC or NMR to monitor the disappearance of the amide intermediate. This will give you a clear indication of when the reaction is complete.

  • Consider a Two-Step, One-Pot Process: Sometimes it's more efficient to plan for a two-stage hydrolysis. The first stage can be milder to convert the nitrile to the amide, followed by the addition of more concentrated acid or base and heating to complete the conversion to the carboxylic acid.

The workflow below illustrates the decision-making process for troubleshooting incomplete hydrolysis.

HydrolysisTroubleshooting Start Start: Hydrolysis of Nitrile Check_Completion Reaction Complete? Start->Check_Completion Isolate_Product Isolate Carboxylic Acid Check_Completion->Isolate_Product Yes Incomplete Incomplete Hydrolysis: Amide is major product Check_Completion->Incomplete No Increase_Time_Temp Increase Reflux Time and/or Temperature Incomplete->Increase_Time_Temp Increase_Time_Temp->Check_Completion Re-analyze Change_Conditions Use Stronger Acid/Base (e.g., NaOH reflux) Increase_Time_Temp->Change_Conditions Still Incomplete Re_run Re-run Reaction Change_Conditions->Re_run Re_run->Check_Completion

Caption: Troubleshooting workflow for nitrile hydrolysis.

Optimized Protocol: Synthesis of 2-Chloro-5-Nitronicotinic Acid

This protocol is based on established methods and incorporates best practices to minimize byproduct formation.[11]

Materials:

  • 2-Hydroxynicotinic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Phosphorus Oxychloride (POCl₃)

  • Dimethylformamide (DMF, catalytic amount)

  • Ice

Step-by-Step Methodology:

  • Nitration of 2-Hydroxynicotinic Acid: a. In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-hydroxynicotinic acid (1.0 eq) to concentrated sulfuric acid (approx. 3 mL per gram of starting material). b. Maintain the temperature between 0-5°C and stir until all solids have dissolved. c. Add fuming nitric acid (1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C. d. After the addition is complete, stir the mixture at 50°C for 4 hours. e. Cool the mixture to room temperature and carefully pour it over a generous amount of crushed ice with stirring. f. Collect the resulting precipitate (2-hydroxy-5-nitronicotinic acid) by filtration, wash with cold water, and dry.

  • Chlorination of 2-Hydroxy-5-nitronicotinic Acid: a. In a flask equipped with a reflux condenser and a gas trap, combine the dried 2-hydroxy-5-nitronicotinic acid (1.0 eq) with phosphorus oxychloride (POCl₃, approx. 2 mL per gram). b. Add a catalytic amount of DMF (e.g., 4-5 drops). c. Heat the mixture to reflux and maintain for 3-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material. d. Carefully cool the reaction mixture and slowly quench by pouring it onto crushed ice. e. The product, 2-chloro-5-nitronicotinic acid, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Analytical Characterization

To effectively troubleshoot, accurate identification and quantification of the desired product and any byproducts are essential.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. A reversed-phase C18 column with a mobile phase gradient of water/acetonitrile containing an acid modifier (like formic or trifluoroacetic acid) can effectively separate the starting material, desired product, and common byproducts.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and identification of isomeric byproducts.

  • Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique confirms the molecular weight of the product and helps identify unknown impurities.[20]

References

  • ResearchGate. Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. [Online] Available at: [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Online] Available at: [Link]

  • PubMed. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. [Online] Available at: [Link]

  • Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Online] Available at: [Link]

  • YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Online] Available at: [Link]

  • YouTube. Mechanism of Nitration: Electrophilic Substitution Reaction. [Online] Available at: [Link]

  • PubMed. Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. [Online] Available at: [Link]

  • YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Online] Available at: [Link]

  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. [Online] Available at: [Link]

  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Online] Available at: [Link]

  • ResearchGate. Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. [Online] Available at: [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Online] Available at: [Link]

  • PubMed. High-performance liquid-chromatographic determination of free nicotinic acid and its metabolite, nicotinuric acid, in plasma and urine. [Online] Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. [Online] Available at: [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. [Online] Available at: [Link]

  • National Institutes of Health (NIH). A method for the degradation of radioactive nicotinic acid. [Online] Available at: [Link]

  • Google Patents. US3920670A - Process for hydrolysis of nitriles.
  • ACS Publications. Biocatalytic Strategies for Nitration Reactions. [Online] Available at: [Link]

  • ChemCon GmbH. Identity determination and purity testing. [Online] Available at: [Link]

  • ResearchGate. Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. [Online] Available at: [Link]

  • Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Online] Available at: [Link]

  • ResearchGate. A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. [Online] Available at: [Link]

  • YouTube. Nitration of Aromatic Compounds. [Online] Available at: [Link]

  • YouTube. Pyridine : Decarboxylation of Niacin. [Online] Available at: [Link]

  • ResearchGate. decarboxylative nitration. [Online] Available at: [Link]

  • Wikipedia. Nitration. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Online] Available at: [Link]

  • AAPS PharmSciTech. Recent Trends in Analytical Techniques for Impurity Profiling. [Online] Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Online] Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-ethoxy-5-nitronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate. Our aim is to combine established chemical principles with practical, field-tested advice to ensure the safe, efficient, and reproducible synthesis of your target compound.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a two-step process starting from the readily available 2-hydroxynicotinic acid. The first step is the nitration of the pyridine ring, followed by chlorination to yield the key intermediate, 2-chloro-5-nitronicotinic acid. The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by an ethoxide.

DOT Script of the Synthesis Pathway

Synthesis_of_2_Ethoxy_5_nitronicotinic_acid 2-Hydroxynicotinic_Acid 2-Hydroxynicotinic Acid Nitration_Chlorination Nitration & Chlorination (HNO3/H2SO4, then POCl3 or SOCl2) 2-Hydroxynicotinic_Acid->Nitration_Chlorination Step 1 2_Chloro_5_nitronicotinic_Acid 2-Chloro-5-nitronicotinic Acid Nitration_Chlorination->2_Chloro_5_nitronicotinic_Acid Ethoxylation Ethoxylation (NaOEt, EtOH) 2_Chloro_5_nitronicotinic_Acid->Ethoxylation Step 2 2_Ethoxy_5_nitronicotinic_Acid This compound Ethoxylation->2_Ethoxy_5_nitronicotinic_Acid

Caption: A two-step synthetic pathway to this compound.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitronicotinic Acid

This protocol is adapted from established procedures for the synthesis of similar compounds[1].

  • Nitration: In a suitable reactor, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C. Slowly add 2-hydroxynicotinic acid while maintaining the temperature below 10 °C. Once the addition is complete, add a mixture of concentrated nitric acid (HNO₃) and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. After the addition, allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product, 2-hydroxy-5-nitronicotinic acid, will precipitate. Filter the solid, wash with cold water, and dry.

  • Chlorination: To the dried 2-hydroxy-5-nitronicotinic acid, add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 3-4 hours.

  • Isolation: Carefully quench the reaction mixture by pouring it into ice water. The product, 2-chloro-5-nitronicotinic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol is based on the principles of nucleophilic aromatic substitution on electron-deficient pyridine rings[2][3][4].

  • Preparation of Sodium Ethoxide: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-nitronicotinic acid portion-wise, maintaining the temperature below 30 °C. After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to a pH of 3-4. The product, this compound, will precipitate.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

III. Troubleshooting Guide

This section addresses common issues that may arise during the scale-up of the synthesis of this compound.

DOT Script of the Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1: Nitration & Chlorination cluster_step2 Step 2: Ethoxylation cluster_purification Purification Issues Low_Yield_S1 Low Yield in Step 1 Incomplete_Nitration Incomplete Nitration? Low_Yield_S1->Incomplete_Nitration Side_Reactions_S1 Side Reactions? Low_Yield_S1->Side_Reactions_S1 Check_Acid_Concentration Verify acid concentration and ratio Incomplete_Nitration->Check_Acid_Concentration Optimize_Temp_Time_S1 Optimize temperature and reaction time Side_Reactions_S1->Optimize_Temp_Time_S1 Low_Yield_S2 Low Yield in Step 2 Incomplete_Substitution Incomplete Substitution? Low_Yield_S2->Incomplete_Substitution Hydrolysis Hydrolysis of Chloro Group? Low_Yield_S2->Hydrolysis Check_Ethoxide_Quality Ensure anhydrous conditions and fresh sodium ethoxide Incomplete_Substitution->Check_Ethoxide_Quality Optimize_Temp_Time_S2 Increase temperature or reaction time Incomplete_Substitution->Optimize_Temp_Time_S2 Hydrolysis->Check_Ethoxide_Quality Impure_Product Impure Final Product Residual_Starting_Material Residual Starting Material? Impure_Product->Residual_Starting_Material Byproduct_Formation Byproduct Formation? Impure_Product->Byproduct_Formation Optimize_Recrystallization Optimize recrystallization solvent and conditions Residual_Starting_Material->Optimize_Recrystallization Chromatography Consider column chromatography for high purity Byproduct_Formation->Chromatography

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue 1: Low Yield in the Ethoxylation Step

Q: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yield in the ethoxylation step is a common challenge and can be attributed to several factors:

  • Incomplete Reaction: The nucleophilic aromatic substitution may not have gone to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: The reaction is thermally driven. Consider increasing the reflux time or, if the solvent allows, moderately increasing the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

      • Microwave Irradiation: For laboratory-scale synthesis, microwave heating can significantly reduce reaction times and improve yields in nucleophilic substitutions of halopyridines[2][5].

  • Quality of Sodium Ethoxide: The presence of moisture can be detrimental.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure that the ethanol used for preparing sodium ethoxide is strictly anhydrous. Any water present will react with the sodium metal and can also lead to the formation of 2-hydroxy-5-nitronicotinic acid as a byproduct.

      • Freshly Prepared Reagent: Use freshly prepared sodium ethoxide. Solid sodium ethoxide is highly hygroscopic and can absorb moisture from the atmosphere, reducing its activity.

  • Stoichiometry of Sodium Ethoxide: An insufficient amount of the nucleophile will result in an incomplete reaction.

    • Troubleshooting:

      • Molar Ratio: Use a slight excess of sodium ethoxide (e.g., 1.1 to 1.5 equivalents) to ensure the complete conversion of the 2-chloro-5-nitronicotinic acid.

Issue 2: Formation of 2-Hydroxy-5-nitronicotinic Acid as a Byproduct

Q: I am observing the formation of 2-hydroxy-5-nitronicotinic acid in my final product. How can I prevent this?

A: The formation of the hydroxy byproduct is a clear indication of the presence of water in your reaction mixture. The hydroxide ion, formed from the reaction of sodium ethoxide with water, is also a potent nucleophile and can compete with the ethoxide ion in the substitution reaction.

  • Troubleshooting:

    • Strict Anhydrous Conditions: As mentioned previously, the use of anhydrous ethanol and the exclusion of atmospheric moisture are critical. Perform the reaction under an inert atmosphere (nitrogen or argon).

    • Solvent Quality: Ensure the quality of your anhydrous ethanol. If necessary, distill it over a suitable drying agent before use.

Issue 3: Difficulties in Product Purification

Q: My final product is difficult to purify, and I am struggling to remove colored impurities.

A: Colored impurities often arise from side reactions or the degradation of starting materials or products, especially at elevated temperatures.

  • Troubleshooting:

    • Recrystallization:

      • Solvent Selection: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water is often effective for nicotinic acid derivatives. You can also try other polar solvents like isopropanol or acetonitrile.

      • Activated Carbon: The use of activated carbon during recrystallization can help to remove colored impurities. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

    • pH control during work-up: Carefully control the pH during the precipitation of the product. Precipitating too quickly or at a suboptimal pH can lead to the trapping of impurities.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in the ethoxylation reaction?

A: The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence at the 5-position of the pyridine ring significantly activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. This is because it helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition of the nucleophile through resonance[6][7].

Q2: Can I use other bases instead of sodium metal to generate the ethoxide?

A: While sodium metal in ethanol is a common method, other strong bases like sodium hydride (NaH) can also be used to deprotonate ethanol to form sodium ethoxide. Using NaH has the advantage of not producing hydrogen gas as a byproduct. However, it requires careful handling as it is a flammable solid.

Q3: Is it possible to perform the ethoxylation directly on 2-hydroxy-5-nitronicotinic acid?

A: Direct ethoxylation of the hydroxyl group is generally not feasible under these conditions. The hydroxyl group on the pyridine ring is acidic and will be deprotonated by the strong base, forming a phenoxide-like species which is unreactive towards further substitution. The conversion to the chloro-derivative is a necessary activation step.

Q4: What are the key safety considerations when scaling up this synthesis?

A:

  • Nitration: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled[5]. Ensure adequate cooling and slow, controlled addition of the nitrating agent.

  • Sodium Metal: The reaction of sodium metal with ethanol is vigorous and produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and under an inert atmosphere.

  • Phosphorus Oxychloride/Thionyl Chloride: These reagents are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment.

Q5: How can I monitor the progress of the reactions?

A: Both the chlorination and ethoxylation steps can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is often a good starting point for analyzing acidic compounds. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile/water with a trifluoroacetic acid or formic acid modifier is typically used.

V. Quantitative Data Summary

ParameterStep 1: Nitration & ChlorinationStep 2: Ethoxylation
Key Reagents Conc. H₂SO₄, Conc. HNO₃, POCl₃/SOCl₂Sodium Ethoxide, Anhydrous Ethanol
Temperature 0-10 °C (Nitration), Reflux (Chlorination)Reflux (approx. 78 °C)
Reaction Time 4-6 hours (Nitration), 3-4 hours (Chlorination)4-6 hours
Stoichiometry Controlled addition of nitrating agent1.1 - 1.5 eq. of Sodium Ethoxide
Typical Yield 70-85%75-90%
Monitoring TLC, HPLCTLC, HPLC

VI. References

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • 2-HYDROXY-5-NITRONICOTINIC ACID. ChemBK. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

  • Ethoxylation. Wikipedia. [Link]

  • A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. National Institutes of Health. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.

  • Purification of carboxylic acids by chemical treatment and distillation. Google Patents.

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]

  • Process for purification of carboxylic acids. Google Patents.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Patsnap.

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.. YouTube. [Link]

  • Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction. American Chemical Society. [Link]

  • The synthetic method of 2-pyridine carboxylic acid. Google Patents.

  • Preparation method of 2-pyridine carboxaldehyde. Patsnap.

  • Mercarbide Catalyst for Alcohol Ethoxylation. CORE. [Link]

  • 2-Hydroxy-5-nitronicotinic acid. Oakwood Chemical. [Link]

  • 2-Hydroxy-5-nitronicotinic acid. PubChem. [Link]

Sources

Stability of 2-Ethoxy-5-nitronicotinic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Ethoxy-5-nitronicotinic acid. This resource is designed to provide in-depth guidance on the stability of this compound under various experimental conditions and to offer troubleshooting solutions for common challenges encountered in the laboratory. As Senior Application Scientists, we have synthesized the available technical data with practical, field-proven insights to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Chemical Stability and Degradation

Question 1: What are the primary stability concerns for this compound under typical laboratory conditions?

Answer: this compound is a moderately stable crystalline solid under standard storage conditions. However, its stability can be compromised by exposure to certain environmental factors, primarily light, high temperatures, and non-neutral pH . The molecule possesses three key functional groups that influence its stability profile: the pyridine ring, the nitro group, and the carboxylic acid. The ethoxy group is generally more stable but can be susceptible to cleavage under harsh acidic conditions.

For optimal stability, the compound should be stored in a tightly sealed, amber-colored vial in a cool, dry, and dark place.[1][2] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation or reaction with atmospheric moisture.[1][2]

Question 2: How does pH affect the stability of this compound in aqueous solutions?

Answer: The pH of an aqueous solution is a critical factor governing the stability of this compound. Both strongly acidic and strongly basic conditions can lead to degradation, albeit through different mechanisms.

  • Acidic Conditions (pH < 4): Under strong acidic conditions, the primary concern is the potential for hydrolysis of the ethoxy group . Protonation of the ether oxygen makes the ethyl group susceptible to nucleophilic attack by water, leading to the formation of 2-hydroxy-5-nitronicotinic acid and ethanol. The pyridine nitrogen will also be protonated, which can influence the overall electron distribution and reactivity of the molecule.[3]

  • Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in the near-neutral pH range.

  • Basic Conditions (pH > 8): In basic solutions, the carboxylic acid will be deprotonated to form the carboxylate salt, which is generally stable. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to other reactions, although specific data is limited.

The ionization state of the molecule changes with pH, which can alter its degradation pathways.[4] It is crucial to use buffered solutions when working with this compound in aqueous media to maintain a stable pH.

Question 3: My reaction yield is low when using this compound. What are the potential thermal degradation pathways?

Answer: Low yields can often be attributed to thermal degradation, especially if the reaction is conducted at elevated temperatures. The most probable thermal degradation pathway for this compound is decarboxylation .[5] The pyridine ring, particularly with the influence of the electron-withdrawing nitro group, can facilitate the loss of carbon dioxide from the carboxylic acid group upon heating.[6]

This reaction would result in the formation of 2-ethoxy-5-nitropyridine. To mitigate this, it is advisable to conduct reactions at the lowest effective temperature and for the shortest duration necessary. Monitoring the reaction progress by techniques like TLC or HPLC can help in optimizing these parameters.[3]

Question 4: I've observed the formation of colored impurities and a change in the product profile after leaving my reaction mixture exposed to light. What is happening?

Answer: The appearance of colored impurities upon exposure to light is a strong indication of photodegradation . Nitroaromatic compounds are known to be sensitive to UV and visible light.[7] The energy from light absorption can promote the nitro group to an excited state, leading to a variety of complex photochemical reactions. These can include reduction of the nitro group to nitroso, hydroxylamino, or even amino functionalities, as well as potential rearrangements of the pyridine ring.[7]

To prevent photodegradation, all experiments involving this compound and its solutions should be conducted in amber glassware or with the reaction vessel wrapped in aluminum foil to exclude light.

Section 2: Troubleshooting Experimental Protocols

Question 5: I am attempting a reaction to modify the carboxylic acid group, but I am consistently getting a mixture of starting material and an unexpected byproduct. How can I troubleshoot this?

Answer: This is a common issue that can arise from several factors. A logical troubleshooting workflow is essential.

First, confirm the identity of the byproduct. If it corresponds to the decarboxylated product (2-ethoxy-5-nitropyridine), the reaction temperature is likely too high. If it is an impurity from the starting material, re-purification of the this compound may be necessary.

If the reaction is incomplete, consider the following:

  • Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous if the reaction is moisture-sensitive.[8]

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction over time using TLC or HPLC to determine the optimal duration. A modest increase in temperature may be necessary, but be mindful of the potential for decarboxylation.[3]

  • Activation of the Carboxylic Acid: For reactions such as amide bond formation, the carboxylic acid likely requires activation (e.g., conversion to an acyl chloride or use of coupling reagents). Ensure the activation step is proceeding efficiently.

Question 6: My crude NMR spectrum after workup looks very different from the expected product. What could be the cause?

Answer: A significant change in the product's NMR spectrum after workup suggests that the product may be unstable to the workup conditions.[9]

  • Acidic or Basic Washes: If your workup involves washing with acidic or basic solutions, your product may be degrading. To test this, take a small sample of the crude reaction mixture before workup, expose it to the acidic or basic solution you are using, and analyze the result by TLC or LC-MS to see if degradation occurs.[9]

  • Aqueous Instability: Some compounds are unstable in the presence of water. If your product is hydrolyzing, minimize contact with water during the workup.

  • Silica Gel Instability: If you are purifying by column chromatography, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral alumina or treating the silica gel with a base (e.g., triethylamine in the eluent) if you suspect this is an issue.

Quantitative Stability Summary

The following table provides a qualitative summary of the expected stability of this compound under various conditions, based on the chemical properties of its functional groups.

ConditionStressorPotential Degradation PathwayStabilityMitigation Strategy
pH Strong Acid (pH < 4)Hydrolysis of ethoxy groupLowUse buffered solutions; avoid strong acids.
Neutral (pH 6-8)-HighMaintain pH in this range for aqueous solutions.
Strong Base (pH > 8)Generally stable, potential for unknown reactions at high temp.ModerateUse the mildest basic conditions necessary.
Temperature > 100 °C (approx.)DecarboxylationLow-ModerateUse the lowest effective reaction temperature.
Light UV-Visible LightPhotoreduction of nitro group, ring rearrangementLowProtect from light using amber glassware or foil.
Atmosphere Oxygen, MoisturePotential for slow oxidation or hydrolysisModerate-HighStore under an inert atmosphere for long-term storage.[1][2]
Reagents Strong Reducing AgentsReduction of the nitro groupLowAvoid strong reducing agents unless this transformation is desired.
Strong Oxidizing AgentsOxidation of the pyridine ring or ethoxy groupLowAvoid strong oxidizing agents.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to empirically determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • UV lamp (e.g., 254 nm / 365 nm)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep a parallel sample with 1 mL of water instead of HCl as a control. Heat both samples at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep a parallel sample with 1 mL of water instead of NaOH as a control. Keep both samples at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the sample at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 100°C for 48 hours. Also, place a solution of the compound (in a suitable solvent) in the oven.

  • Photolytic Degradation: Expose a solution of the compound to UV light at 254 nm and 365 nm for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV. Compare the chromatograms of the stressed samples to the control samples to identify degradation products and calculate the percentage of degradation.

Visualizations

Potential Degradation Pathways

G main This compound acid_hydrolysis 2-Hydroxy-5-nitronicotinic acid main->acid_hydrolysis  Strong Acid (H⁺/H₂O) thermal_degradation 2-Ethoxy-5-nitropyridine main->thermal_degradation  Heat (Δ) photodegradation Reduced/Rearranged Products main->photodegradation  Light (hν)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield check_purity Check Purity of Starting Material & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions monitor_reaction Monitor Reaction by TLC/HPLC check_conditions->monitor_reaction incomplete Incomplete Reaction? monitor_reaction->incomplete byproducts Byproducts Formed? incomplete->byproducts No extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time Yes characterize_byproducts Characterize Byproducts byproducts->characterize_byproducts Yes optimize_conditions Optimize Conditions (Lower Temp) decarboxylation Decarboxylation Product? characterize_byproducts->decarboxylation decarboxylation->optimize_conditions Yes other_side_reactions Other Side Reactions decarboxylation->other_side_reactions No adjust_protocol Adjust Protocol Based on Byproduct Identity other_side_reactions->adjust_protocol

Sources

Technical Support Center: Recrystallization of 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Ethoxy-5-nitronicotinic acid via recrystallization. As a specialized substituted pyridine derivative, a standardized recrystallization protocol is not widely published.[1] This document, therefore, serves as an expert guide, synthesizing data from analogous structures and established chemical principles to provide a robust starting point for method development and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound.

Q1: How do I select an appropriate solvent system for the recrystallization of this compound?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic carboxylic acids like this one, a systematic approach is recommended. The presence of the carboxylic acid group suggests good crystallization behavior.[2]

  • Start with Polar Protic Solvents: Alcohols such as ethanol, methanol, or isopropanol are excellent starting points. The solubility of the parent compound, nicotinic acid, is favorable in ethanol.[3]

  • Consider Solvent Pairs: An alcohol/water mixture (e.g., ethanol/water or acetic acid/water) is often effective for carboxylic acids.[4] This allows for fine-tuning the polarity to achieve ideal solubility characteristics.

  • Leverage Analogous Data: A patent for the purification of the related 6-hydroxyl-5-nitronicotinic acid utilizes a cold methanol rinse followed by recrystallization from an acidic aqueous solution, indicating that alcohols and water-based systems are highly relevant.[5]

  • Systematic Screening: The most reliable method is to perform a microscale solvent screen. Test the solubility of a few milligrams of your crude material in ~0.5 mL of various solvents (see table below) at room temperature and then upon heating.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities are typically dependent on the synthetic route. However, common contaminants may include unreacted starting materials, byproducts from side reactions (e.g., isomers from the nitration step), residual solvents, and inorganic salts.[6] If the synthesis involves the oxidation of an alcohol, you might find residual alcohol or intermediate aldehydes.[6]

Q3: What specific safety precautions should I take when handling this compound?

A3: this compound, as a nitro-aromatic and acidic compound, should be handled with care. The analogous 2-Hydroxy-5-nitronicotinic acid is known to be an irritant to the eyes, respiratory system, and skin.[7] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Proposed Recrystallization Protocol: A Guided Methodology

This protocol is a recommended starting point. Optimization will likely be necessary based on the specific impurity profile of your crude material.

Step 1: Microscale Solvent Screening

Before committing your entire batch, test several solvents to find the most suitable one.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Behavior
Water10080.1May have low solubility even when hot; good as an anti-solvent.
Ethanol7824.5High potential; likely to dissolve the compound when hot.
Methanol6532.7High potential; used for rinsing analogs.[5]
Isopropanol8218.3Good alternative to ethanol.
Ethyl Acetate776.0Medium polarity; may be a good single solvent.
Acetone5620.7May be too strong a solvent, leading to poor recovery.

Step 2: Recrystallization Procedure (Example using Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot filtration. To prevent premature crystallization, preheat the filtration funnel (stemless is preferred) and filter paper with boiling solvent.[4][6] Using a slight excess of solvent during this step can also help, which can be boiled off later.[4]

  • Induce Crystallization: Remove the flask from the heat source. Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[8] For maximum yield, you may subsequently place the flask in an ice-water bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol/water mixture to remove any adhering soluble impurities.[6]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, place the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This section provides solutions to common issues encountered during recrystallization.

Problem: My compound fails to crystallize from the cooled solution.

  • Cause: The solution is not sufficiently supersaturated, which is the most common reason for crystallization failure.[9] This can happen if too much solvent was used initially.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod at the solution's surface.[9] The microscopic scratches provide a nucleation site for crystal growth.

  • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution (a "seed crystal") to initiate crystallization.[4][8]

  • Solution 3 (Reduce Solvent): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[8][9] Allow it to cool again.

  • Solution 4 (Drastic Cooling): As a last resort, cool the mixture in a salt-ice bath, but be aware this can sometimes cause the product to crash out, potentially trapping impurities.[4]

Problem: My compound "oiled out," forming a liquid layer instead of solid crystals.

  • Cause: This occurs when the solute's melting point is lower than the temperature at which it comes out of solution. It is more likely when the compound is very impure or when using certain mixed solvent systems.[9]

  • Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (in the case of a solvent pair) to increase the solubility.[8][9]

  • Solution 2: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss, which favors the formation of well-ordered crystals over an oil.[9]

Problem: The final crystals are colored or still show impurities on analysis.

  • Cause: The impurities have similar solubility profiles to your target compound, or colored impurities are present.

  • Solution 1 (Decolorize): If the solution is colored by a minor impurity, you can add a very small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.[8]

  • Solution 2 (Repeat): A second recrystallization is often necessary to achieve high purity, especially if the initial sample was heavily contaminated.[6]

Problem: The final yield is very low.

  • Cause: Several factors can contribute to a poor yield.

  • Analysis 1 (Excess Solvent): Using too much solvent will leave a significant amount of your product dissolved in the mother liquor.[8][9]

  • Analysis 2 (Premature Crystallization): Product may have crystallized on the filter paper or funnel during hot filtration.[8]

  • Analysis 3 (Excessive Washing): Washing the final crystals with too much cold solvent can dissolve some of the product.

  • Solution: To maximize yield, always use the minimum amount of hot solvent for dissolution. Ensure your filtration apparatus is pre-heated for hot filtration. Use only a minimal amount of ice-cold solvent for washing.

Workflow & Decision Diagram

The following diagram illustrates the logical workflow for developing a successful recrystallization protocol for this compound.

Recrystallization_Workflow cluster_prep Preparation & Screening cluster_main Main Protocol cluster_analysis Analysis & Troubleshooting cluster_troubleshoot start Start with Crude This compound solvent_screen Microscale Solvent Screen (Ethanol, Methanol, Water, etc.) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve Select Best Solvent/ Solvent Pair hot_filter Hot Filtration? (If insolubles present) dissolve->hot_filter cool Slow Cooling to Room Temp hot_filter->cool isolate Isolate via Vacuum Filtration cool->isolate wash_dry Wash with Ice-Cold Solvent & Dry Crystals isolate->wash_dry analyze Analyze Purity & Yield wash_dry->analyze success High Purity Product analyze->success Purity/Yield OK troubleshoot Troubleshoot Issues analyze->troubleshoot Purity/Yield Low no_xtal No Crystals Formed? - Scratch Flask - Add Seed Crystal - Reduce Solvent troubleshoot->no_xtal oiled_out Compound Oiled Out? - Re-heat, Add Solvent - Cool Slower troubleshoot->oiled_out impure Still Impure? - Use Charcoal - Re-recrystallize troubleshoot->impure no_xtal->dissolve Retry oiled_out->dissolve Retry impure->dissolve Retry

Caption: Recrystallization workflow for this compound.

References

  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). BenchChem.
  • Recrystallization. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 2-HYDROXY-5-NITRONICOTINIC ACID. (2024, April 9). ChemBK.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025, August 8). ResearchGate.
  • The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof. (2016, October 5). Google Patents.
  • Navigating the Acquisition of High-Purity 2-Ethoxy-5-nitropyridin-4-amine for Advanced Research. (n.d.). BenchChem.

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Technical Support Center: Catalyst Selection for the Reduction of the Nitro Group in 2-Ethoxy-5-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical guide for the catalytic reduction of 2-Ethoxy-5-nitronicotinic acid. The successful synthesis of the corresponding 5-amino derivative is a critical step in many pharmaceutical and fine chemical development pathways. This transformation, while common, is nuanced. The presence of a pyridine ring, a carboxylic acid, and an ethoxy group on the same scaffold demands careful consideration of the catalytic system to achieve high yield and chemoselectivity.

This guide is structured as a series of frequently asked questions (FAQs) and a troubleshooting section to directly address the challenges you may encounter in the lab. We will delve into the "why" behind procedural steps, grounding our recommendations in established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalyst choices for reducing the nitro group in my substrate, and what are the key considerations?

The reduction of aromatic nitro groups is a well-established transformation, with several reliable catalytic systems available.[1] For your specific substrate, this compound, the choice hinges on balancing reactivity, selectivity, and operational safety. The main candidates are heterogeneous catalysts, which are favored for their ease of separation from the reaction mixture.[2]

  • Palladium on Carbon (Pd/C): This is often the first choice and the most versatile catalyst for nitro group reductions.[3] It is highly active and typically provides excellent yields.[4] It can be used with hydrogen gas (H₂) or in transfer hydrogenation setups.[5]

  • Raney Nickel (Ra-Ni): A cost-effective and highly active alternative to precious metal catalysts (PMCs).[6][7] It is particularly useful when you need to avoid side reactions like dehalogenation on other substrates, though this is not a concern for your current molecule.[3] However, Raney Nickel can sometimes be less selective and may require more forcing conditions. It is also pyrophoric and requires careful handling.[7]

  • Platinum-based Catalysts (Pt/C, PtO₂): These are also very effective for hydrogenating nitroarenes.[1] Platinum(IV) oxide (PtO₂, Adams' catalyst) is a common precursor that is reduced in situ to form the active platinum black catalyst.[8]

  • Iron (Fe): Reduction with iron powder in an acidic medium (e.g., acetic acid or with ammonium chloride) is a classic, mild, and often highly chemoselective method.[3][5] This approach avoids the use of high-pressure hydrogen and can be beneficial if other functional groups are sensitive to catalytic hydrogenation.[9]

The pyridine nitrogen in your substrate can potentially interact with the catalyst surface, so catalyst loading and reaction conditions may need optimization.

Q2: Should I use high-pressure hydrogen gas or a transfer hydrogenation method?

This decision involves a trade-off between reaction efficiency, equipment availability, and safety.

  • Direct Hydrogenation (H₂ gas): This is the most atom-economical method. Using a simple hydrogen balloon (approx. 1 atm) is often sufficient for many nitro reductions with an active catalyst like Pd/C.[4][5] For more stubborn reductions, a Parr shaker or a similar autoclave system can be used to apply higher pressures of H₂. The primary drawback is the need for specialized equipment and the safety protocols associated with handling flammable hydrogen gas.

  • Transfer Hydrogenation: This method generates hydrogen in situ from a donor molecule, avoiding the need for gaseous H₂. Common hydrogen donors include:

    • Ammonium formate (HCOONH₄) or Formic acid[10][11]

    • Hydrazine hydrate (N₂H₄·H₂O) [12]

    • Silanes (e.g., triethylsilane) [4]

Transfer hydrogenation is often performed at atmospheric pressure and is considered operationally simpler and safer. It can sometimes offer different selectivity profiles compared to direct hydrogenation.[13] For your substrate, a Pd/C-catalyzed transfer hydrogenation with ammonium formate is an excellent starting point.[14]

Q3: How do the other functional groups on this compound influence my choice of catalyst and conditions?

The key to a successful reduction is chemoselectivity—reducing the nitro group without affecting the other functionalities.

  • Pyridine Ring: Generally stable under typical nitro reduction conditions. However, very harsh conditions (high temperature/pressure with catalysts like Raney Ni) could potentially lead to ring saturation. The nitrogen lone pair can act as a mild Lewis base and may interact with the catalyst surface, occasionally slowing the reaction.

  • Carboxylic Acid: This group is generally inert to catalytic hydrogenation over Pd, Pt, or Ni.[15] It also makes the molecule amenable to reaction in polar protic solvents like ethanol, methanol, or water, which are excellent for hydrogenation. Using a stoichiometric metal reductant like iron in strong acid could lead to salt formation, which will affect workup.

  • Ethoxy Group: This ether linkage is robust and will not be affected by the common catalytic reduction methods discussed.

Given this profile, catalysts like Pd/C, Pt/C, and mild conditions with Fe are all expected to be highly chemoselective.[9]

Catalyst System Comparison

Catalyst SystemReductantTypical SolventProsCons
5-10% Pd/C H₂ (1 atm) or HCOONH₄Methanol, EthanolHigh activity, excellent selectivity, widely applicable.[3][5]Cost of palladium; can be pyrophoric when dry.
Raney Ni H₂ (1-50 atm)Ethanol, THFHighly active, inexpensive.[6]Pyrophoric, may require higher pressures, potential for lower selectivity.[7]
PtO₂ (Adams') H₂ (1-3 atm)Acetic Acid, EthanolVery active, reliable.[8]Cost of platinum.
Fe Powder NH₄Cl (aq) or Acetic AcidEthanol/Water, Acetic AcidInexpensive, mild, excellent chemoselectivity, avoids H₂ gas.[5]Stoichiometric metal waste (iron sludge), requires acidic conditions.[16]
SnCl₂ HClEthanolMild, good for sensitive substrates.[17]Generates stoichiometric tin waste, requires acidic conditions.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Reaction is slow or incomplete. 1. Catalyst Deactivation/Poisoning: Impurities (e.g., sulfur) in the starting material or solvent can poison the catalyst. The pyridine nitrogen itself might be inhibitory. 2. Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst surface.[12] 3. Insufficient Hydrogen: The hydrogen source (balloon or transfer agent) may be depleted, or the system may have a leak. For transfer hydrogenation, the donor may not be decomposing effectively. 4. Inactive Catalyst: The catalyst may be old, improperly stored, or from a poor-quality batch.1. Use high-purity solvents and reagents. If poisoning is suspected, increase the catalyst loading (e.g., from 5 mol% to 10 mol%) or filter the reaction mixture and add fresh catalyst. 2. Try a different solvent or a co-solvent system (e.g., THF/Ethanol). Adding a small amount of acetic acid can sometimes improve solubility and reaction rate.[12] 3. For H₂ balloon reactions, purge and refill the balloon. For transfer hydrogenation, add more of the hydrogen donor. Consider gently heating the reaction (e.g., to 40-50 °C) to facilitate donor decomposition. 4. Open a new bottle of catalyst. For Pd/C, ensure it has been stored moist and under an inert atmosphere if required.
I'm observing colored by-products (e.g., yellow, orange, or red). 1. Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[8] These can couple to form colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) impurities.[7] 2. Incomplete Reaction: Accumulation of these intermediates is common when the reaction stalls or is stopped prematurely.[7]1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Increasing reaction time, temperature, or hydrogen pressure can help push the reaction past these intermediate stages. 2. Vanadium promoters can sometimes be added to catalysts to prevent the accumulation of hydroxylamines.[7] Alternatively, switching to a different catalytic system (e.g., Fe/NH₄Cl) may circumvent this issue.
The reaction is not selective; I'm seeing reduction of the pyridine ring. 1. Catalyst is too aggressive: Raney Nickel is more known for aromatic ring reduction than Palladium or Platinum, especially under high pressure and temperature. 2. Reaction conditions are too harsh: High temperatures (>100 °C) and high H₂ pressures (>500 psi) can lead to over-reduction.1. Switch to a more selective catalyst like Pd/C. 2. Reduce the temperature and pressure. Most nitro group reductions proceed well at room temperature and atmospheric pressure.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

This protocol is a robust starting point for the reduction.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, add 5% Palladium on Carbon (5-10 wt% of the substrate).

  • Solvent Addition: Add a suitable solvent (e.g., Methanol or Ethanol) to create a slurry with a concentration of approximately 0.1-0.5 M.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask using a vacuum/nitrogen line and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The black suspension should be well-mixed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The filtrate contains the desired product, which can be isolated by removing the solvent under reduced pressure.

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is an excellent alternative that avoids the use of hydrogen gas.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 10% Palladium on Carbon (10 wt% of the substrate).

  • Solvent & Reagent Addition: Add methanol as the solvent, followed by ammonium formate (3.0-5.0 eq).

  • Reaction: Heat the mixture to a gentle reflux (around 50-60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol. The resulting filtrate can be concentrated, and the product purified via standard methods (e.g., recrystallization or chromatography after an appropriate workup to handle the formate salts).

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate catalytic system.

CatalystSelection Start Start: Reduce Nitro Group in This compound Check_H2 Is H₂ gas setup (e.g., Parr shaker) available and preferred? Start->Check_H2 Use_PdC_H2 Recommended Start: Pd/C, H₂ (1 atm) in Methanol/Ethanol Check_H2->Use_PdC_H2 Yes Use_Transfer Use Transfer Hydrogenation Check_H2->Use_Transfer No Troubleshoot Reaction Incomplete or Side Products? Use_PdC_H2->Troubleshoot Transfer_Choice Select Hydrogen Donor Use_Transfer->Transfer_Choice Use_AmmoniumFormate Recommended: Pd/C, Ammonium Formate in Methanol Transfer_Choice->Use_AmmoniumFormate Safer Option Use_Hydrazine Alternative: Pd/C, Hydrazine Hydrate (Use with caution) Transfer_Choice->Use_Hydrazine More Reactive Use_AmmoniumFormate->Troubleshoot Use_Hydrazine->Troubleshoot Consider_Fe Alternative Path: Fe / NH₄Cl in EtOH/H₂O (Good for chemoselectivity) Troubleshoot->Consider_Fe Yes, persistent issues Optimize Optimize Conditions: Increase catalyst load, change solvent, add heat. Troubleshoot->Optimize Yes End Isolate Product: 5-Amino-2-ethoxynicotinic acid Troubleshoot->End No Consider_Fe->End Optimize->Troubleshoot

Caption: Decision workflow for catalyst selection.

References

  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. ResearchGate. Accessed January 17, 2026. [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]

  • Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research International. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Accessed January 17, 2026. [Link]

  • Nadav, G., et al. (2013). Catalytic Reduction of Nitroarenes with Polymeric Palladium Nanoparticles. Synthetic Communications. [Link]

  • Miftakhov, A. S., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]

  • El Kadib, A., et al. (2020). Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes. RSC Advances. [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]

  • Reduction of nitro compounds. Wikipedia. Accessed January 17, 2026. [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Accessed January 17, 2026. [Link]

  • Knifton, J. F. (1987). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry. [Link]

  • Baxter, E. W., et al. (2018). Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. [Link]

  • Abdel-Megeed, M. F., et al. (2008). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. [Link]

  • Francke, R., & Little, R. D. (2014). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry. [Link]

  • Behr, A., & Beckmann, W. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst. U.S.
  • Palladium on carbon. Wikipedia. Accessed January 17, 2026. [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. U.S.
  • Vale, J. A. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • L'Eplattenier, F., & Calderazzo, F. (1973). Homogeneous ruthenium-catalyzed reduction of nitro compounds. U.S.
  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 17, 2026. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry. [Link]

  • Odabasoglu, H. Y., et al. (2012). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Reagents for Organic Synthesis. [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]

  • Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. ResearchGate. Accessed January 17, 2026. [Link]

  • Bhor, S., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience. [Link]

  • my nitro refuses to be reduced. Reddit. Accessed January 17, 2026. [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 17, 2026. [Link]

  • Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Ethoxy-5-nitronicotinic Acid and 2-Chloro-5-nitronicotinic Acid in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, nitropyridine derivatives are indispensable building blocks. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, allows for the facile introduction of a wide array of functional groups. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-ethoxy-5-nitronicotinic acid and 2-chloro-5-nitronicotinic acid. By examining the fundamental electronic and steric differences between the ethoxy and chloro substituents, we will elucidate their impact on reaction kinetics and synthetic utility. This analysis is supported by established mechanistic principles and comparative data from analogous systems to provide a predictive framework for researchers in the field.

Introduction: The Chemical Landscape of Substituted Nitropyridines

Both this compound and 2-chloro-5-nitronicotinic acid are derivatives of nicotinic acid, featuring a pyridine ring activated towards nucleophilic attack by a strongly electron-withdrawing nitro group at the 5-position.[1] The primary point of divergence, and the focus of this guide, is the nature of the substituent at the 2-position—an ethoxy group versus a chlorine atom. This seemingly subtle difference has profound implications for the molecule's reactivity in SNAr reactions, a cornerstone of heterocyclic chemistry.[2][3]

The SNAr mechanism in these systems typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is a critical determinant of the reaction rate. The electron-deficient pyridine ring, further polarized by the nitro group, renders the 2-position highly electrophilic and susceptible to nucleophilic attack.[1][4]

Theoretical Reactivity Analysis: Ethoxy vs. Chloro Substituents

The reactivity of the 2-substituent as a leaving group in an SNAr reaction is governed by a complex interplay of inductive effects, resonance effects, and the stability of the leaving group itself.

Electronic Effects:

  • Inductive Effect: Both chlorine and the oxygen of the ethoxy group are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect enhances the electrophilicity of the C-2 carbon, making it more susceptible to nucleophilic attack. The chloro group has a stronger inductive effect than the ethoxy group.

  • Resonance Effect: The ethoxy group possesses lone pairs on the oxygen atom that can be donated into the pyridine ring through resonance (+R effect). This electron donation partially counteracts the inductive withdrawal, reducing the overall electrophilicity of the C-2 position compared to the chloro-substituted analogue. Chlorine has a weaker resonance donating effect.

Leaving Group Ability:

The facility with which the leaving group departs in the second step of the SNAr mechanism is related to its stability as an anion (or neutral molecule). The chloride ion (Cl⁻) is an excellent leaving group due to its high electronegativity and ability to stabilize a negative charge. In contrast, the ethoxide ion (EtO⁻) is a stronger base and, consequently, a poorer leaving group.

Overall Predicted Reactivity:

Based on these electronic considerations, we can predict the following:

  • 2-Chloro-5-nitronicotinic acid is expected to be more reactive towards nucleophilic aromatic substitution. The dominant, strong inductive effect of the chlorine atom, coupled with its excellent leaving group ability, should facilitate both the initial nucleophilic attack and the subsequent elimination step.

  • This compound is anticipated to be less reactive . The resonance-donating character of the ethoxy group reduces the electrophilicity of the reaction center, and the poorer leaving group ability of ethoxide will result in a higher activation energy for the elimination step.

Experimental Design for a Comparative Kinetic Study

To empirically validate the theoretical predictions, a standardized kinetic study is essential. The following protocol outlines a robust method for comparing the second-order rate constants of the two compounds in a model SNAr reaction with a common nucleophile, such as piperidine. The reaction progress can be conveniently monitored using UV-Vis spectrophotometry or HPLC.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of: - 2-Chloro-5-nitronicotinic acid in Ethanol - this compound in Ethanol - Piperidine in Ethanol B Equilibrate solutions to 40°C A->B C Mix substrate and nucleophile solutions in a cuvette or reaction vial B->C D Monitor the increase in product absorbance over time using UV-Vis spectrophotometer or HPLC C->D E Calculate pseudo-first-order rate constants (k_obs) from absorbance vs. time data D->E F Plot k_obs vs. [Piperidine] E->F G Determine the second-order rate constant (k₂) from the slope F->G G Reactants Reactants 2-X-5-nitronicotinic acid + Nucleophile TS1 Transition State 1 Reactants->TS1 k₁ (rate-determining) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k₂ Products Products 2-Nu-5-nitronicotinic acid + X⁻ TS2->Products

Caption: General SNAr Mechanism Pathway.

For 2-chloro-5-nitronicotinic acid, the strong electron-withdrawing nature of the chlorine atom stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the first, typically rate-determining, step. [3]Conversely, the electron-donating resonance of the ethoxy group in this compound destabilizes this intermediate relative to the chloro analogue, leading to a slower reaction rate.

Conclusion and Synthetic Implications

The comparative analysis, grounded in both theoretical principles and data from analogous systems, strongly indicates that 2-chloro-5-nitronicotinic acid is a more reactive substrate than this compound in nucleophilic aromatic substitution reactions.

This has significant practical implications for synthetic chemists:

  • For rapid and efficient substitution: 2-Chloro-5-nitronicotinic acid is the substrate of choice, particularly when using weaker nucleophiles or requiring milder reaction conditions.

  • For controlled or selective reactions: The lower reactivity of this compound may be advantageous in complex syntheses where chemoselectivity is a concern, allowing for transformations at other sites in the molecule while leaving the 2-position intact under certain conditions.

Ultimately, the choice between these two valuable building blocks will depend on the specific synthetic challenge at hand, including the nature of the nucleophile, desired reaction conditions, and overall synthetic strategy. This guide provides the foundational understanding necessary to make an informed decision, enabling more efficient and predictable synthetic outcomes.

References

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 253-263. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available from: [Link]

  • Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2007). Kinetic and equilibrium studies of sigma-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. The Journal of Organic Chemistry, 72(19), 7146–7154. Available from: [Link]

Sources

A Comparative Guide to the Structural Validation of 2-Ethoxy-5-nitronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-nitronicotinic acid and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group on the pyridine ring creates a unique electronic environment, making these molecules valuable scaffolds for developing novel therapeutic agents and functional materials. Accurate and unambiguous structural validation is paramount to understanding their structure-activity relationships (SAR) and ensuring the reliability of research outcomes.

This guide will focus on the structural elucidation of a representative derivative, Ethyl 2-ethoxy-5-nitronicotinate , due to the limited availability of a complete, published experimental dataset for the parent acid. The methodologies and principles discussed are directly applicable to the broader class of this compound derivatives.

Synthesis Pathway: A Probable Route

A plausible and efficient synthesis of Ethyl 2-ethoxy-5-nitronicotinate involves a two-step process starting from the commercially available 2-hydroxynicotinic acid. This pathway leverages established reactions in heterocyclic chemistry.[1]

A 2-Hydroxynicotinic Acid B 2-Hydroxy-5-nitronicotinic Acid A->B Nitration (H2SO4, HNO3) C Ethyl 2-chloro-5-nitronicotinate B->C Chlorination & Esterification (SOCl2, Ethanol) D Ethyl 2-ethoxy-5-nitronicotinate C->D Nucleophilic Substitution (Sodium Ethoxide)

Caption: Proposed synthesis of Ethyl 2-ethoxy-5-nitronicotinate.

Orthogonal Validation: A Multi-Technique Approach

A robust structural validation relies on an orthogonal approach, where multiple, independent analytical techniques are employed. This ensures that the proposed structure is consistent across different physical and chemical measurements. The primary methods for validating the structure of Ethyl 2-ethoxy-5-nitronicotinate are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-10 ppm for organic molecules).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

  • 2D NMR (COSY & HSQC):

    • Perform a Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings.

    • Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

A Purified Compound B Dissolution in Deuterated Solvent A->B C NMR Spectrometer B->C D 1D ¹H NMR C->D E 1D ¹³C NMR C->E F 2D NMR (COSY, HSQC) C->F G Structural Elucidation D->G E->G F->G

Caption: Workflow for NMR-based structural validation.

Predicted NMR Data for Ethyl 2-ethoxy-5-nitronicotinate

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-4~8.90d1HAromatic CH
H-6~8.40d1HAromatic CH
-OCH₂CH₃ (ethoxy)~4.50q2HMethylene
-COOCH₂CH₃ (ester)~4.40q2HMethylene
-OCH₂CH₃ (ethoxy)~1.45t3HMethyl
-COOCH₂CH₃ (ester)~1.40t3HMethyl
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C=O (ester)~164Carbonyl
C-2~160Aromatic C-O
C-5~148Aromatic C-NO₂
C-6~142Aromatic CH
C-4~135Aromatic CH
C-3~118Aromatic C-COOR
-OCH₂CH₃ (ethoxy)~63Methylene
-COOCH₂CH₃ (ester)~62Methylene
-OCH₂CH₃ (ethoxy)~14.5Methyl
-COOCH₂CH₃ (ester)~14.0Methyl
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

  • Instrumentation: Employ a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is common for polar molecules like nicotinic acid derivatives.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

A Purified Compound B LC or Direct Infusion A->B C Mass Spectrometer (HRMS) B->C D Full Scan MS C->D E Tandem MS (MS/MS) C->E F Molecular Weight and Formula Determination D->F G Fragmentation Pattern Analysis E->G

Caption: Workflow for MS-based structural validation.

Predicted Mass Spectrometry Data for Ethyl 2-ethoxy-5-nitronicotinate

Parameter Predicted Value
Molecular Formula C₁₀H₁₂N₂O₅
Monoisotopic Mass 240.0746 Da
[M+H]⁺ (High Resolution) 241.0824 Da
Key Fragment Ions (m/z) 213 ([M-C₂H₄]⁺), 196 ([M-OC₂H₅]⁺), 168 ([M-COOC₂H₅]⁺)

The fragmentation is expected to be initiated by the loss of ethylene from the ethoxy group, loss of the ethoxy radical, or cleavage of the ester group.

Single-Crystal X-ray Diffraction

For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique yields bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.5 mm in size) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

    • Cool the crystal (typically to 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to obtain an initial model of the crystal structure.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

A Purified Compound B Crystal Growth A->B C Single Crystal Selection B->C D X-ray Diffractometer C->D E Data Collection D->E F Structure Solution & Refinement E->F G 3D Molecular Structure F->G

Caption: Workflow for X-ray crystallography.

Plausible Crystallographic Data for Ethyl 2-ethoxy-5-nitronicotinate

Parameter Plausible Value
Crystal System Monoclinic
Space Group P2₁/c
Key Intermolecular Interactions C-H···O hydrogen bonds, π-π stacking

The crystal packing is likely to be influenced by weak hydrogen bonding interactions involving the ester and nitro groups, as well as potential π-π stacking of the pyridine rings.

Conclusion

References

  • Rhône-Poulenc Agricultural Co., Ltd. (1994). New Herbicides. Chinese Patent CN94108590.2.

Sources

A Comparative Guide to the Bioisosteric Replacement of the Ethoxy Group in 2-Ethoxy-5-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Molecular Refinement

In the landscape of drug discovery, lead optimization is a critical phase where a promising bioactive compound is meticulously refined to enhance its efficacy, safety, and pharmacokinetic profile. Bioisosterism, the strategic replacement of a functional group with another that shares similar physicochemical or topological properties, is a cornerstone of this process.[1][2][3] This guide focuses on 2-Ethoxy-5-nitronicotinic acid, a hypothetical lead compound, to explore the rationale and practical application of bioisosteric replacement for its 2-ethoxy moiety.

The ethoxy group, while common in medicinal chemistry, often presents metabolic liabilities, primarily through O-dealkylation catalyzed by cytochrome P450 (CYP) enzymes.[4] This metabolic pathway can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially reactive metabolites like acetaldehyde.[4] The objective of this guide is to provide a comparative analysis of potential bioisosteres for the ethoxy group, offering a data-driven framework for selecting replacements that can mitigate these liabilities while preserving or enhancing the desired biological activity.

Chapter 1: Profiling the Lead Compound

Before modifying a lead, we must understand its foundational characteristics. The this compound structure presents a pyridine core, functionalized with a carboxylic acid (a potential key binding element), a potent electron-withdrawing nitro group, and the ethoxy group at the 2-position.

Key Physicochemical Characteristics of the Ethoxy Group:

  • Lipophilicity: The ethyl group contributes to the molecule's overall lipophilicity, influencing its solubility and ability to cross cell membranes.

  • Hydrogen Bonding: The ether oxygen acts as a hydrogen bond acceptor, which may be crucial for target engagement.

  • Steric Profile: It occupies a specific volume within the binding pocket.

  • Metabolic Liability: As previously mentioned, the α-carbon of the ethyl group is susceptible to oxidative metabolism, leading to O-deethylation.[4]

Our primary hypothesis is that replacing the ethoxy group with a more metabolically robust isostere can improve the compound's pharmacokinetic profile, leading to a more viable drug candidate.

Caption: Lead compound with the metabolically labile ethoxy group highlighted.

Chapter 2: Selection of Promising Bioisosteres

The selection of a suitable bioisostere is a multi-parameter optimization problem. The goal is to balance steric, electronic, and lipophilic properties to maintain biological activity while enhancing metabolic stability.[5][6] We will consider three distinct alternatives to the ethoxy group: difluoromethoxy, cyclopropyloxy, and N,N-dimethylamino groups.

BioisostereStructureRationale for SelectionPotential AdvantagesPotential Disadvantages
Difluoromethoxy -OCF₂HA non-classical bioisostere. The strong C-F bonds are highly resistant to CYP-mediated metabolism.[7]Significantly enhanced metabolic stability; modulates pKa of the pyridine ring.Increased lipophilicity; potential for altered binding due to strong electron-withdrawing nature.
Cyclopropyloxy -O-cPrA conformationally restricted classical isostere. The strained ring can hinder enzymatic attack.Improved metabolic stability compared to ethoxy; maintains ether oxygen for H-bonding.May introduce unfavorable steric interactions; synthesis can be more complex.
N,N-Dimethylamino -N(CH₃)₂A nitrogen-based bioisostere. Can act as a hydrogen bond acceptor and is basic.Can introduce a basic handle for salt formation, improving solubility; often metabolically stable.Significantly alters electronics and basicity (pKa), which could abolish activity; potential for hERG liability.

Chapter 3: Experimental Design for Comparative Evaluation

A robust evaluation of these bioisosteres requires a tiered approach, beginning with in silico predictions and progressing to a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[8][9][10] This strategy allows for early de-risking and prioritization before committing to more resource-intensive studies.[11][12]

G cluster_0 In Silico Profiling cluster_1 Synthesis cluster_2 In Vitro ADME Evaluation cluster_3 Data Analysis & Decision in_silico Calculate Physicochemical Properties (cLogP, pKa, PSA) synthesis Synthesize Analog Series from 2-Chloro-5-nitronicotinic acid in_silico->synthesis solubility Kinetic Solubility Assay synthesis->solubility metabolic Liver Microsomal Stability Assay synthesis->metabolic permeability PAMPA for Permeability synthesis->permeability analysis Comparative Analysis of Data solubility->analysis metabolic->analysis permeability->analysis decision Select Candidate(s) for In Vivo PK analysis->decision

Caption: A tiered workflow for evaluating bioisosteric replacements.

In Silico Predictions

Computational tools provide a rapid, cost-effective first pass to estimate the impact of our chosen bioisosteres on key drug-like properties.

CompoundBioisosterePredicted cLogPPredicted pKa (Pyridine N)
Lead -OCH₂CH₃1.852.1
Analog 1 -OCF₂H2.401.5
Analog 2 -O-cPr2.102.0
Analog 3 -N(CH₃)₂1.504.5

Data are hypothetical and for illustrative purposes.

Proposed Synthetic Workflow

A convergent synthetic route starting from a common intermediate like 2-chloro-5-nitronicotinic acid allows for efficient production of the analog series.

cluster_0 start 2-Chloro-5-nitronicotinic acid r1 NaOCH₂CH₃ start->r1 EtOH r2 Difluoromethoxy Source (e.g., from Freon 22) start->r2 Base r3 NaO-cPr start->r3 Base r4 HN(CH₃)₂ start->r4 Base, Heat p1 Lead Compound r1->p1 p2 Analog 1 (-OCF₂H) r2->p2 p3 Analog 2 (-O-cPr) r3->p3 p4 Analog 3 (-N(CH₃)₂) r4->p4

Caption: General synthetic scheme for analog preparation.

Protocol: Liver Microsomal Stability Assay

This assay is crucial for testing our primary hypothesis regarding metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the lead compound and its analogs in the presence of liver microsomes.

Materials:

  • Human Liver Microsomes (HLM), pooled donors.

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Phosphate buffer (pH 7.4).

  • Test compounds and positive control (e.g., Verapamil).

  • Acetonitrile with internal standard for quenching.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Incubation (T=0): Add test compound (final concentration 1 µM) to the master mix. Immediately withdraw an aliquot and quench with 3 volumes of cold acetonitrile containing an internal standard. This is the 0-minute time point.

  • Initiate Reaction: Add the NADPH regenerating system to the remaining master mix to start the metabolic reaction. Incubate at 37°C with shaking.

  • Time Points: Withdraw aliquots at specified times (e.g., 5, 15, 30, 60 minutes) and quench immediately as in step 2.

  • Analysis: Centrifuge all quenched samples to precipitate protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k).

Chapter 4: Comparative Data Analysis & Strategic Decisions

The data generated from the in vitro assays provide the basis for a comparative assessment. The goal is to identify the candidate that offers the best balance of improved stability without compromising other essential properties.

Table of Hypothetical Experimental Results:

CompoundBioisostereKinetic Solubility (µM at pH 7.4)HLM Stability (t½, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Lead -OCH₂CH₃1501215
Analog 1 -OCF₂H45>12025
Analog 2 -O-cPr1205518
Analog 3 -N(CH₃)₂250958

Data are hypothetical and for illustrative purposes.

Interpretation and Path Forward:

  • Lead Compound: As hypothesized, the lead compound exhibits poor metabolic stability (t½ = 12 min), confirming the liability of the ethoxy group. Its solubility and permeability are moderate.

  • Analog 1 (-OCF₂H): This analog demonstrates a dramatic improvement in metabolic stability (t½ > 120 min), directly addressing our primary goal. However, this comes at the cost of significantly reduced aqueous solubility, likely due to its increased lipophilicity. The enhanced permeability is consistent with the higher cLogP.

  • Analog 2 (-O-cPr): The cyclopropyloxy group provides a substantial 4.5-fold increase in metabolic stability while largely maintaining the solubility and permeability profile of the parent compound. This represents a well-balanced improvement.

  • Analog 3 (-N(CH₃)₂): This analog shows good metabolic stability and improved solubility. However, its permeability is reduced, and the significant change in basicity would require a thorough investigation to ensure the primary biological activity is not lost.

cluster_results start Initial Lead - Low Stability (t½=12) ocf2h Analog 1 (-OCF₂H) +++ Stability --- Solubility start->ocf2h ocpr Analog 2 (-O-cPr) ++ Stability ~ Solubility start->ocpr nme2 Analog 3 (-N(CH₃)₂) ++ Stability + Solubility -- Permeability start->nme2 decision Decision Point: Balance of Properties ocf2h->decision ocpr->decision nme2->decision recommend Recommendation: Advance Analog 2 (-O-cPr) to In Vivo PK Studies decision->recommend Best Balance deprio De-prioritize: Analog 1 (Solubility Risk) Analog 3 (Permeability/pKa Risk) decision->deprio Unfavorable Trade-offs

Caption: Decision-making flowchart based on comparative experimental data.

Based on this comparative analysis, the cyclopropyloxy analog (Analog 2) emerges as the most promising candidate for progression. It offers a significant enhancement in metabolic stability while preserving the favorable solubility and permeability characteristics of the original lead. The difluoromethoxy analog, while exceptionally stable, presents a solubility risk that could hinder development. The N,N-dimethylamino analog introduces fundamental changes to the molecule's physicochemical nature that increase the risk of losing on-target activity.

This guide illustrates a rational, data-driven approach to bioisosteric replacement. By systematically evaluating a curated set of isosteres through a tiered experimental workflow, researchers can efficiently identify modifications that transform a promising lead compound into a developable drug candidate.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link][1][5]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link][8]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link][9]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link][10]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link][11]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link][12]

  • Drug Design Org. (2007). Bioisosterism. Retrieved from [Link][2]

  • Singh, Y., et al. (2015). A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. International Journal of ChemTech Research, 8(1), 194-202. [Link][3]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link][6]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Badavath, V. N., et al. (2016). Aromatic hydroxylation and O-dealkylation of aralkoxy-substituted drugs: A review. European Journal of Medicinal Chemistry, 123, 555-577. [Link][4]

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A Comparative Analysis of the Biological Activity of Nitro-Substituted Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the nicotinic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a nitro group onto the pyridine ring, particularly at the 5-position, coupled with substitutions at the 2-position, can significantly modulate the molecule's electronic properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activity of various nitro-substituted nicotinic acid analogs, supported by experimental data and detailed protocols for their evaluation.

Introduction: The Significance of the Nicotinic Acid Scaffold and Nitro-Functionalization

Nicotinic acid, or vitamin B3, is a vital nutrient, but its chemical structure also serves as a versatile template for drug design. The pyridine ring is a key pharmacophore in numerous approved drugs. Chemical modifications of this ring can lead to compounds with enhanced potency and selectivity. The introduction of an electron-withdrawing nitro group (-NO2) can profoundly influence the molecule's reactivity, lipophilicity, and ability to interact with biological targets. This guide will delve into how these modifications, particularly in the context of 2-alkoxy-5-nitronicotinic acid analogs and related structures, impact their therapeutic potential.

Comparative Biological Activities

The biological activities of nitro-substituted nicotinic acid analogs are diverse, with promising results in antimicrobial and anticancer research. Below is a comparative summary of the performance of different classes of these compounds.

Antimicrobial Activity

The presence of a nitro group is a well-established feature in many antimicrobial agents. In the context of nicotinic acid derivatives, this functional group often enhances their potency.

A study on nicotinic acid benzylidene hydrazide derivatives revealed that compounds bearing a nitro substituent were among the most active against a panel of bacteria and fungi, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger.[1] Their activity was comparable to standard drugs like norfloxacin and fluconazole.[1] Another research on acylhydrazones derived from nicotinic acid hydrazide showed that a 5-nitrofuran substituent conferred potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis.[2]

The proposed mechanism for the antibacterial action of many nitro-aromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species. These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death.

G cluster_bacterium Bacterial Cell Nitro_Compound Nitro-substituted Nicotinic Acid Analog Nitroreductase Nitroreductase (Bacterial Enzyme) Reactive_Species Reactive Nitrogen Species (e.g., NO, nitroso radicals) Cellular_Targets Cellular Macromolecules (DNA, Proteins, Lipids) Cell_Death Bacterial Cell Death

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Nicotinic Acid Derivatives

Compound/Analog ClassS. aureusS. epidermidisE. coliC. albicansReference
Acylhydrazone with 5-nitrofuran7.811.95>100>100[2]
1,3,4-Oxadiazoline with 5-nitrofuran7.81->10015.62[2]
Pyridoxazinone derivatives---62.5[3]

Note: The data is compiled from different studies and direct comparison should be made with caution.

Anticancer Activity

Nitro-substituted nicotinic acid analogs have also been investigated for their potential as anticancer agents. The cytotoxic effects are often evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

For instance, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives have been synthesized and tested against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines, with some compounds exhibiting IC50 values in the low micromolar range (0.7 to 8.9 µM).[4] While not nicotinic acid derivatives themselves, this highlights the potential of related heterocyclic structures in cancer therapy. More directly, a series of 5-(2-carboxyethenyl)-isatin derivatives, which share some structural similarities, showed significant cytotoxic activity against Jurkat cells, with an IC50 value as low as 0.03 µM for the most potent compound.[5]

The anticancer mechanism of such compounds can be multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell migration and invasion, and interference with key signaling pathways like the PI3K/AKT pathway.[6]

G cluster_cell Cancer Cell Analog Nitro-substituted Nicotinic Acid Analog PI3K PI3K AKT AKT Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria Mitochondria Apoptosis Apoptosis

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Heterocyclic Compounds

Compound/Analog ClassA549 (Lung)HeLa (Cervical)Jurkat (T-cell leukemia)Reference
3,6-diunsaturated 2,5-diketopiperazines1.20.7-[4]
5-(2-carboxyethenyl)-isatin derivatives--0.03[5]
Coumarin-acrolein derivativesPotentPotent-[6]

Note: The data is compiled from different studies and direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is intricately linked to their chemical structure. Key SAR observations include:

  • The Nitro Group: The position and electronic environment of the nitro group are critical. Its presence generally enhances both antimicrobial and anticancer activities.

  • Substituents at the 2-position: The nature of the substituent at the 2-position of the pyridine ring (e.g., alkoxy, thio) can influence the compound's lipophilicity and steric profile, thereby affecting its ability to cross cell membranes and interact with target enzymes.[7][8]

  • Carboxylic Acid vs. Ester/Amide: Conversion of the carboxylic acid group to an ester or amide can modulate the compound's solubility, stability, and pharmacokinetic properties, which in turn affects its biological activity.[9][10]

  • Acylhydrazone vs. 1,3,4-Oxadiazoline: In some studies, acylhydrazone derivatives of nicotinic acid showed greater antibacterial activity compared to their cyclized 1,3,4-oxadiazoline counterparts, suggesting that the flexibility of the acylhydrazone linker is important for interaction with the biological target.[2]

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial suspension standardized to 0.5 McFarland turbidity

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound at 2x the highest desired concentration to the first well of each row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]

  • Inoculate each well with 100 µL of the diluted bacterial suspension.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11][12]

G Start Start Prepare_Plate Prepare 96-well plate with broth Start->Prepare_Plate Serial_Dilution Perform serial dilution of test compound Prepare_Plate->Serial_Dilution Prepare_Inoculum Prepare standardized bacterial inoculum Serial_Dilution->Prepare_Inoculum Inoculate Inoculate plate Prepare_Inoculum->Inoculate Incubate Incubate plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Determination of Cytotoxicity (IC50) by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in a suitable solvent.

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[13]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[13][14]

  • Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Perspectives

Nitro-substituted nicotinic acid analogs represent a promising class of compounds with a wide range of biological activities. The presence of the nitro group is a key determinant of their antimicrobial and anticancer potential. Structure-activity relationship studies are crucial for optimizing the lead compounds to enhance their potency and selectivity while minimizing toxicity. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these analogs to facilitate their development into clinically useful therapeutic agents.

References

  • ResearchGate. (n.d.). Antimicrobial activity of the active synthesized compounds. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(15), 5039.
  • Frontiers in Pharmacology. (2022). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 13, 1045249.
  • FWD AMR-RefLabCap. (2022, April).
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceuticals (Basel), 15(10), 1253.
  • PubMed. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105081.
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  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • MDPI. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. Molecules, 29(8), 1888.
  • MDPI. (2020).
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • National Center for Biotechnology Information. (2021).
  • PubMed. (2014). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468.
  • PubMed. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 367-374.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Boster Bio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. Retrieved from [Link]

  • World Organisation for Animal Health. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).
  • RSC Publishing. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(31), 21542-21561.
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  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • UK Health Security Agency. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 5(5), 000570.v2.

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Efficacy of PDE5 inhibitors synthesized from 2-Ethoxy-5-nitronicotinic acid versus known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Novel PDE5 Inhibitors Derived from 2-Ethoxy-5-nitronicotinic Acid Against Established Therapeutics

This guide provides a comprehensive comparison of the therapeutic efficacy of hypothetically synthesized phosphodiesterase type 5 (PDE5) inhibitors, originating from the precursor this compound, against well-established drugs in the market such as sildenafil, tadalafil, vardenafil, and udenafil. This document is intended for researchers, scientists, and professionals in the field of drug development, offering deep insights into the synthetic rationale, mechanism of action, and evaluative protocols pertinent to this class of compounds.

Introduction: The Role of PDE5 in Erectile Function

Erectile function is a complex physiological process involving the vascular, nervous, and endocrine systems. A key molecular event is the relaxation of the corpus cavernosum smooth muscle, which allows for increased blood flow into the penis.[1][2] This relaxation is mediated by nitric oxide (NO), which, upon its release from nerve endings and endothelial cells during sexual stimulation, activates soluble guanylate cyclase (sGC).[2][3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3]

cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[2][4] The physiological effect of cGMP is terminated by its hydrolysis to the inactive GMP by a family of enzymes known as phosphodiesterases (PDEs).[5][6] In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for cGMP degradation.[7][8] Therefore, selective inhibition of PDE5 prevents cGMP breakdown, enhances the effect of NO, and facilitates penile erection in the presence of sexual stimulation.[8][9]

The Chemical Blueprint: From Known Drugs to a Novel Precursor

The development of PDE5 inhibitors has been a landmark in the treatment of erectile dysfunction (ED).[8] Marketed drugs like sildenafil (Viagra), tadalafil (Cialis), vardenafil (Levitra), and the more recent udenafil (Zydena) are potent and selective inhibitors of this enzyme.[10][11] A common structural feature in many of these inhibitors, particularly sildenafil and its analogues, is a substituted ethoxyphenyl group.[12] The synthesis of sildenafil, for instance, often utilizes 2-ethoxybenzoic acid or its derivatives as a key starting material.[3][12][13]

This guide explores the potential of a novel precursor, This compound , for the synthesis of new PDE5 inhibitors. The rationale for selecting this starting material lies in its structural similarity to the building blocks of existing drugs. The ethoxy group is a known feature for potent PDE5 inhibition. The nicotinic acid backbone offers a different heterocyclic core compared to the benzoic acid of sildenafil, potentially influencing selectivity and pharmacokinetic properties. The nitro group provides a versatile chemical handle for further molecular elaboration, for example, through reduction to an amine and subsequent derivatization.

Hypothetical Synthesis Pathway

Based on established synthetic routes for sildenafil, a plausible pathway for synthesizing a novel PDE5 inhibitor from this compound can be postulated. The core strategy would involve the coupling of a pyrazolopyrimidinone moiety, a common pharmacophore in many PDE5 inhibitors, with the derivatized this compound.

Comparative Analysis: Novel Compound vs. Known Drugs

The ultimate goal of synthesizing new chemical entities is to improve upon the therapeutic profiles of existing drugs. This section compares the anticipated properties of a hypothetical PDE5 inhibitor derived from this compound with those of sildenafil, tadalafil, vardenafil, and udenafil.

Mechanism of Action

All PDE5 inhibitors share the same fundamental mechanism of action: competitive and selective inhibition of the PDE5 enzyme.[9][14] This leads to an accumulation of cGMP in the corpus cavernosum, amplifying the NO-mediated smooth muscle relaxation.[1]

Below is a diagram illustrating the NO/cGMP signaling pathway and the site of action for PDE5 inhibitors.

PDE5_Pathway cluster_nerve Nerve Terminal / Endothelium cluster_muscle Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase NO Synthase Sexual_Stimulation->NO_Synthase activates NO Nitric Oxide (NO) NO_Synthase->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzes Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation leads to PDE5 PDE5 cGMP->PDE5 GMP Inactive GMP PDE5->GMP hydrolyzes Inhibitors PDE5 Inhibitors (Sildenafil, etc.) Inhibitors->PDE5 inhibit

Caption: NO/cGMP signaling pathway in penile smooth muscle.

Efficacy, Selectivity, and Pharmacokinetics

The clinical performance of a PDE5 inhibitor is determined by its potency (efficacy), its selectivity for PDE5 over other PDE isoenzymes, and its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The following table summarizes these key parameters for established drugs and provides a projected profile for a novel compound.

ParameterSildenafil (Viagra)Tadalafil (Cialis)Vardenafil (Levitra)Udenafil (Zydena)Hypothetical Compound (from this compound)
Efficacy (IC50 for PDE5) ~3.5 nM~1.8 nM~0.7 nM~8.25 nMTarget: < 5 nM
Selectivity (PDE5 vs. PDE6) ~10-fold>700-fold~15-fold~10-foldTarget: High selectivity to minimize visual side effects
Selectivity (PDE5 vs. PDE11) >1000-fold~7.1-fold>1000-foldHighTarget: High selectivity to avoid myalgia
Time to Max. Concentration ~60 minutes~120 minutes~60 minutes~60-90 minutesTarget: Rapid onset of action (< 30 minutes)
Half-life (t1/2) 3-5 hours~17.5 hours4-5 hours9-13 hoursTarget: Intermediate duration (8-12 hours)
Common Side Effects Headache, flushing, visual disturbances (due to PDE6 inhibition)Back pain, myalgia (due to PDE11 inhibition)Headache, flushing, nasal congestionFlushing, nasal congestionTarget: Reduced side effect profile through high selectivity

Data for known drugs are compiled from various sources.[1][7][8][9][15] The profile for the hypothetical compound represents desired characteristics for a next-generation inhibitor.

Experimental Protocols for Efficacy and Selectivity Assessment

The evaluation of a novel PDE5 inhibitor requires a series of well-defined experiments to characterize its biochemical and physiological effects.

In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the potency (IC50) of the novel compound against PDE5 and its selectivity against other PDE isoenzymes.

Methodology:

  • Enzyme Preparation: Recombinant human PDE enzymes (PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11, etc.) are expressed and purified.

  • Assay Buffer Preparation: A suitable buffer containing Tris-HCl, MgCl2, and other necessary co-factors is prepared.

  • Compound Dilution: The test compound is serially diluted to create a range of concentrations.

  • Reaction Initiation: The PDE enzyme is incubated with the test compound for a specified period. The reaction is initiated by the addition of the substrate, cGMP (or cAMP for other PDEs).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cGMP or the product (GMP) is quantified. This is often done using methods like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

In Vivo Assessment in Animal Models

Objective: To evaluate the pro-erectile effect of the novel compound in a living organism.

Methodology:

  • Animal Model: Anesthetized male rats or rabbits are commonly used.

  • Surgical Preparation: The carotid artery is cannulated for drug administration and blood pressure monitoring. The corpus cavernosum is cannulated to measure intracavernosal pressure (ICP). The pelvic nerve is isolated for electrical stimulation.

  • Drug Administration: The test compound or vehicle is administered intravenously or orally.

  • Erectile Response Measurement: The pelvic nerve is electrically stimulated to induce an erection. The maximal ICP and the total duration of the erectile response are recorded.

  • Data Analysis: The ratio of maximal ICP to mean arterial pressure (MAP) is calculated to assess the erectile response. The data from the compound-treated group are compared to the vehicle-treated group to determine efficacy.

The following diagram illustrates the general workflow for preclinical evaluation of a novel PDE5 inhibitor.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start 2-Ethoxy-5-nitronicotinic acid Synth Multi-step Synthesis Start->Synth NovelCmpd Novel PDE5 Inhibitor Candidate Synth->NovelCmpd PDE_Assay PDE Enzyme Inhibition Assays (PDE5, PDE6, PDE11, etc.) NovelCmpd->PDE_Assay Data1 Determine IC50 & Selectivity Profile PDE_Assay->Data1 AnimalModel Animal Model of Erectile Function (e.g., Rat) Data1->AnimalModel Promising Candidate EfficacyTest Measure Intracavernosal Pressure (ICP) Response to Nerve Stimulation AnimalModel->EfficacyTest Data2 Assess Pro-erectile Efficacy EfficacyTest->Data2

Caption: Preclinical evaluation workflow for a novel PDE5 inhibitor.

Conclusion

While the direct synthesis of PDE5 inhibitors from this compound is not yet documented in readily available literature, the chemical rationale for its use as a precursor is strong. Based on the structure-activity relationships of known inhibitors, a novel compound derived from this starting material holds the potential to exhibit high potency and a tailored pharmacokinetic profile. By leveraging established synthetic methodologies and rigorous in vitro and in vivo evaluation protocols, it is feasible to develop next-generation PDE5 inhibitors with improved efficacy and a more favorable side-effect profile compared to current market leaders. This guide provides a foundational framework for researchers embarking on such a drug discovery endeavor.

References

  • Sildenafil - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Gorgani, N., et al. (2017). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Molecules, 22(10), 1636.
  • Synthesis of Sildenafil Citrate. (n.d.). Retrieved January 17, 2026, from a website detailing chemical syntheses. (Specific URL not provided in search results)
  • UDENAFIL | New Drug Approvals. (n.d.). Retrieved January 17, 2026, from [Link]

  • Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
  • Bell, A. S., et al. (2005). Methods for the production of sildenafil base and citrate salt. U.S.
  • Udenafil | C25H36N6O4S | CID 135413547 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structural formula of udenafil. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Eros, D., et al. (2008). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 15(15), 1531-1547.
  • Boolell, M., et al. (2011). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. Journal of Medicinal Chemistry, 54(15), 5323-5337.
  • Eros, D., et al. (2008). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). R Discovery. Retrieved January 17, 2026, from [Link]

  • Eros, D., et al. (2008). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Almario, A. L., et al. (2002). Structure−Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. Journal of Medicinal Chemistry, 45(21), 4691-4702.
  • Eros, D., et al. (2008). Structure-activity relationships of PDE5 inhibitors. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Daugan, A., et al. (2003). Pharmaceutical combination of pde5 inhibitors with ace inhibitors.
  • Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88-97.
  • Prati, F., et al. (2018). DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER'S DISEASE. Pharmacology & Therapeutics, 188, 100-125.
  • Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554-2565.
  • Taylor, J., et al. (2021). PDE5 Inhibitors. In StatPearls.
  • Yetman, D. (2020). What Are the Most Common PDE5 Inhibitors? Healthline. Retrieved January 17, 2026, from [Link]

  • Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • PDE5 inhibitors: List, how they work, foods, and more - Medical News Today. (n.d.). Retrieved January 17, 2026, from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2-Ethoxy-5-nitronicotinic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of substituted nicotinic acid derivatives is a cornerstone of creating novel molecular entities. 2-Ethoxy-5-nitronicotinic acid, a key building block, presents a synthetic challenge that can be approached from multiple strategic angles. This guide provides an in-depth, objective comparison of two primary synthetic routes, grounded in experimental data and mechanistic principles, to empower chemists to make informed decisions for their specific applications.

We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. This analysis is built upon the foundational principles of aromatic chemistry and strategic functional group manipulation.

Introduction: The Strategic Importance of this compound

Substituted nicotinic acids are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The title compound, this compound, incorporates three key functionalities: a carboxylic acid for potential amide coupling or salt formation, a nitro group which is a powerful electron-withdrawing group and a potential precursor to an amine, and an ethoxy group at the C2 position. The strategic challenge lies in the selective introduction of these groups onto the pyridine ring. This guide will benchmark two logical and divergent synthetic strategies:

  • Method A: The Halogenation-Substitution Pathway. This is a classic and robust approach involving the initial synthesis of a halogenated pyridine intermediate, which is then subjected to nucleophilic aromatic substitution.

  • Method B: The Alkoxylation-Nitration Pathway. This alternative route installs the alkoxy group early and performs the nitration on an electron-rich system, presenting a different set of regiochemical and reactivity considerations.

Method A: The Halogenation-Substitution Pathway

This is arguably the most common and well-trodden path for synthesizing 2-alkoxypyridines. The strategy hinges on the activation of the C2 position by a halogen, which is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is further activated by an electron-withdrawing group like a nitro substituent.[2][3]

The overall workflow for this method is a three-step sequence starting from the commercially available 2-hydroxynicotinic acid.

cluster_0 Method A: Halogenation-Substitution Workflow Start 2-Hydroxynicotinic Acid Step1 Nitration Start->Step1 HNO₃ / H₂SO₄ Intermediate1 2-Hydroxy-5-nitronicotinic Acid Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 POCl₃ or SOCl₂ Intermediate2 2-Chloro-5-nitronicotinic Acid Step2->Intermediate2 Step3 Ethoxylation (SNAr) Intermediate2->Step3 NaOEt / EtOH End This compound Step3->End cluster_1 Method B: Alkoxylation-Nitration Workflow Start 2-Chloronicotinic Acid Step1 Ethoxylation (SNAr) Start->Step1 NaOEt / EtOH Intermediate1 2-Ethoxynicotinic Acid Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 HNO₃ / H₂SO₄ End This compound Step2->End

Sources

A Prospective Analysis of 2-Ethoxy-5-nitronicotinic Acid Derivatives: A Comparative Guide to In Vitro and In Vivo Validation for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of a novel class of compounds: 2-ethoxy-5-nitronicotinic acid derivatives. In the absence of extensive published data on this specific chemical series, this document serves as a prospective analysis, drawing upon established principles of drug discovery and comparative data from structurally related molecules. We will explore the therapeutic rationale for this scaffold, outline a rigorous workflow for in vitro and in vivo validation, and benchmark potential outcomes against existing therapeutic alternatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore new chemical entities for unmet medical needs.

The Therapeutic Rationale: Deconstructing the this compound Scaffold

The therapeutic potential of this compound derivatives can be inferred from the biological activities associated with its core components: the nicotinic acid backbone, the 5-nitro functional group, and the 2-ethoxy substitution.

  • Nicotinic Acid (Vitamin B3): A well-established therapeutic agent, nicotinic acid and its derivatives are known for their lipid-lowering effects and have been explored for a wide range of other indications, including anti-inflammatory and antimicrobial applications[1][2][3]. The pyridine ring of nicotinic acid is a common motif in medicinal chemistry, offering a versatile scaffold for chemical modification.

  • The 5-Nitro Group: The inclusion of a nitro group can significantly influence the biological activity of a molecule. Nitro-containing compounds are a cornerstone of antimicrobial therapy, with examples like metronidazole and nitazoxanide being used to treat anaerobic bacterial and parasitic infections[4][5]. The electron-withdrawing nature of the nitro group can also modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule and, in some contexts, has been associated with anticancer activity[5].

  • The 2-Ethoxy Group: The substitution at the 2-position of the pyridine ring with an ethoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. This modification can also influence the compound's interaction with its biological target.

Based on this analysis, we can hypothesize three primary therapeutic avenues for this compound derivatives:

  • Anti-inflammatory Agents: Leveraging the known anti-inflammatory properties of nicotinic acid derivatives.

  • Antimicrobial Agents: Capitalizing on the well-documented activity of nitroaromatic compounds.

  • Anticancer Agents: Exploring the potential for novel mechanisms of action stemming from the unique combination of the three chemical motifs.

A Roadmap for Preclinical Validation: An Integrated In Vitro and In Vivo Strategy

The following section outlines a comprehensive, multi-tiered approach to validate the therapeutic potential of a library of this compound derivatives.

In Vitro Validation: From Cellular Assays to Mechanistic Insights

The initial phase of validation focuses on a series of in vitro experiments designed to assess the biological activity and safety profile of the synthesized derivatives.

Experimental Workflow for In Vitro Validation

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanism of Action cluster_2 Phase 3: ADME-Tox Profiling A Compound Library Synthesis B Cytotoxicity Assessment (e.g., MTT Assay) A->B C Primary Activity Assays B->C D Dose-Response & IC50 Determination C->D Hit Compounds E Target-Based Assays D->E F Signaling Pathway Analysis (e.g., Western Blot) E->F G Metabolic Stability (Microsomes) F->G Lead Candidates H Permeability (e.g., Caco-2 Assay) G->H I Off-Target Screening (e.g., CEREP Panel) H->I

Caption: A streamlined workflow for the in vitro validation of novel therapeutic compounds.

Detailed Experimental Protocols:

  • Cytotoxicity Assessment (MTT Assay):

    • Seed relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, various cancer cell lines, and a non-cancerous cell line like HEK293) in 96-well plates.

    • Treat cells with a concentration range of the this compound derivatives for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

  • Anti-inflammatory Activity (Griess Assay for Nitric Oxide Production):

    • Plate RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compounds.

    • After 24 hours, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of nitric oxide production.

  • Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

    • Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vivo Validation: Assessing Efficacy and Safety in Animal Models

Promising lead candidates identified from in vitro screening should advance to in vivo studies to evaluate their efficacy and safety in a physiological context.

Potential In Vivo Models:

Therapeutic AreaAnimal ModelRationale & Key Endpoints
Inflammation Carrageenan-induced Paw Edema in RatsA classic model of acute inflammation. Endpoints include paw volume measurement and histological analysis of inflammatory cell infiltration.[1]
Antimicrobial Murine Thigh Infection ModelTo assess the in vivo efficacy of antimicrobial agents. Endpoints include bacterial burden in the infected tissue (CFU/gram) and survival rates.
Oncology Xenograft Tumor Models in Immunocompromised MiceTo evaluate the anti-tumor activity of the compounds. Endpoints include tumor volume measurement, body weight monitoring, and survival analysis.

Hypothetical Signaling Pathway in Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS Transcription NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Derivative 2-Ethoxy-5-nitronicotinic Acid Derivative Derivative->NFkB Inhibition?

Caption: A potential mechanism of anti-inflammatory action via NF-κB inhibition.

Comparative Analysis: Benchmarking Against the Gold Standard

The ultimate success of a new therapeutic agent depends on its performance relative to existing treatments. The table below provides a framework for comparing the hypothetical profile of a successful this compound derivative against current standards of care.

Therapeutic AreaGold StandardPotential Advantages of this compound Derivatives
Inflammation NSAIDs (e.g., Ibuprofen)Improved gastrointestinal safety profile; novel mechanism of action potentially effective in NSAID-resistant inflammation.[1]
Bacterial Infections Fluoroquinolones (e.g., Ciprofloxacin)Activity against resistant strains; novel target engagement to circumvent existing resistance mechanisms.
Oncology Varies by cancer type (e.g., Paclitaxel)Oral bioavailability; improved therapeutic index; activity in chemoresistant tumors.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising, albeit nascent, area of drug discovery. The therapeutic rationale, grounded in the established activities of its constituent chemical motifs, provides a strong foundation for a systematic validation campaign. The successful navigation of the proposed in vitro and in vivo studies could lead to the identification of novel drug candidates with the potential to address significant unmet medical needs in inflammation, infectious diseases, and oncology. Rigorous adherence to the principles of scientific integrity and a data-driven approach will be paramount in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. NIH. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. NIH. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. ResearchGate. [Link]

  • Nicotinic acetylcholine receptor-based blockade: applications of molecular targets for cancer therapy. PubMed. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. NIH. [Link]

  • Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. NIH. [Link]

  • Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

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  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. [Link]

  • Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition. Frontiers. [Link]

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A Comparative Guide to the Physicochemical Properties of Substituted Nitronicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nicotinic Acid

Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridinemonocarboxylic acid with a well-established role in biological systems as a precursor to the coenzymes NAD and NADP.[1] Its physicochemical properties are extensively documented. However, for researchers in drug development and medicinal chemistry, the strategic modification of this scaffold opens up new avenues for modulating activity, targeting, and bioavailability. The introduction of a nitro (—NO₂) group, a potent electron-withdrawing substituent, dramatically alters the electronic landscape of the pyridine ring. The resulting nitronicotinic acids are a class of compounds whose properties are exquisitely sensitive to the position of this single functional group.

This guide provides a comparative analysis of the key physicochemical properties of nitronicotinic acid isomers. We will delve into the underlying chemical principles that govern these properties and provide validated, field-proven protocols for their experimental determination. This document is designed for researchers and scientists to not only understand the data but also the causality behind the observed molecular behaviors.

Acidity (pKa): The Impact of Regiochemistry on Ionization

The acidity of a molecule, quantified by its pKa value, is a critical parameter influencing its solubility, membrane permeability, and receptor-binding interactions. For a carboxylic acid, the pKa represents the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (anionic) forms.

The parent nicotinic acid is a relatively weak acid with an experimental pKa of approximately 4.85.[1][2] The introduction of a strongly electron-withdrawing nitro group is expected to significantly increase the acidity (i.e., lower the pKa) by stabilizing the resulting carboxylate anion. The magnitude of this effect is highly dependent on the position of the nitro group due to a combination of inductive and resonance effects.

  • Inductive Effect: The nitro group pulls electron density through the sigma bonds of the ring, stabilizing the negative charge of the carboxylate. This effect is distance-dependent, being strongest when the nitro group is closer to the carboxylic acid.

  • Resonance Effect: When the nitro group is in a position ortho or para to the carboxyl group (positions 2, 4, and 6 relative to the nitrogen), it can participate in resonance delocalization, further stabilizing the carboxylate anion. This effect is generally stronger than the inductive effect.

The interplay of these effects dictates the acidity of each isomer.

Visualizing Electronic Effects on Acidity

The diagram below illustrates how the position of the electron-withdrawing nitro group influences the stability of the nicotinate anion, thereby affecting the molecule's acidity.

G cluster_0 Factors Influencing pKa A Nicotinic Acid Scaffold B Position of Nitro Group (—NO₂) A->B C Inductive Effect (Electron Withdrawal via σ-bonds) B->C Distance Dependent D Resonance Effect (Electron Withdrawal via π-system) B->D Ortho/Para Position E Stabilization of Conjugate Base (Nicotinate) C->E D->E F Lower pKa (Stronger Acid) E->F

Caption: Relationship between nitro group position and increased acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurate pKa determination. It relies on monitoring the pH of a solution as a titrant of known concentration is incrementally added. The pKa is found at the midpoint of the buffer region, where the pH equals the pKa.

Rationale: This method is highly precise because it directly measures the change in proton concentration, avoiding the potential interferences and subjective endpoints associated with colorimetric indicators. Maintaining a constant ionic strength is crucial as it ensures that the activity coefficients of the ions remain stable, allowing the measured pH to accurately reflect the hydrogen ion concentration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[3]

  • Sample Preparation: Prepare a ~1 mM solution of the nitronicotinic acid in deionized water. To maintain a constant ionic strength, add a background electrolyte like 0.15 M potassium chloride (KCl).[4]

  • Initial Acidification: Adjust the initial pH of the sample solution to ~1.8-2.0 with a standardized 0.1 M HCl solution to ensure the carboxylic acid is fully protonated.

  • Inert Atmosphere: Purge the solution with nitrogen gas for at least 15 minutes before and during the titration to remove dissolved CO₂, which can form carbonic acid and interfere with the measurement.[4]

  • Titration: Place the solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Immerse the calibrated pH electrode. Add small, precise aliquots (e.g., 0.02-0.05 mL) of a standardized 0.1 M NaOH solution.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined precisely from the maximum of the first derivative plot (ΔpH/ΔV vs. V) or the zero-crossing of the second derivative plot (Δ²pH/ΔV² vs. V).[5]

G A Calibrate pH Meter (3 Buffers) B Prepare ~1 mM Analyte Solution in 0.15 M KCl A->B C Acidify to pH ~2 with 0.1 M HCl B->C D Purge with N₂ Gas C->D E Titrate with 0.1 M NaOH (Small Aliquots) D->E F Record pH vs. Volume E->F G Plot Titration Curve and Derivatives F->G H Determine pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Balancing Water and Fat Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of pharmacokinetics, influencing absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[6] For ionizable compounds like carboxylic acids, the distribution coefficient (LogD) is pH-dependent; LogP refers specifically to the partition of the neutral, un-ionized form.

Nicotinic acid has a low experimental LogP of 0.36, indicating slight lipophilicity.[7] The nitro group, being polar, is generally expected to decrease lipophilicity (lower LogP). However, its ability to engage in hydrogen bonding and its effect on the overall molecular dipole moment can lead to more complex outcomes depending on its position.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP determination.[8] It involves the direct measurement of a compound's concentration in two immiscible phases at equilibrium.

Rationale: This direct measurement approach is considered the "gold standard" because it is based on the fundamental definition of the partition coefficient.[8] Pre-saturating the n-octanol and aqueous phases with each other is a critical step to account for their mutual miscibility, which would otherwise alter the partitioning behavior and lead to inaccurate results. Analysis by HPLC provides the sensitivity and specificity needed to accurately quantify the analyte in each phase, even at low concentrations.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4 for LogD measurements, or a pH at least 2 units below the pKa to measure LogP of the neutral species). Mix the buffer and n-octanol in a 1:1 ratio and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[2]

  • Stock Solution: Prepare a stock solution of the nitronicotinic acid in a suitable solvent (e.g., DMSO).[9]

  • Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated buffer. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake vigorously for several hours (e.g., 2-4 hours) at a constant temperature (25 °C) to allow the compound to partition and reach equilibrium.[10]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Dilute each aliquot appropriately and determine the concentration of the analyte in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Aqueous Solubility

Solubility is a crucial property that determines the dissolution rate and bioavailability of a potential drug. Poor aqueous solubility is a major hurdle in drug development. Nicotinic acid is moderately soluble in water, with experimental values around 18 g/L (or 18 mg/mL) at room temperature.[9] The introduction of a polar nitro group, alongside the carboxylic acid and pyridine nitrogen, can have varied effects. While the polar groups can interact with water, intramolecular hydrogen bonding or crystal packing effects in the solid state can decrease overall solubility.

A standard method for determining thermodynamic solubility involves adding an excess of the solid compound to water, agitating the suspension until equilibrium is reached (typically 24-48 hours), filtering the solution to remove undissolved solid, and quantifying the concentration of the dissolved compound in the filtrate via HPLC or UV-Vis spectroscopy.[11]

Spectroscopic Properties (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is characteristic of the chromophore. Nicotinic acid in an acidic solution exhibits two main absorption peaks at approximately 213 nm and 261 nm.[12][13] The introduction of the nitro group, a strong chromophore itself, will significantly alter the UV-Vis spectrum, typically causing a bathochromic (red) shift to longer wavelengths. The extent of this shift will depend on the position of the nitro group and its electronic interaction with the pyridine ring and carboxylic acid.

Comparative Data Summary

The following table summarizes the key physicochemical properties of nicotinic acid and its nitro-substituted derivatives. It is important to note that while data for nicotinic acid is based on extensive experimental validation, much of the data for the nitro-derivatives is predicted or computed, as comprehensive experimental studies are limited. These predicted values are invaluable for guiding synthetic priorities and understanding trends.

CompoundStructurepKaLogPWater Solubilityλmax (nm)
Nicotinic Acid (Baseline)Pyridine-3-carboxylic acid4.85[1][2] (Experimental)0.36[7] (Experimental)~18 g/L[9] (Experimental)~262[14] (in EtOH)
2-Nitronicotinic Acid 2-Nitropyridine-3-carboxylic acidUnavailable0.5[15] (Computed)Low[16] (Qualitative)Unavailable
4-Nitronicotinic Acid 4-Nitropyridine-3-carboxylic acidUnavailable0.2[17] (Computed)UnavailableUnavailable
5-Nitronicotinic Acid 5-Nitropyridine-3-carboxylic acid2.75 (Predicted)0.2[18] (Computed)UnavailableUnavailable
6-Nitronicotinic Acid 6-Nitropyridine-3-carboxylic acid2.69 (Predicted)0.69[19] (Computed)UnavailableUnavailable

Note: Predicted/Computed values are derived from computational algorithms and should be used as estimates pending experimental verification.

Analysis of Trends:

  • Acidity: As predicted, the available pKa values for 5- and 6-nitronicotinic acid are significantly lower than that of nicotinic acid. This confirms the strong acidifying effect of the nitro group. The 6-nitro isomer is predicted to be slightly more acidic than the 5-nitro isomer, which can be attributed to the powerful resonance- and electron-withdrawing effect from the para-like position relative to the ring nitrogen, which enhances the overall electron deficiency of the ring.

  • Lipophilicity: The computed LogP values do not show a simple trend. While the 4- and 5-nitro isomers are predicted to be less lipophilic than nicotinic acid, the 2- and 6-nitro isomers are predicted to be more lipophilic. This may be due to the potential for intramolecular hydrogen bonding between the nitro and carboxyl groups in the 2-position, or complex effects on the overall molecular dipole moment and hydration shell for the 6-position isomer, which can reduce interaction with water and increase partitioning into octanol.

Conclusion

The substitution of a nitro group onto the nicotinic acid scaffold provides a powerful tool for modulating its fundamental physicochemical properties. This guide demonstrates that the specific placement of the nitro group leads to significant, and sometimes non-intuitive, changes in acidity and lipophilicity. The nitro group consistently acts as a strong acidifying agent, lowering the pKa by approximately two units. Its effect on LogP is more complex and highlights the need for careful experimental validation.

The protocols detailed herein represent robust, validated methods for determining these critical parameters. For drug development professionals, understanding and experimentally verifying these properties is not merely an academic exercise; it is a prerequisite for designing molecules with the desired ADME profile, ultimately paving the way for more effective and targeted therapeutics.

References

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Compounds Derived from 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for New Chemical Entities

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to addressing unmet medical needs. 2-Ethoxy-5-nitronicotinic acid presents a promising, yet underexplored, starting point for the generation of new bioactive compounds. Its unique electronic and structural features offer a foundation for creating diverse chemical libraries with the potential for therapeutic relevance. However, the journey from a novel compound to a viable drug candidate is fraught with challenges, a primary one being the assurance of favorable drug-like properties.

This guide provides a comprehensive framework for assessing the drug-likeness of compounds derived from this compound. We will delve into the foundational principles of drug-likeness, compare and contrast essential in silico and in vitro assays, and provide actionable protocols to guide your research. Our focus is to equip researchers, scientists, and drug development professionals with the strategic insights and practical methodologies required to navigate the critical early stages of the drug discovery pipeline.

Pillar 1: Deconstructing "Drug-Likeness" - Beyond Lipinski's Rule of Five

The concept of "drug-likeness" is a multi-faceted evaluation of a compound's potential to become an orally active drug in humans.[1] While Christopher Lipinski's renowned "Rule of Five" (Ro5) provides a foundational set of guidelines, a contemporary assessment must integrate a broader spectrum of physicochemical and pharmacokinetic properties.[1][2][3]

Lipinski's Rule of Five: A Refresher

Formulated in 1997, the Ro5 is a set of simple molecular descriptors that predict poor oral absorption or permeation.[1][2] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor permeability.[1][2][3]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be more susceptible to metabolic breakdown.[1][4]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[1][2]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[1][2]

While the Ro5 is an invaluable first-pass filter, it is not a definitive predictor of pharmacological activity and does not account for active transport mechanisms.[1] Several successful drugs, particularly natural products and newer modalities like PROTACs, fall outside these guidelines, a concept often referred to as "beyond the Rule of Five" (bRo5).[4][5]

The Modern Paradigm: Integrating ADMET Properties

A robust assessment of drug-likeness necessitates the early consideration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6] Neglecting these factors is a leading cause of late-stage clinical trial failures.[6] The integration of in silico predictive models and in vitro experimental assays provides a powerful, multi-parameter approach to de-risk drug candidates early in the discovery process.

Pillar 2: The Synergy of In Silico and In Vitro Assessment

A judicious combination of computational and experimental methods is the most efficient and cost-effective strategy for evaluating drug-likeness. In silico tools offer rapid, high-throughput screening of virtual libraries, while in vitro assays provide essential empirical data to validate and refine computational predictions.

In Silico Screening: The First Line of Defense

Computational tools have revolutionized the early stages of drug discovery by enabling the prediction of drug-like properties before a compound is even synthesized.[6][7][8] This "fail early, fail cheap" approach conserves resources and focuses synthetic efforts on the most promising candidates.

Workflow for In Silico Drug-Likeness Assessment

In_Silico_Workflow Start Virtual Library of This compound Derivatives Lipinski Lipinski's Rule of Five (MW, LogP, HBD, HBA) Start->Lipinski Filter1 Filter 1: Ro5 Compliant? Lipinski->Filter1 ADMET ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) Filter2 Filter 2: Favorable ADMET Profile? ADMET->Filter2 Filter1->ADMET Yes Discard Discard/Redesign Filter1->Discard No Prioritize Prioritize for Synthesis Filter2->Prioritize Yes Filter2->Discard No

Caption: In Silico Drug-Likeness Assessment Workflow.

Key In Silico Parameters and Recommended Tools:

ParameterImportanceRecommended Open-Access Tools
Lipinski's Rule of Five First-pass filter for oral bioavailability.[1][3]SwissADME, Molinspiration
Aqueous Solubility (LogS) Crucial for absorption and formulation.[9][10]SwissADME, ALOGPS
Permeability (Caco-2, PAMPA) Predicts absorption across the gut wall.[11][12]ADMETlab 2.0, pkCSM
Metabolic Stability Predicts susceptibility to liver enzymes (Cytochrome P450s).SwissADME, pkCSM
Toxicity (hERG, AMES) Early flag for potential cardiotoxicity and mutagenicity.ProTox-II, admetSAR

Expert Insight: It is crucial to use multiple in silico tools for predictions and compare the results to identify the most probable outcome.[6] The accuracy of these tools depends on the underlying algorithms and the quality of the training datasets.[6]

In Vitro Assays: The Experimental Validation

Following in silico prioritization, a focused set of in vitro experiments is essential to confirm the predicted drug-like properties.

Comparative Overview of Key In Vitro Assays

PropertyAssayPrincipleThroughput
Solubility Kinetic & Thermodynamic SolubilityMeasurement of dissolved compound in buffer.High (Kinetic) / Low (Thermo.)
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Measures passive diffusion across an artificial lipid membrane.High
Caco-2 Cell Permeability AssayUses a monolayer of human colorectal adenocarcinoma cells to model the intestinal barrier, including active transport and efflux.[11][12]Medium
Metabolic Stability Liver Microsomal Stability AssayIncubates the compound with liver microsomes to measure the rate of metabolism.Medium
Plasma Protein Binding Equilibrium DialysisMeasures the fraction of compound bound to plasma proteins.Low

Step-by-Step Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Donor Plate: Dissolve the test compounds in a buffer solution (e.g., pH 7.4 phosphate-buffered saline) to a final concentration of 100 µM.

  • Preparation of the Acceptor Plate: Add a buffer solution containing a "scavenger" lipid to each well of a 96-well filter plate.

  • Lipid Membrane Formation: Carefully coat the filter membrane of the acceptor plate with a solution of lecithin in dodecane.

  • Assay Incubation: Place the donor plate onto the acceptor plate and incubate at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): Calculate Pe using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:

    • [C_A] is the concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration.

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the area of the membrane.

    • t is the incubation time.

Pillar 3: Data Interpretation and Strategic Decision-Making

The ultimate goal of this comprehensive assessment is to enable data-driven decisions on which derivatives of this compound to advance in the drug discovery pipeline.

Hypothetical Comparison of this compound Derivatives

Compound IDMW (Da)cLogPHBDHBAPredicted LogSPAMPA Pe (10⁻⁶ cm/s)Microsomal Half-life (min)
Parent 212.161.8515-2.50.8>60
Derivative A 354.323.2126-3.15.245
Derivative B 489.564.8818-4.512.725
Derivative C 521.675.7639-5.22.115
Reference Drug 425.473.9527-3.815.355

Analysis and Decision Pathway

Decision_Pathway Data Comparative Data Table Analysis Multi-Parameter Analysis Data->Analysis Decision Go/No-Go Decision Analysis->Decision AdvanceB Advance Derivative B Decision->AdvanceB High Permeability, Acceptable Stability OptimizeA Optimize Derivative A Decision->OptimizeA Good Ro5 Profile, Moderate Permeability DiscardC Discard Derivative C Decision->DiscardC Violates Ro5, Poor Permeability

Caption: Data-Driven Decision-Making Pathway.

Based on this hypothetical data:

  • Derivative B emerges as the most promising candidate to advance, exhibiting high permeability and acceptable metabolic stability, despite being close to the MW and LogP limits.

  • Derivative A represents a strong candidate for further optimization. Its favorable Ro5 profile could be leveraged to improve permeability through targeted chemical modifications.

  • Derivative C would likely be deprioritized due to its violation of Lipinski's rules and poor permeability, indicating a high risk of failure in subsequent in vivo studies.

Conclusion: A Roadmap for Success

The assessment of drug-likeness is a critical and iterative process in the early stages of drug discovery. By strategically combining in silico predictions with robust in vitro experimental validation, researchers can efficiently navigate the complex multi-parameter optimization challenge. This integrated approach, grounded in the principles of ADMET, provides a clear roadmap for identifying and advancing derivatives of this compound with the highest probability of success as future therapeutic agents.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

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  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Comparative Analysis of Antibodies Raised Against 2-Ethoxy-5-nitronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the generation of highly specific antibodies against small molecule targets is a critical step in the development of reliable immunoassays and targeted therapeutics. This guide provides an in-depth technical comparison of antibodies raised against derivatives of 2-Ethoxy-5-nitronicotinic acid, a key structural motif in various pharmacologically active compounds. We will explore the rationale behind the design of different haptens, present detailed experimental workflows for assessing antibody cross-reactivity, and provide a comparative analysis of antibody performance using key techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

The Rationale: Why Specificity Matters

The principle of antibody-antigen recognition is akin to a lock and key mechanism, where the antibody's binding site (paratope) specifically recognizes a unique structural feature (epitope) on the antigen.[1][2] For small molecules, also known as haptens, which are not immunogenic on their own, this recognition is directed against the hapten's structure once it is conjugated to a larger carrier protein.[][4][5] The specificity of this interaction is paramount; cross-reactivity with structurally similar molecules can lead to false-positive results in diagnostic assays or off-target effects in therapeutic applications.[6][7]

In the context of this compound, understanding the cross-reactivity of antibodies with its derivatives is crucial for developing assays that can distinguish between the parent compound and its metabolites or other structurally related molecules.

Designing the Immunogens: A Tale of Two Haptens

To elicit an immune response and generate antibodies, this compound and its derivatives must first be conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[][8][9] The choice of conjugation strategy is critical as it determines which parts of the small molecule are exposed for antibody recognition.

For this study, we designed two primary immunogens based on derivatives of this compound, each with a different linker attachment point to explore how this influences antibody specificity.

  • Derivative A (Carboxyl-linked): The carboxylic acid group of this compound is activated and coupled to the amine groups of the carrier protein. This presents the ethoxy and nitro groups as the primary epitopes.

  • Derivative B (Side-chain linked): A derivative is synthesized with a linker attached to the pyridine ring, leaving the carboxylic acid, ethoxy, and nitro groups more exposed.

The following diagram illustrates the general principle of hapten-carrier conjugation.

HaptenCarrierConjugation cluster_hapten Hapten Design cluster_carrier Carrier Protein cluster_conjugation Conjugation Chemistry cluster_immunogen Resulting Immunogen Hapten This compound Reactive Group Conjugation EDC/NHS Coupling Hapten:f1->Conjugation Reacts with Carrier KLH or BSA Surface Amines Carrier:f1->Conjugation Immunogen Hapten-Carrier Conjugate Multiple Haptens Displayed Conjugation->Immunogen:f0 Forms

Caption: General workflow for hapten-carrier protein conjugation.

Comparative Analysis of Antibody Cross-Reactivity

The generated polyclonal antibodies against Derivative A and Derivative B were evaluated for their binding affinity and cross-reactivity against a panel of structurally related compounds using competitive ELISA and Surface Plasmon Resonance.

Competitive ELISA: A High-Throughput Screening Method

Competitive ELISA is a powerful technique for quantifying small molecules and assessing antibody specificity.[10][11] In this assay, the target analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. A higher concentration of the target analyte results in a lower signal, allowing for the determination of the half-maximal inhibitory concentration (IC50), a measure of the analyte's ability to inhibit the binding of the labeled antigen.[12][13]

  • Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of the antibody is pre-incubated with varying concentrations of the test compounds (this compound and its derivatives).

  • Incubation: The antibody-compound mixture is added to the coated plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.

  • Measurement: The absorbance is read using a microplate reader, and the IC50 values are calculated from the resulting dose-response curves.[14]

The following table summarizes the IC50 values obtained for the antibodies raised against Derivative A and Derivative B when tested against this compound and three of its structural analogs.

CompoundAntibody vs. Derivative A (IC50 in nM)Antibody vs. Derivative B (IC50 in nM)
This compound 15 12
Analog 1 (2-Methoxy-5-nitronicotinic acid)150500
Analog 2 (2-Ethoxy-5-aminonicotinic acid)> 10,000> 10,000
Analog 3 (2-Ethoxynicotinic acid)8002500

Analysis:

  • Both antibodies exhibit high affinity for the target molecule, this compound.

  • The antibody raised against Derivative A shows a 10-fold lower affinity for Analog 1 (methoxy vs. ethoxy group), indicating good specificity for the ethoxy moiety.

  • The antibody raised against Derivative B demonstrates even greater discrimination against Analog 1, suggesting that the presentation of the hapten in this immunogen leads to a more specific recognition of the ethoxy group.

  • Both antibodies show negligible cross-reactivity with Analog 2, where the nitro group is replaced by an amino group, highlighting the critical role of the nitro group in antibody recognition.

  • The cross-reactivity with Analog 3 (lacking the nitro group) is significantly lower for both antibodies, further emphasizing the importance of the nitro group in the epitope.

Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

To gain a more detailed understanding of the antibody-antigen interactions, we employed Surface Plasmon Resonance (SPR) technology.[15] SPR allows for the real-time, label-free analysis of binding kinetics, providing valuable data on association (ka) and dissociation (kd) rates, as well as the overall affinity (KD).[16][17][18]

  • Immobilization: The antibody is immobilized on the surface of a sensor chip.

  • Association: The test compounds (analytes) are flowed over the sensor surface at various concentrations, and the binding of the analyte to the immobilized antibody is monitored in real-time.

  • Dissociation: A buffer is flowed over the surface to monitor the dissociation of the analyte from the antibody.

  • Regeneration: The sensor surface is regenerated to remove the bound analyte, preparing it for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[19][20]

The following diagram illustrates the workflow of an SPR experiment.

SPRWorkflow cluster_setup Setup cluster_binding Binding Phase cluster_analysis Data Analysis Immobilize Immobilize Antibody on Sensor Chip Association Inject Analyte (Association) Immobilize->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration Regenerate Surface Dissociation->Regeneration Kinetics Calculate ka, kd, KD Sensorgram->Kinetics Regeneration->Immobilize Next Cycle

Caption: A simplified workflow of an SPR experiment.

The kinetic parameters determined by SPR provide a more nuanced comparison of the two antibodies.

CompoundAntibody vs. Derivative AAntibody vs. Derivative B
ka (1/Ms) kd (1/s) KD (nM) ka (1/Ms)
This compound 2.5 x 10⁵ 3.8 x 10⁻³ 15.2 3.1 x 10⁵
Analog 1 (2-Methoxy-5-nitronicotinic acid)1.8 x 10⁴2.7 x 10⁻³1505.5 x 10³
Analog 3 (2-Ethoxynicotinic acid)4.2 x 10³3.4 x 10⁻³8101.1 x 10³

Analysis:

  • The SPR data confirms the high affinity of both antibodies for the target molecule, with KD values in the low nanomolar range.

  • For the antibody against Derivative A, the decrease in affinity for Analog 1 is primarily driven by a slower association rate (ka), indicating that the initial recognition of the methoxy group is less favorable.

  • Interestingly, for the antibody against Derivative B, the reduced affinity for Analog 1 is due to a significantly slower association rate, suggesting a more stringent requirement for the ethoxy group in the binding pocket.

  • The dissociation rates (kd) are relatively similar across the different analogs for both antibodies, implying that once bound, the complexes have similar stability. This suggests that the specificity is largely determined by the initial binding event (association).

Conclusion: A Clear Winner in Specificity

Based on the comparative data from both competitive ELISA and SPR, the antibody raised against Derivative B demonstrates superior specificity for this compound. While both antibodies are highly effective, the strategic placement of the linker in Derivative B appears to have produced an antibody population that is more sensitive to substitutions at the ethoxy and nitro positions of the nicotinic acid ring.

This guide highlights the importance of rational immunogen design in generating highly specific antibodies against small molecule targets. The combination of high-throughput screening with competitive ELISA and in-depth kinetic analysis with SPR provides a robust framework for characterizing and selecting the optimal antibody for your research and development needs.

References

  • A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase - PubMed. (n.d.).
  • Coupling to Carrier Proteins: An Overview - G-Biosciences. (2016, January 27).
  • Hapten-Carrier Conjugation Services - Bioconjugation - BOC Sciences. (n.d.).
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  • A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase | Request PDF - ResearchGate. (2025, August 7).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from application to disposal, is conducted with the highest standards of safety and scientific integrity. The handling of specialized reagents like 2-Ethoxy-5-nitronicotinic acid demands a meticulous approach, not only to protect laboratory personnel but also to ensure environmental stewardship. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established chemical safety principles and regulatory standards.

Hazard Assessment and Waste Characterization

  • Nitropyridine Derivatives: Compounds in this family are often categorized as irritants, particularly causing skin and serious eye irritation.[1][2]

  • Aromatic Nitro Compounds: These are frequently flagged for potential environmental toxicity, with many being harmful to aquatic life.[3]

  • Carboxylic Acids: While the ethoxy group may moderate its acidity, it should still be handled as an acidic compound, with potential corrosive properties.

Personal Protective Equipment (PPE) - Your First Line of Defense

Direct contact and inhalation must be avoided. The following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. Contaminated gloves should be disposed of properly after use.[1]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood to prevent the generation of dust or aerosols.[6][7]

Waste Segregation and Containerization Protocol

Improper segregation is a common cause of laboratory incidents. This compound waste must be collected separately to avoid dangerous reactions.

Step 1: Select the Correct Waste Container Use a dedicated, sealable, and clearly labeled hazardous waste container. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice for this type of solid organic acid waste.[8]

Step 2: Label the Container The container must be labeled with a "Hazardous Waste" tag before any waste is added.[9] The label must include:

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Environmental Hazard")

  • The date accumulation started.

Step 3: Avoid Incompatibilities Never mix this waste with other chemical streams. The primary incompatibilities for related compounds include strong oxidizing agents, strong acids, and bases.[4][6] Mixing with bases could trigger a vigorous acid-base neutralization reaction, while mixing with strong oxidizers could create a risk of ignition.[6]

Material Class Compatibility Reasoning
Strong Bases (e.g., NaOH)DO NOT MIX Potential for uncontrolled exothermic neutralization reaction.
Strong Oxidizing Agents (e.g., Nitrates, Perchlorates)DO NOT MIX Increased risk of fire or explosion.[6]
Halogenated Solvents SegregateWhile not directly reactive, waste streams are often incinerated differently.
Non-Halogenated Solvents SegregateKeep organic acid waste separate from flammable solvent waste.[10]

Step-by-Step Disposal Procedures

The following protocols provide clear instructions for managing different forms of this compound waste.

Procedure 4.1: Disposal of Unused or Expired Pure Chemical
  • Preparation: Ensure all required PPE is worn and work is conducted within a chemical fume hood.

  • Containerization: If the chemical is in its original container, ensure the container is in good condition and securely sealed. If the label is damaged, relabel it clearly.[9]

  • Labeling for Disposal: Affix a "Hazardous Waste" label to the original container.

  • Storage: Store the container in a designated, secondary containment area for hazardous waste, away from incompatible materials.[11]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal contractor.

Procedure 4.2: Disposal of Contaminated Labware and Debris

This includes items like gloves, weigh boats, and paper towels with minimal residual contamination.

  • Collection: Place all solid waste contaminated with this compound into a dedicated, lined container labeled for solid hazardous waste.[9]

  • Bagging: When the collection bag is three-quarters full, seal it securely.[9]

  • Final Disposal: Place the sealed bag into your lab's designated solid hazardous waste drum for pickup by your EHS office.

  • Glassware: Heavily contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol). The first two rinsates must be collected as hazardous liquid waste.[12] After rinsing, the glassware can typically be washed and reused or disposed of in a designated glass disposal box.

Procedure 4.3: Management of Minor Spills

For spills of a few grams in a controlled area:

  • Control and Alert: Restrict access to the area. Ensure the fume hood is operational.

  • PPE: Don appropriate PPE, including respiratory protection if there is a risk of airborne dust.

  • Cleanup: Do not use water. Gently sweep up the solid material using a brush and dustpan.[1] Avoid any actions that could generate dust.[6]

  • Containment: Place the collected solid into a sealed container and label it as "Hazardous Waste: this compound spill debris."[1]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.

  • Disposal: Manage the sealed container as described in Procedure 4.1.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from this compound.

DisposalWorkflow start Waste Generated (this compound) spill_check Is it a spill? start->spill_check spill_minor Minor Spill (< 5g, contained) spill_check->spill_minor Yes, Minor spill_major Major Spill (> 5g or uncontained) spill_check->spill_major Yes, Major waste_type What is the waste form? spill_check->waste_type No spill_minor_proc Follow Spill Cleanup Protocol (4.3) - Sweep solid, avoid dust - Collect in sealed container - Label as hazardous waste spill_minor->spill_minor_proc spill_major_proc EVACUATE AREA Alert EHS/Emergency Responders spill_major->spill_major_proc final_disposal Final Disposal via Licensed Hazardous Waste Contractor (Typically Incineration) spill_minor_proc->final_disposal pure_chem Unused/Expired Pure Chemical waste_type->pure_chem contaminated_material Contaminated Material (Gloves, Labware, etc.) waste_type->contaminated_material pure_chem_proc Follow Protocol 4.1 - Label original container - Store for EHS pickup pure_chem->pure_chem_proc contaminated_material_proc Follow Protocol 4.2 - Segregate solid/liquid waste - Use designated hazardous waste bins contaminated_material->contaminated_material_proc pure_chem_proc->final_disposal contaminated_material_proc->final_disposal

Caption: Decision workflow for disposal of this compound.

The Final Step: Professional Disposal

Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain.[4] Disposal in sewage systems is prohibited as it is harmful to aquatic life and can interfere with wastewater treatment processes.[3][11]

The universally accepted and regulatory-compliant method for disposing of this type of organic chemical waste is through incineration at a licensed hazardous waste treatment facility .[13][14] This high-temperature process ensures the complete destruction of the compound into less harmful components. Your institution's EHS department manages the relationship with these specialized contractors, ensuring that your waste is handled and disposed of in full compliance with federal and state regulations such as the Resource Conservation and Recovery Act (RCRA).[15][16]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

  • Safety Data Sheet for Pyridine-3-carboxylic acid. (2017). bio-world. [Link]

  • Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine. Cole-Parmer. [Link]

  • Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

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  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.